W146 TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWCNCPWPLHFEX-XFULWGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F3N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of W146 TFA
Audience: Researchers, Scientists, and Drug Development Professionals
**Introduction
W146 trifluoroacetate (B77799) (TFA) is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). As a crucial regulator of lymphocyte trafficking and vascular integrity, S1PR1 is a significant target in immunology and pharmacology. W146 serves as a critical research tool for elucidating the physiological and pathological roles of the S1P/S1PR1 signaling axis. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. It is important to note that W146 is often supplied as a TFA salt, a common counterion from the purification process which can have its own biological effects.
**Core Mechanism of Action
The primary mechanism of action of W146 is its function as a competitive antagonist at the S1PR1.[1] The endogenous ligand, sphingosine-1-phosphate (S1P), is a bioactive lipid that regulates numerous cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[2]
W146 selectively binds to S1PR1, physically occupying the ligand-binding site.[1] This direct competition prevents S1P from binding to and activating the receptor. Consequently, the downstream signaling cascades normally initiated by S1P are inhibited. S1PR1 predominantly couples to the Gαi family of G proteins. Upon activation by S1P, S1PR1 promotes the dissociation of Gαi from the Gβγ subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Furthermore, S1P/S1PR1 signaling activates other critical pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Erk pathway, which are involved in cell survival, proliferation, and migration.
By blocking the initial step of ligand binding, W146 effectively abrogates these downstream signaling events.
Physiological Effect: Regulation of Lymphocyte Trafficking
A well-established physiological consequence of S1PR1 antagonism is the modulation of lymphocyte egress from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen. Lymphocytes continuously circulate between the blood, tissues, and lymphoid organs. Their exit from SLOs is dependent on an S1P gradient, which is high in the blood and lymph and low within the lymphoid tissue.
Lymphocytes expressing S1PR1 on their surface are guided by this gradient to exit the SLOs and re-enter circulation. By blocking S1PR1, W146 renders lymphocytes insensitive to the S1P gradient. This "traps" the lymphocytes within the lymph nodes, leading to a rapid and significant, albeit transient, reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[3] This mechanism is a cornerstone of S1P receptor modulation for treating autoimmune diseases.[2] Studies have shown that W146 administration in mice induces a significant but temporary blood lymphopenia, with a corresponding increase in CD4+ and CD8+ lymphocytes in the lymph nodes.[3]
Quantitative Data
The potency and selectivity of W146 have been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative data.
| Parameter | Value | Receptor/System | Reference |
| EC50 | 398 nM | S1PR1 | [4][5] |
| Ki | ~70-80 nM | S1PR1 | [4][5] |
| In Vitro Conc. | 10 µM | Endothelial Progenitor Cells | [4] |
| In Vivo Dosage | 5 mg/kg | Mice (Intraperitoneal) | [4] |
| In Vivo Dosage | 2 nmol/day | Mice (Intrathecal) | [1] |
Experimental Protocols
The characterization of W146's mechanism of action relies on several key experimental methodologies.
1. S1PR1 Receptor Binding Assay (Competitive Radioligand)
This assay quantifies the affinity of W146 for the S1PR1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of W146 for S1PR1.
-
Materials:
-
Protocol:
-
Dilute S1PR1 membrane preparations in ice-cold assay buffer to a final concentration of 1-2 µg protein per well.[6]
-
Prepare serial dilutions of W146 in assay buffer.
-
In a 96-well plate, add 50 µL of the S1PR1 membrane suspension to wells containing 50 µL of W146 dilutions (or buffer for total binding controls).
-
Pre-incubate for 30 minutes at room temperature.[6]
-
Initiate the binding reaction by adding 50 µL of the radioligand ([32P]S1P) to a final concentration of 0.1-0.2 nM.[6]
-
Incubate for 60 minutes at room temperature to reach equilibrium.[6]
-
Terminate the reaction by rapid filtration through the glass fiber filter plate, followed by five washes with ice-cold assay buffer to separate bound from free radioligand.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
2. Cell-Based Chemotaxis Assay (Boyden Chamber/Transwell)
This assay assesses the functional antagonism of W146 by measuring its ability to block S1P-induced cell migration.
-
Objective: To evaluate the effect of W146 on S1P-mediated chemotaxis of lymphocytes or other S1PR1-expressing cells.
-
Materials:
-
S1PR1-expressing cells (e.g., primary lymphocytes, HL-60 cells).[8]
-
Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size).[9]
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.3% FBS).[9]
-
S1P (chemoattractant).
-
W146 (test antagonist).
-
Calcein-AM or similar fluorescent dye for cell quantification.[8]
-
-
Protocol:
-
Culture and harvest cells. Resuspend cells in chemotaxis buffer.
-
Pre-incubate the cell suspension with various concentrations of W146 or vehicle control for 30 minutes at 37°C.
-
Add chemotaxis buffer containing S1P to the lower wells of a 24-well plate. Add buffer without S1P as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.[9]
-
Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator.[9][10]
-
After incubation, remove the inserts. The cells that have migrated to the lower chamber can be quantified.
-
To quantify, add a fluorescent dye like Calcein-AM to the lower chamber, incubate, and read the fluorescence on a plate reader.[8]
-
Compare the migration in W146-treated wells to the S1P-only positive control to determine the inhibitory effect.
-
3. In Vivo Lymphopenia Assay
This protocol measures the effect of W146 on circulating lymphocyte counts in an animal model.
-
Objective: To determine if W146 induces peripheral blood lymphopenia in vivo.
-
Materials:
-
Mice (e.g., C57BL/6).
-
W146 TFA dissolved in a suitable vehicle (e.g., saline or dextran (B179266) solution).[4]
-
Blood collection supplies (e.g., EDTA-coated capillaries).
-
Automated hematology analyzer or manual counting methods (hemocytometer).
-
-
Protocol:
-
Acclimate mice to handling.
-
Collect a baseline (time 0) blood sample from the tail vein or saphenous vein.
-
Administer W146 via intraperitoneal (IP) injection at a specified dose (e.g., 5 mg/kg).[4] Administer vehicle to a control group.
-
Collect blood samples at various time points post-injection (e.g., 1, 2, 4, 6, 24 hours).
-
Analyze the blood samples for total white blood cell counts and lymphocyte percentages using a hematology analyzer.
-
Calculate the absolute lymphocyte count for each time point.
-
Plot the lymphocyte count over time to observe the onset, magnitude, and duration of lymphopenia compared to the vehicle-treated control group.[3]
-
The Role of the Trifluoroacetate (TFA) Counterion
W146 is synthesized and purified using processes that often involve trifluoroacetic acid, resulting in the final product being a TFA salt.[11][12] The TFA anion associates with positively charged groups on the W146 molecule. While often considered inert, the TFA counterion itself can have biological activity.
Studies have shown that TFA can affect cell-based assays, with reports of it inhibiting or, in some cases, stimulating cell proliferation in a dose-dependent manner.[13] For instance, TFA has been shown to suppress the proliferation of osteoblasts and chondrocytes at nanomolar concentrations.[13] In vivo, TFA can be persistent and may bioaccumulate, with some studies indicating potential for liver and reproductive toxicity at high concentrations.[14][15] Therefore, when conducting sensitive biological experiments, it is crucial to:
-
Be aware of the presence of TFA and its molar ratio to the active compound.
-
Include appropriate controls, such as treating cells with sodium TFA, to distinguish the effects of the W146 molecule from those of the counterion.
-
Consider ion-exchange procedures to replace TFA with a more biologically inert counterion like hydrochloride (HCl) if TFA interference is suspected.[16]
Conclusion
This compound is a selective, competitive antagonist of the S1PR1 receptor. Its mechanism of action is centered on blocking the binding of the endogenous ligand S1P, thereby inhibiting downstream Gαi-mediated signaling pathways. This antagonism has a profound physiological effect on lymphocyte trafficking, preventing egress from secondary lymphoid organs and causing a transient peripheral lymphopenia. The quantitative data and experimental protocols detailed herein provide a framework for researchers to effectively utilize and understand the activity of W146 as a tool to probe the complex biology of the S1P/S1PR1 axis. Awareness of the potential bioactivity of the TFA counterion is essential for the accurate interpretation of experimental results.
References
- 1. Targeting sphingosine-1-phosphate receptor 1 alleviates neuropathic pain associated with pancreatic ductal adenocarcinoma in mice and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. cellgs.com [cellgs.com]
- 11. W146 powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. genscript.com [genscript.com]
- 14. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unseen and Unregulated: TFA, the ‘forever chemical’ in Europe’s Cereals | PAN Europe [pan-europe.info]
- 16. mdpi.com [mdpi.com]
W146 TFA: A Technical Guide to its Function as a Selective S1PR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a multitude of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.[1][2] Among these, the sphingosine-1-phosphate receptor 1 (S1PR1) is highly expressed in endothelial cells and plays a pivotal role in immune cell trafficking, vascular development, and endothelial barrier function.[2][3] The modulation of S1PR1 signaling is a key therapeutic strategy for autoimmune diseases.
W146 TFA is a selective antagonist of S1PR1.[4][5] It acts as a competitive antagonist, blocking the receptor and preventing its activation by the endogenous ligand S1P.[6][7] This specific antagonism makes this compound an invaluable tool for elucidating the physiological and pathological roles of S1PR1 signaling and for the development of novel therapeutics.
Core Quantitative Data
The following table summarizes the key potency and affinity values of W146 for the S1PR1 receptor.
| Parameter | Value | Target | Notes |
| EC50 | 398 nM | S1PR1 | Effective concentration for 50% response.[4][5] |
| Ki | ~70-80 nM | S1PR1 | Inhibitory constant.[5] |
S1PR1 Signaling and Antagonism by this compound
S1PR1 Signaling Pathway
S1PR1 primarily couples to the Gi/o family of G proteins.[1] Upon binding of S1P, the receptor activates downstream signaling cascades, including the PI3K-AKT, Ras-Raf-MEK-ERK, and Rac pathways, while inhibiting adenylyl cyclase and subsequent cAMP production.[1][2] This signaling is critical for lymphocyte egress from lymphoid organs, endothelial cell barrier integrity, and vascular homeostasis.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1PR1 sphingosine-1-phosphate receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel of Circulation: An In-depth Technical Guide to the Role of S1PR1 in Lymphocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate receptor 1 (S1PR1) is a critical regulator of lymphocyte trafficking, playing a pivotal role in the egress of lymphocytes from secondary lymphoid organs and the thymus. This G protein-coupled receptor and its endogenous ligand, sphingosine-1-phosphate (S1P), form a finely tuned signaling axis that governs immune surveillance and response. The manipulation of this pathway has become a cornerstone in the development of therapies for autoimmune diseases. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling cascades, and key experimental methodologies used to investigate the function of S1PR1 in lymphocyte trafficking, intended for researchers, scientists, and professionals in drug development.
The S1P-S1PR1 Axis: A Master Regulator of Lymphocyte Egress
The trafficking of lymphocytes is a highly orchestrated process, ensuring their proper distribution throughout the body for effective immune surveillance. A key step in this process is the egress of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen, into the lymphatic and blood circulation. This exit is primarily controlled by the interaction between S1PR1 expressed on the surface of lymphocytes and a concentration gradient of its ligand, S1P.[1]
S1P levels are meticulously maintained at high concentrations in the blood and lymph, while being kept low within the tissues of lymphoid organs.[2] This differential concentration creates a chemical gradient that lymphocytes follow to exit the SLOs.[3] Naive T and B cells upregulate S1PR1 expression upon maturation, enabling them to sense the S1P gradient and emigrate from the thymus and bone marrow, respectively, and subsequently from SLOs to recirculate.[4]
The critical role of S1PR1 in this process is underscored by studies on S1PR1-deficient mice, which exhibit a profound accumulation of lymphocytes in SLOs and a corresponding reduction in circulating lymphocytes (lymphopenia).[5] Conversely, the administration of S1PR1 agonists, such as the active metabolite of Fingolimod (FTY720-P), initially activates the receptor but subsequently leads to its internalization and degradation.[6] This renders the lymphocytes insensitive to the S1P gradient, effectively trapping them within the lymph nodes and inducing peripheral lymphopenia.[7] This mechanism of "functional antagonism" is the basis for the therapeutic efficacy of S1PR1 modulators in autoimmune diseases like multiple sclerosis.
Quantitative Parameters of the S1P-S1PR1 System
The precise regulation of lymphocyte trafficking by the S1P-S1PR1 axis is dependent on a number of quantitative factors, from ligand concentrations to receptor binding affinities and cellular migration speeds. The following tables summarize key quantitative data in this system.
| Parameter | Value | Cell/Tissue Type | Reference |
| S1P Concentration in Blood/Lymph | ~100-1000 nM | Human/Mouse | [3] |
| S1P Concentration in Lymph Node Parenchyma | ~1 nM | Mouse | [3] |
| S1P-S1PR1 Binding Affinity (Kd) | ~8 nM | Recombinant systems | [8] |
| FTY720-P-S1PR1 Binding Affinity (Kd) | ~0.1-1 nM | Recombinant systems | [6][9] |
| Naive T Cell Migration Speed in Lymph Node | ~10-15 µm/min | Mouse | [10] |
Table 1: Key Quantitative Data of the S1P-S1PR1 Axis.
| Lymphocyte Subset | S1PR1 Expression Level | Condition | Reference |
| Naive T Cells | High | Homeostasis | [4] |
| Effector T Cells | Upregulated post-activation | Viral Infection | [5] |
| Memory T Cells | Variable, downregulated in tissue-resident memory T cells | Homeostasis | [11][12] |
| Naive B Cells | High | Homeostasis | |
| Germinal Center B Cells | Low | Immune Response |
Table 2: S1PR1 Expression on Lymphocyte Subsets.
S1PR1 Signaling Cascade
Upon binding S1P, S1PR1, a G protein-coupled receptor, primarily couples to the inhibitory G protein, Gαi.[13] This initiates a downstream signaling cascade that ultimately promotes the cytoskeletal rearrangements necessary for cell migration.
Key signaling events include:
-
Activation of Phosphoinositide 3-kinase (PI3K): Gβγ subunits released upon Gαi activation stimulate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Activation of Akt/PKB: PIP3 serves as a docking site for and activates the serine/threonine kinase Akt.
-
Activation of Rac1: Akt and other signaling intermediates lead to the activation of the Rho family GTPase Rac1, a master regulator of actin polymerization and lamellipodia formation, which are essential for cell motility.
-
Activation of the Ras-MAPK Pathway: S1PR1 signaling can also activate the Ras-Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.[14]
The following diagram illustrates the core S1PR1 signaling pathway leading to lymphocyte migration.
Experimental Protocols for Studying S1PR1 Function
A variety of in vitro and in vivo experimental techniques are employed to elucidate the role of S1PR1 in lymphocyte trafficking.
In Vitro Lymphocyte Migration Assay (Transwell Assay)
This assay is used to quantify the chemotactic response of lymphocytes to S1P or other chemoattractants.
Principle: Lymphocytes are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains the chemoattractant. The number of cells that migrate through the membrane into the lower chamber is then quantified.
Detailed Protocol:
-
Cell Preparation: Isolate lymphocytes (e.g., from spleen or lymph nodes) and resuspend in migration buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1-5 x 10^6 cells/mL.[1][15]
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[16]
-
Quantification:
-
Carefully remove the transwell inserts.
-
Collect the cells from the lower chamber.
-
Count the migrated cells using a hemocytometer or by flow cytometry. The percentage of migrated cells is calculated relative to the total number of input cells.
-
In Vivo Lymphocyte Trafficking (Adoptive Transfer)
This technique allows for the tracking of lymphocyte migration and homing in a living animal.
Principle: Lymphocytes from a donor mouse (often genetically or fluorescently labeled) are isolated and injected into a recipient mouse. The distribution of the transferred cells in various lymphoid and non-lymphoid tissues is then analyzed at different time points.
Detailed Protocol:
-
Cell Preparation:
-
Isolate lymphocytes from the spleen and/or lymph nodes of donor mice.[10][17]
-
If desired, label the cells with a fluorescent dye (e.g., CFSE) or use lymphocytes from transgenic mice expressing a fluorescent protein (e.g., GFP).
-
Wash and resuspend the cells in sterile PBS or saline at a concentration of 1-10 x 10^7 cells/mL.[18]
-
-
Adoptive Transfer:
-
Inject a defined number of cells (typically 1-10 x 10^6) into recipient mice, usually via intravenous (retro-orbital or tail vein) injection.[18]
-
-
Tissue Analysis:
-
At various time points post-transfer (e.g., 2, 24, 48 hours), euthanize the recipient mice.
-
Harvest tissues of interest (e.g., lymph nodes, spleen, blood, peripheral tissues).
-
Prepare single-cell suspensions from the harvested tissues.
-
Analyze the presence and number of transferred cells in each tissue by flow cytometry, gating on the specific fluorescent label or genetic marker.[2]
-
Generation of S1PR1 Conditional Knockout Mice
To study the cell-type-specific role of S1PR1, conditional knockout mice are generated using the Cre-LoxP system.
Principle: Mice carrying a "floxed" allele of the S1pr1 gene (where critical exons are flanked by LoxP sites) are crossed with mice expressing Cre recombinase under the control of a cell-type-specific promoter (e.g., CD4-Cre for T cells). In cells where Cre is expressed, the floxed region of the S1pr1 gene is excised, leading to a functional knockout of the gene in that specific cell lineage.[19][20]
Methodology Overview:
-
Generation of S1pr1-floxed mice: A targeting vector containing the floxed exons of the S1pr1 gene and a selection cassette is introduced into embryonic stem (ES) cells. Correctly targeted ES cells are injected into blastocysts to generate chimeric mice, which are then bred to establish a line of S1pr1-floxed mice.[21]
-
Breeding with Cre-driver mice: The S1pr1-floxed mice are crossed with a Cre-driver line that expresses Cre recombinase in the desired cell type (e.g., Vav-Cre for hematopoietic cells, CD4-Cre for T cells, or Tek-Cre for endothelial cells).[20]
-
Analysis of offspring: Genotyping is performed to identify offspring that are homozygous for the floxed allele and carry the Cre transgene. These mice will have a conditional knockout of S1PR1 in the target cell population. Phenotypic analysis, including lymphocyte counts in blood and lymphoid organs, is then conducted to assess the consequences of the cell-type-specific S1PR1 deletion.
S1PR1 in Drug Development
The central role of S1PR1 in lymphocyte egress has made it a prime target for therapeutic intervention in autoimmune diseases. By preventing the exit of autoreactive lymphocytes from SLOs, S1PR1 modulators can reduce inflammation and tissue damage in the periphery.
Fingolimod (FTY720, Gilenya®) was the first-in-class oral S1PR1 modulator approved for the treatment of relapsing-remitting multiple sclerosis.[7] It acts as a non-selective agonist for S1PR1, S1PR3, S1PR4, and S1PR5. Its therapeutic effect is primarily attributed to its functional antagonism of S1PR1 on lymphocytes.[9]
Subsequent drug development efforts have focused on creating more selective S1PR1 modulators to minimize off-target effects associated with the activation of other S1P receptor subtypes (e.g., bradycardia linked to S1PR3 activation). Several second-generation, more selective S1PR1 modulators, such as Siponimod, Ozanimod, and Ponesimod, have since been approved for the treatment of multiple sclerosis and other autoimmune conditions.
Conclusion
The S1P-S1PR1 signaling axis is a fundamental and elegant system that precisely controls the circulation of lymphocytes, a process essential for a healthy immune system. Our understanding of this pathway has not only illuminated a key aspect of immunology but has also paved the way for a new class of highly effective therapies for autoimmune diseases. Future research in this area will likely focus on further dissecting the cell-type-specific roles of S1PR1 in various immune and non-immune contexts, as well as developing next-generation S1PR1 modulators with improved selectivity and safety profiles. The experimental methodologies detailed in this guide provide a robust framework for researchers and drug developers to continue to unravel the complexities of S1PR1 biology and harness its therapeutic potential.
References
- 1. T cell transwell migration [bio-protocol.org]
- 2. Isolation of Immune Cells for Adoptive Transfer | Springer Nature Experiments [experiments.springernature.com]
- 3. niddk.nih.gov [niddk.nih.gov]
- 4. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T cell-intrinsic S1PR1 regulates endogenous effector T-cell egress dynamics from lymph nodes during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells [mdpi.com]
- 8. S1PR1 Tyr143 phosphorylation downregulates endothelial cell surface S1PR1 expression and responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and adoptive transfer of innate lymphoid cells 2 to a recipient mouse model of PDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adoptive Transfer of Cytotoxic T Lymphocytes Targeting Two Different Antigens Limits Antigen Loss and Tumor Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
W146 TFA: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
W146 Trifluoroacetate (B77799) (TFA) is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in a myriad of physiological processes, most notably in the trafficking of lymphocytes from secondary lymphoid organs. Dysregulation of the S1P1 signaling axis has been implicated in various autoimmune diseases, inflammatory conditions, and cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by W146 TFA, with a focus on its impact on the STAT3 and NF-κB signaling cascades. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with S1P1 antagonists.
Core Mechanism of Action
W146 acts as a competitive antagonist at the S1P1 receptor, blocking the binding of its endogenous ligand, sphingosine-1-phosphate (S1P). By inhibiting S1P1 signaling, W146 effectively prevents the egress of lymphocytes from lymph nodes, leading to a transient reduction in circulating lymphocytes (lymphopenia).[1][2] This mechanism of "functional antagonism" is believed to be the primary mode of action for the immunomodulatory effects of S1P1-targeting drugs.[1]
Quantitative Data
The following table summarizes the key quantitative parameters of W146, providing a basis for experimental design and data interpretation.
| Parameter | Value | Receptor/System | Reference |
| EC50 | 398 nM | Human S1P1 Receptor | [3] |
| Ki | ~70-80 nM | S1P1 Receptor | [3] |
| In Vivo Dosage (Mice) | 5 mg/kg (i.p.) | Hematopoietic Stem Cell Mobilization | [3] |
| In Vivo Dosage (Mice) | 5 or 10 mg/kg (i.p.) | S1P1 Signaling Inhibition |
Downstream Signaling Pathways
W146, through its antagonism of the S1P1 receptor, modulates several critical downstream signaling pathways. The most well-documented of these are the STAT3 and NF-κB pathways, which are central to inflammation, immune responses, and cell survival.
S1P1-STAT3 Signaling Axis
Recent evidence has illuminated a crucial positive feedback loop between S1P1 and Signal Transducer and Activator of Transcription 3 (STAT3). S1P1 signaling can lead to the phosphorylation and activation of STAT3, a key transcription factor involved in cell proliferation, differentiation, and survival. Activated STAT3 can, in turn, bind to the promoter of the S1P1 receptor gene (S1PR1), upregulating its expression. This reciprocal activation creates a self-amplifying loop that sustains pro-inflammatory and pro-survival signals, which is often implicated in chronic inflammation and cancer.
W146 has been demonstrated to disrupt this feedback loop by inhibiting S1P1-mediated STAT3 phosphorylation. This leads to a reduction in the transcriptional activity of STAT3 and a dampening of the associated downstream effects.
S1P1-NF-κB Signaling Pathway
The role of S1P1 in regulating the Nuclear Factor-kappa B (NF-κB) pathway is multifaceted. NF-κB is a master regulator of inflammation, immunity, and cell survival. While some studies suggest that intracellular S1P can act as a cofactor for TRAF2, a key component in the TNF-α-induced NF-κB activation pathway, other evidence points to a direct role for cell surface S1P receptors, including S1P1, in activating NF-κB.
Specifically, S1P binding to S1P1 can trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. W146 has been shown to block S1P-induced phosphorylation of IκB kinase (IKK), a critical upstream kinase in the NF-κB pathway, thereby preventing NF-κB activation.
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize the effects of this compound on its target and downstream signaling pathways.
S1P1 Receptor Binding Assay
This assay is used to determine the binding affinity of W146 to the S1P1 receptor.
Materials:
-
Cell membranes expressing the human S1P1 receptor
-
Radiolabeled S1P (e.g., [33P]S1P)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Scintillation fluid and counter
Protocol:
-
Prepare a dilution series of this compound in assay buffer.
-
In a microplate, combine the S1P1 receptor-expressing membranes, radiolabeled S1P, and varying concentrations of W146.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled S1P) from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki of W146.
Western Blot for STAT3 Phosphorylation
This method is used to assess the effect of W146 on the phosphorylation status of STAT3.
Materials:
-
Cell line of interest (e.g., endothelial cells, lymphocytes)
-
This compound
-
S1P
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with S1P for a predetermined time (e.g., 15-30 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading.
NF-κB Activation Assay (p65 Nuclear Translocation)
This immunofluorescence-based assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips or in imaging plates
-
This compound
-
S1P or TNF-α
-
Fixation and permeabilization buffers
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips or in an appropriate imaging plate.
-
Pre-treat cells with different concentrations of this compound.
-
Stimulate the cells with S1P or another NF-κB activator like TNF-α.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites.
-
Incubate with the primary antibody against p65.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
The Role of the Trifluoroacetate (TFA) Counter-ion
It is imperative for researchers to consider the potential biological effects of the trifluoroacetate (TFA) counter-ion, which is often present in commercially available synthetic peptides and small molecules like W146. TFA is a remnant of the purification process (e.g., HPLC) and is not biologically inert. Studies have shown that TFA can influence cell proliferation, with some reports indicating inhibitory effects and others showing stimulatory effects, depending on the cell type and concentration.[4][5] Furthermore, TFA has been reported to have its own immunological effects.[4] Therefore, when interpreting data from experiments using this compound, it is crucial to consider the potential contribution of the TFA counter-ion to the observed effects. Appropriate controls, such as treating cells with TFA alone, should be included in experimental designs. For in vivo studies, the potential for TFA to accumulate and exert systemic effects should also be taken into account.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the S1P1 receptor. Its ability to selectively antagonize S1P1 and consequently modulate key downstream signaling pathways, including the STAT3 and NF-κB cascades, provides a powerful approach to dissecting the complex biology of S1P signaling. This technical guide offers a foundational understanding of this compound's mechanism of action, quantitative properties, and its impact on critical cellular signaling networks. The provided experimental protocols serve as a starting point for researchers aiming to utilize this compound in their studies. As with any chemical probe, a thorough understanding of its properties, including the potential effects of its counter-ion, is essential for robust and reproducible scientific inquiry.
References
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. researchgate.net [researchgate.net]
- 3. csl.noaa.gov [csl.noaa.gov]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
W146 TFA: A Technical Guide to its S1P Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
W146 Trifluoroacetate (TFA) is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G protein-coupled receptor (GPCR) critically involved in lymphocyte trafficking, endothelial barrier function, and cellular differentiation. Its utility as a research tool for dissecting S1PR1-mediated signaling pathways and its potential as a therapeutic modulator in autoimmune diseases and cancer have led to significant scientific interest. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of W146 TFA, complete with detailed experimental methodologies and visual representations of its mechanism of action.
Binding Affinity and Selectivity Profile
This compound exhibits high affinity and selectivity for the human S1PR1. Quantitative analysis has established its binding and functional parameters, distinguishing it as a valuable tool for specific S1PR1 inhibition.
Table 1: Quantitative Binding and Functional Data for this compound at S1PR1
| Parameter | Value | Receptor Subtype | Species | Notes |
| Ki | ~70-80 nM | S1PR1 | Not Specified | Inhibition constant, indicating high binding affinity. |
| EC50 | 398 nM | S1PR1 | Not Specified | Half maximal effective concentration in functional assays.[1] |
Mechanism of Action and Signaling Pathway
W146 acts as a competitive antagonist at the S1PR1 receptor. By binding to the receptor, it prevents the endogenous ligand, sphingosine-1-phosphate (S1P), from binding and initiating downstream signaling cascades. S1PR1 exclusively couples to the Gi/o family of G proteins. Inhibition of S1PR1 by W146 blocks the S1P-induced activation of several key intracellular pathways, including the Ras-ERK and PI3K-Akt pathways, which are crucial for cell survival, proliferation, and migration.
Caption: S1PR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity and functional antagonism of this compound at S1P receptors.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for S1P receptors.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes from a cell line overexpressing a specific human S1P receptor subtype (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a constant concentration of radiolabeled S1P (e.g., [³³P]S1P), and varying concentrations of this compound.
-
Incubation: The reaction plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled S1P. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation and can be used to determine the antagonistic properties of this compound.
Workflow:
Caption: Workflow for a GTPγS binding assay to assess antagonism.
Detailed Steps:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Buffer: A typical buffer contains 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA, pH 7.4.
-
Pre-incubation: Cell membranes are pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of a fixed concentration of S1P (agonist) and [³⁵S]GTPγS.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Separation and Detection: The protocol follows the same separation and detection steps as the radioligand binding assay.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of this compound to determine its inhibitory effect on S1P-stimulated G protein activation. The EC₅₀ value for the antagonist can be determined from this dose-response curve.
ERK Phosphorylation Assay (Western Blot)
This assay assesses the functional consequence of S1PR1 antagonism by measuring the phosphorylation of a downstream signaling molecule, ERK.
Workflow:
Caption: Workflow for assessing ERK phosphorylation via Western blot.
Detailed Steps:
-
Cell Culture: Plate cells endogenously or exogenously expressing S1PR1 in appropriate culture vessels.
-
Serum Starvation: Prior to the experiment, cells are serum-starved for several hours to reduce basal levels of ERK phosphorylation.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 30-60 minutes) before being stimulated with a fixed concentration of S1P for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the effect of this compound on S1P-induced ERK phosphorylation.
Conclusion
This compound is a well-characterized, high-affinity, and selective antagonist of S1PR1. Its ability to specifically block S1P-mediated signaling through this receptor makes it an indispensable tool for researchers investigating the physiological and pathological roles of S1PR1. The experimental protocols detailed in this guide provide a foundation for the continued exploration of S1P receptor pharmacology and the development of novel therapeutics targeting this important signaling axis. Further studies are warranted to fully quantitate the selectivity profile of W146 across all S1P receptor subtypes.
References
W146 TFA and Endothelial Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of W146 TFA, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), and its impact on endothelial barrier function. The document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to offer a comprehensive resource for professionals in the field.
Core Concepts: The Role of S1P1 in Endothelial Barrier Integrity
The vascular endothelium forms a critical semipermeable barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. The integrity of this barrier is dynamically maintained by complex signaling networks. A key player in this process is Sphingosine-1-Phosphate (S1P), a bioactive lipid that, upon binding to its G protein-coupled receptors on endothelial cells, reinforces the endothelial barrier.
The S1P1 receptor subtype is highly expressed in endothelial cells and is central to maintaining vascular homeostasis.[1][2] Activation of S1P1 signaling is crucial for stabilizing endothelial cell adherens junctions, primarily by preventing the internalization of VE-cadherin, a key component of these junctions.[1] Consequently, S1P1 signaling counteracts the permeability-increasing effects of inflammatory mediators like vascular endothelial growth factor (VEGF).[1]
This compound: A Potent Antagonist of S1P1-Mediated Barrier Enhancement
This compound is a specific antagonist of the S1P1 receptor.[3] By competitively inhibiting the binding of S1P to S1P1, this compound effectively blocks the downstream signaling pathways that promote endothelial barrier integrity. This blockade leads to a disruption of the endothelial barrier, resulting in increased vascular permeability or "leakiness."[1][3] Research has demonstrated that pharmacological inhibition of S1P1 with W146 increases both basal and pathological vascular leakage in continuous capillary beds.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on endothelial barrier function as reported in key studies.
| In Vitro Studies | |||
| Cell Type | Assay | Treatment | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Transendothelial Electrical Resistance (TEER) | 3 µM W146 | 60% reduction in basal resistance[4] |
| Human Microvascular Endothelial Cells (HMEC-1) | Transwell Permeability Assay | Thrombin stimulation (30 min) | Increased permeability (specific fold-change not provided)[5] |
| MS1 (mouse islet EC line) | Western Blot for p-Smad1/5/8 | W146 pretreatment followed by BMP9 | Almost abolished phosphorylation of Smad1/5/8[1] |
| In Vivo Studies | |||
| Animal Model | Assay | Treatment | Observed Effect |
| Wild-type mice | Reverse Arthus Reaction (RAR) in skin | Low dose W146 | Augmented vascular leak in immune complex-mediated injury[3] |
| Wild-type mice | Reverse Arthus Reaction (RAR) in lung | Low dose W146 | No significant augmentation of vascular leak at baseline[3] |
| ApoM-/- mice | Reverse Arthus Reaction (RAR) in lung | Low dose W146 | Augmented vascular leak in immune complex-mediated injury[3] |
| Rat mesenteric venules | Hydraulic conductivity (Lp) | 10 µM W-146 | Reversed the inhibitory effect of S1P on platelet-activating factor-induced permeability increase[6][7] |
Signaling Pathways Modulated by this compound
This compound-induced disruption of endothelial barrier function is mediated by its influence on intracellular signaling cascades that regulate the cytoskeleton and cell-cell junctions.
The S1P1 Signaling Axis
Under normal physiological conditions, S1P binding to S1P1 activates the small GTPase Rac1, which is associated with the enhancement of endothelial barrier function.[8][9] In contrast, activation of another Rho family GTPase, RhoA, is often linked to increased endothelial permeability.[10][11][12] S1P-induced barrier enhancement is thought to involve a localized activation of RhoA at the cell periphery, promoting the formation of F-actin and the recruitment of vinculin to cell junctions.[11]
This compound, by blocking S1P1, prevents the activation of these barrier-protective pathways. This can lead to a signaling imbalance favoring RhoA-mediated contractility and a reduction in Rac1-mediated junctional stabilization.
Impact on VE-Cadherin
VE-cadherin is a critical component of adherens junctions, and its stability at the cell membrane is essential for a tight endothelial barrier.[13] The internalization of VE-cadherin is a key mechanism for increasing endothelial permeability.[13][14][15][16] This process can be triggered by various inflammatory stimuli and is often mediated by phosphorylation of the VE-cadherin cytoplasmic tail.[13][14] S1P1 signaling helps to prevent VE-cadherin internalization.[1] By blocking this protective pathway, this compound can indirectly promote the endocytosis of VE-cadherin, leading to the disassembly of adherens junctions and the formation of intercellular gaps.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to assess the impact of this compound on endothelial barrier function.
In Vitro Endothelial Permeability Assay (Transwell)
This assay measures the passage of a tracer molecule across an endothelial cell monolayer.[5][17][18][19][20]
Methodology:
-
Cell Seeding: Endothelial cells (e.g., HUVECs, HMEC-1) are seeded onto the porous membrane of a Transwell insert placed in a multi-well plate.[5][21] The cells are cultured until they form a confluent monolayer.
-
Treatment: The endothelial monolayer is treated with this compound at the desired concentration and for the specified duration. Control wells receive a vehicle control.
-
Tracer Addition: A high molecular weight fluorescently labeled dextran (B179266) (e.g., FITC-dextran) or horseradish peroxidase (HRP) is added to the upper chamber of the Transwell insert.[17][20]
-
Sampling: At various time points, samples are collected from the lower chamber.[22]
-
Quantification: The amount of tracer that has passed through the monolayer into the lower chamber is quantified using a fluorescence plate reader (for FITC-dextran) or by measuring enzymatic activity (for HRP).[18][22]
-
Analysis: An increase in the amount of tracer in the lower chamber indicates an increase in endothelial permeability. Data is often expressed as a fold change relative to the untreated control.[18]
In Vivo Vascular Leakage Assay (Evans Blue)
This assay measures the extravasation of Evans blue dye, which binds to serum albumin, from the circulation into the tissues as an indicator of vascular permeability.[23][24][25]
Methodology:
-
Anesthesia: The animal (typically a mouse) is anesthetized.[25]
-
Dye Injection: Evans blue dye is injected intravenously (e.g., via the tail vein or jugular vein).[25][26]
-
This compound Administration: this compound is administered, either systemically or locally, depending on the experimental design.
-
Circulation: The dye is allowed to circulate for a defined period, during which it will extravasate in areas of increased vascular permeability.[25]
-
Perfusion: To remove the dye remaining within the blood vessels, the animal is perfused with a saline solution.[26]
-
Tissue Harvest: The organs of interest (e.g., lung, skin) are harvested.[25]
-
Dye Extraction: The Evans blue dye that has leaked into the tissue is extracted using a solvent such as formamide.[25]
-
Quantification: The concentration of the extracted dye is measured spectrophotometrically.
-
Analysis: The amount of dye per gram of tissue is calculated to determine the extent of vascular leakage.
Conclusion and Future Directions
This compound serves as a critical tool for investigating the role of S1P1 signaling in the maintenance of endothelial barrier function. Its specific antagonism of S1P1 leads to a predictable and quantifiable increase in vascular permeability, both in vitro and in vivo. The disruption of S1P1 signaling by this compound impacts the delicate balance of Rho family GTPase activity and promotes the internalization of VE-cadherin, ultimately compromising the integrity of adherens junctions.
For researchers and drug development professionals, understanding the mechanisms of this compound provides a valuable framework for exploring therapeutic strategies targeting vascular leakage in a variety of pathological conditions, including acute respiratory distress syndrome, sepsis, and diabetic retinopathy. Future research should continue to delineate the precise downstream effectors of S1P1 in different vascular beds and explore the potential for biased agonism or antagonism at the S1P1 receptor to fine-tune therapeutic interventions aimed at modulating endothelial barrier function.
References
- 1. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial barrier function is co-regulated at vessel bifurcations by fluid forces and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine -1 Phosphate Receptor-1 signaling maintains endothelial cell barrier function and protects against immune complex-induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory Conditions Disrupt Constitutive Endothelial Cell Barrier Stabilization by Alleviating Autonomous Secretion of Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate prevents permeability increases via activation of endothelial sphingosine-1-phosphate receptor 1 in rat venules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate prevents permeability increases via activation of endothelial sphingosine-1-phosphate receptor 1 in rat venules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An essential role for Rac1 in endothelial cell function and vascular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Regulation of Vascular Endothelial Growth Factor-induced Microvascular Permeability Requires Rac and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming growth factor-beta1-induced endothelial barrier dysfunction involves Smad2-dependent p38 activation and subsequent RhoA activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of RhoA, but Not Rac1, Mediates Early Stages of S1P-Induced Endothelial Barrier Enhancement | PLOS One [journals.plos.org]
- 12. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial permeability and VE-cadherin: A wacky comradeship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p120-Catenin Inhibits VE-Cadherin Internalization through a Rho-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p120-Catenin Regulates Clathrin-dependent Endocytosis of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Investigation of Vascular Permeability in Endothelial Cells from Human Artery, Vein and Lung Microvessels at Steady-State and Anaphylactic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Vascular Leakage Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. TGF-β Is Required for Vascular Barrier Function, Endothelial Survival and Homeostasis of the Adult Microvasculature | PLOS One [journals.plos.org]
- 25. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Expanding Therapeutic Landscape of S1PR1 Antagonism: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, clinical applications, and experimental evaluation of Sphingosine-1-Phosphate Receptor 1 (S1PR1) antagonists for researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a pivotal target in drug discovery, with antagonists and modulators demonstrating significant therapeutic potential across a spectrum of immune-mediated and other diseases. S1PR1, a G protein-coupled receptor, plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and vascular homeostasis. By preventing the egress of lymphocytes from lymphoid organs, S1PR1 antagonists effectively sequester these immune cells, thereby mitigating their contribution to inflammatory and autoimmune processes.[1] This technical guide provides a comprehensive overview of the research applications of S1PR1 antagonists, presenting key clinical trial data, detailed experimental methodologies, and a visual representation of the core signaling pathways.
Core Mechanism of Action: The S1PR1 Signaling Pathway
S1PR1 is primarily coupled to the Gαi subclass of heterotrimeric G proteins.[2] Upon binding of its endogenous ligand, sphingosine-1-phosphate (S1P), S1PR1 initiates a cascade of downstream signaling events. This includes the activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt, a key regulator of cell survival and proliferation.[3][4] Furthermore, S1PR1 signaling engages small GTPases such as Rac and CDC42, which are critical for cytoskeletal rearrangement and cell migration.[3] The Ras-Raf-MEK-ERK pathway is also activated downstream of S1PR1, influencing cellular processes like proliferation and differentiation.[4] The intricate interplay of these pathways underscores the multifaceted role of S1PR1 in cellular function.
Research Applications and Clinical Data
The therapeutic utility of S1PR1 antagonists is most prominently established in the treatment of relapsing forms of multiple sclerosis (MS) and, more recently, ulcerative colitis (UC). Several S1PR1 modulators have gained regulatory approval, and numerous others are in various stages of clinical development.[5][6][7]
Multiple Sclerosis (MS)
In MS, the targeted sequestration of lymphocytes prevents their infiltration into the central nervous system, thereby reducing inflammation and neuronal damage.[1] Clinical trials have consistently demonstrated the efficacy of S1PR1 modulators in reducing annualized relapse rates (ARR) and delaying disability progression.
| Drug Name | Trial Name(s) | Comparator | Key Efficacy Endpoint(s) | Key Safety Finding(s) |
| Fingolimod | FREEDOMS, TRANSFORMS | Placebo, Interferon beta-1a | 54% reduction in ARR vs. placebo.[8] | Increased risk of herpetic infections, macular edema.[9] |
| Siponimod | EXPAND | Placebo | 21% reduction in risk of 3-month confirmed disability progression.[10] | Dose-dependent reduction in FEV1.[11] |
| Ozanimod | RADIANCE, SUNBEAM | Interferon beta-1a | Up to 48% reduction in ARR.[5] | Generally well-tolerated.[5] |
| Ponesimod | OPTIMUM | Teriflunomide | 30.5% greater reduction in ARR.[12] | Most common AEs: nasopharyngitis, headache, upper respiratory tract infection. |
Ulcerative Colitis (UC)
The mechanism of action of S1PR1 antagonists in UC is also attributed to the reduction of lymphocyte migration to the inflamed gut mucosa.[13]
| Drug Name | Trial Name(s) | Comparator | Key Efficacy Endpoint(s) | Key Safety Finding(s) |
| Ozanimod | True North | Placebo | 18.4% of patients achieved clinical remission at week 10 vs 6.0% with placebo. | Generally well-tolerated; higher incidence of lymphopenia. |
| Etrasimod (B607385) | ELEVATE UC 52 & 12 | Placebo | 27.0% of patients on etrasimod achieved clinical remission at week 12 vs 7.4% with placebo in ELEVATE UC 52. | Similar rates of adverse events compared to placebo.[14] |
| VTX002 | Phase 2 | Placebo | 27.9% (60mg) and 23.9% (30mg) achieved clinical remission at week 13 vs 11.4% with placebo. | Generally well-tolerated. |
Oncology
Preclinical studies are exploring the role of S1PR1 antagonists in cancer therapy. S1PR1 signaling is implicated in tumor cell proliferation, migration, and angiogenesis.[4] Inhibition of S1PR1 has been shown to reduce tumor growth and metastasis in various cancer models, including breast, prostate, and colorectal cancers.[4]
Key Experimental Protocols
The evaluation of S1PR1 antagonist efficacy relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Lymphocyte Trafficking and Chemotaxis Assay
This assay assesses the ability of an S1PR1 antagonist to inhibit the migration of lymphocytes towards an S1P gradient.
Methodology:
-
Cell Preparation: Isolate lymphocytes from murine spleens or human peripheral blood mononuclear cells (PBMCs).[15] Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.[15]
-
Assay Setup: Utilize a 24-well Transwell plate with a permeable membrane (e.g., 5 µm pore size).[16]
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 2-4 hours).[15]
-
Quantification:
-
Plate Reader Method: Carefully remove the upper insert. Measure the fluorescence of the media in the lower chamber using a fluorescence plate reader.[15]
-
Flow Cytometry Method: Collect the cells from the lower chamber and quantify the number of fluorescently labeled cells using a flow cytometer.[15]
-
-
Data Analysis: Compare the number of migrated cells in the antagonist-treated wells to the vehicle-treated wells to determine the inhibitory effect of the compound.
Cell Proliferation (MTT) Assay
This assay determines the effect of S1PR1 antagonists on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells (e.g., lymphocytes or a relevant cancer cell line) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the S1PR1 antagonist or vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Endothelial Cell Permeability Assay
This assay evaluates the effect of S1PR1 antagonists on the integrity of an endothelial cell monolayer, a measure of vascular barrier function.
Methodology:
-
Monolayer Formation: Seed endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) onto the inserts of a Transwell plate and culture them until a confluent monolayer is formed.[19]
-
Compound Treatment: Treat the endothelial monolayer with the S1PR1 antagonist or vehicle control for a specified duration.[10]
-
Permeability Measurement: Add a high molecular weight fluorescent tracer (e.g., FITC-dextran) to the upper chamber.[19]
-
Incubation and Sampling: Incubate for a defined period (e.g., 30-60 minutes). Collect samples from the lower chamber.[19]
-
Fluorescence Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.[19]
-
Data Analysis: An increase in fluorescence in the lower chamber of antagonist-treated wells compared to control wells indicates increased permeability.
Conclusion
S1PR1 antagonists represent a significant advancement in the treatment of autoimmune diseases, with a growing body of evidence supporting their efficacy and safety. The ongoing research into their applications in oncology and other inflammatory conditions highlights the broad therapeutic potential of targeting the S1P-S1PR1 signaling axis. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this promising class of drugs. As our understanding of the intricate roles of S1PR1 in health and disease continues to evolve, so too will the opportunities for innovative therapeutic interventions.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. S1PR1 Gene: Function, Signaling, and Role in Disease [learn.mapmygenome.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Current Sphingosine 1 Phosphate Receptor Modulators in the Management of Ulcerative Colitis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. The Current Sphingosine 1 Phosphate Receptor Modulators in the Management of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BioCentury - S1PR1 and IL-23 inhibitor pipeline for ulcerative colitis [biocentury.com]
- 10. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T cell-intrinsic S1PR1 regulates endogenous effector T-cell egress dynamics from lymph nodes during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]
- 13. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
W146 TFA: A Technical Guide to its Role as a Sphingosine-1-Phosphate Receptor 1 (S1PR1) Antagonist in Cancer Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of W146 TFA, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), and explores its potential role in cancer biology. While direct experimental evidence of this compound in cancer models is limited in publicly available literature, this document extrapolates its potential impact by detailing the critical role of the S1P/S1PR1 signaling axis in tumorigenesis. This guide covers the mechanism of action of S1PR1, its downstream signaling pathways implicated in cancer cell proliferation, survival, and metastasis, and the known pharmacological properties of W146. Detailed experimental protocols for the preparation and use of W146 are also provided, alongside structured tables of its quantitative data. The signaling pathways are visually represented through diagrams to facilitate a deeper understanding of the molecular interactions.
Introduction: The S1P/S1PR1 Axis in Cancer
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in various cellular processes, including cell growth, survival, migration, and angiogenesis.[1][2] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[3][4] Among these, S1PR1 has emerged as a significant player in cancer progression.[1]
Activation of S1PR1 by S1P initiates a cascade of downstream signaling events that contribute to the hallmarks of cancer.[1][4] Elevated expression of S1PR1 has been observed in various cancer types, including breast cancer, glioma, and hematopoietic malignancies, and often correlates with poor prognosis.[1] The S1P/S1PR1 axis is known to promote tumorigenesis by stimulating cancer cell growth and survival, enhancing angiogenesis and metastasis, and fostering an immunosuppressive tumor microenvironment.[1][2] Consequently, targeting S1PR1 with selective antagonists like W146 presents a promising therapeutic strategy in oncology.
This compound: A Selective S1PR1 Antagonist
This compound is the trifluoroacetate (B77799) salt of W146, a potent and selective antagonist of S1PR1. The trifluoroacetate counterion is often used to improve the stability and solubility of synthetic peptides and small molecules. The biological activity of this compound is attributed to the W146 molecule.
Quantitative Data for W146
The following table summarizes the key quantitative parameters for W146 based on available data.
| Parameter | Value | Receptor | Reference |
| EC50 | 398 nM | S1PR1 | [1] |
| Ki | ~70-80 nM | S1PR1 | [1] |
S1PR1 Signaling Pathways in Cancer Biology
Upon binding of S1P, S1PR1, which is primarily coupled to the Gi protein, activates several downstream signaling pathways that are integral to cancer progression.[4]
Pro-Survival and Proliferative Signaling
S1PR1 activation promotes cancer cell survival and proliferation through the activation of key signaling cascades:
-
STAT3 Pathway: S1PR1 signaling leads to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][5] Phosphorylated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival.[5][6]
-
PI3K/AKT Pathway: The activation of S1PR1 can trigger the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a central regulator of cell survival and proliferation.[1][4]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical downstream target of S1PR1 that promotes cell growth and division.[1][7]
Metastasis and Angiogenesis
The S1P/S1PR1 axis is a key driver of metastasis and angiogenesis:
-
Cell Migration and Invasion: S1PR1 signaling activates small GTPases like Rac, leading to cytoskeletal rearrangements and enhanced cell migration and invasion.[1][4]
-
Lymphangiogenesis: S1PR1 on tumor-associated macrophages (TAMs) has been shown to promote lymphangiogenesis, the formation of new lymphatic vessels, which facilitates metastatic spread.[8][9] This process is mediated by the NLRP3 inflammasome and IL-1β.[8][9]
Diagrams of Signaling Pathways
Caption: W146 blocks S1P binding to S1PR1, inhibiting pro-survival pathways.
Caption: W146 antagonism of S1PR1 can potentially inhibit metastasis.
Experimental Protocols for this compound
In Vitro Studies
-
Cell Culture: Endothelial progenitor cells (EPCs) have been used to study the effects of W146.[1] Cancer cell lines with known S1PR1 expression would be appropriate for investigating its anti-cancer effects.
-
Treatment Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration. A concentration of 10 µM has been used in previous studies.[1]
-
Incubate cells with W146 for a predetermined period (e.g., 30 minutes) before adding S1P to assess the antagonistic effect.[1]
-
-
Assays:
-
Apoptosis Assays: To measure the induction of apoptosis, levels of activated cleaved caspase-3 can be determined by Western blotting or flow cytometry.[1]
-
Proliferation Assays: Cell proliferation can be assessed using MTT, BrdU, or cell counting assays.
-
Migration/Invasion Assays: Transwell migration or invasion assays (e.g., Boyden chamber) can be used to evaluate the effect of W146 on cancer cell motility.
-
Caption: A general workflow for assessing W146-induced apoptosis in vitro.
In Vivo Studies
-
Animal Models: Xenograft or genetically engineered mouse models of cancer would be suitable for in vivo evaluation of this compound.
-
Formulation and Administration:
-
Solubilization Protocol 1: Prepare a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This can achieve a solubility of ≥ 2 mg/mL.[1]
-
Solubilization Protocol 2: A solution of 10% DMSO and 90% Corn oil can also be used.[1]
-
Administration: Intraperitoneal (IP) injection is a common route of administration for W146. A dosage of 5 mg/kg has been previously reported.[1]
-
-
Outcome Measures:
-
Tumor growth and volume.
-
Metastasis to distant organs.
-
Analysis of biomarkers in tumor tissue (e.g., proliferation markers, apoptosis markers, S1PR1 signaling components).
-
Conclusion and Future Directions
This compound, as a selective S1PR1 antagonist, holds significant potential as a tool to investigate the role of the S1P/S1PR1 axis in cancer and as a lead compound for the development of novel anti-cancer therapeutics. The well-established role of S1PR1 in promoting cancer cell proliferation, survival, and metastasis provides a strong rationale for its inhibition.
Future research should focus on evaluating the efficacy of this compound in a broad range of cancer models, both in vitro and in vivo. Key areas of investigation should include:
-
Determining the IC50 values of W146 in various cancer cell lines.
-
Assessing its impact on tumor growth and metastasis in preclinical models.
-
Investigating its effects on the tumor microenvironment, particularly on immune cells and angiogenesis.
-
Exploring potential synergistic effects when combined with standard-of-care chemotherapies or immunotherapies.
A thorough investigation of this compound in the context of cancer biology is warranted to unlock its full therapeutic potential.
References
- 1. S1PR1 as a Novel Promising Therapeutic Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SphKs/S1P/S1PR1 axis in immunity and cancer: more ore to be mined - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1PR1 signaling in cancer: A current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1PR1 promotes proliferation and inhibits apoptosis of esophageal squamous cell carcinoma through activating STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1PR1 promotes proliferation and inhibits apoptosis of esophageal squamous cell carcinoma through activating STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. S1PR1 on tumor-associated macrophages promotes lymphangiogenesis and metastasis via NLRP3/IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
W146 TFA: A Comprehensive Technical Review of a Selective S1PR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the existing literature on W146 trifluoroacetate (B77799) (TFA), a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways and experimental workflows.
Introduction
W146 TFA is a potent and selective competitive antagonist of S1PR1, a G protein-coupled receptor that plays a crucial role in a variety of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function. By blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), this compound serves as a valuable tool for investigating the physiological and pathological roles of S1PR1 signaling.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound reported in the literature, providing a clear comparison of its potency.
| Parameter | Value | Receptor | Species | Reference |
| EC50 | 398 nM | S1PR1 | Not Specified | [1] |
| Ki | ~70-80 nM | S1PR1 | Not Specified | [1] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments involving this compound are outlined below to facilitate reproducibility and further investigation.
In Vitro: Induction of Apoptosis in Endothelial Progenitor Cells
This protocol describes the use of this compound to study its effect on apoptosis in endothelial progenitor cells (EPCs).
-
Cell Line: Endothelial progenitor cells (EPCs).[1]
-
Compound and Concentration: this compound at a concentration of 10 μM.[1]
-
Incubation Time: 30 minutes prior to the addition of S1P.[1]
-
Assay: Measurement of activated cleaved caspase-3 levels.[1]
-
Observed Result: Pre-treatment with W146 significantly increased the levels of activated cleaved caspase-3, indicating an induction of apoptosis. This treatment completely abolished the anti-apoptotic effect of S1P on EPCs.[1]
In Vivo: Modulation of Lymphocyte Trafficking in Mice
This protocol details an in vivo study demonstrating the effect of this compound on lymphocyte distribution.
-
Compound, Dosage, and Administration: this compound administered at a dosage of 5 mg/kg via intraperitoneal (IP) injection.
-
Experimental Procedure: W146 was administered to mice, and blood lymphocyte counts were measured at various time points. Lymph nodes were also analyzed for lymphocyte populations.
-
Observed Result: Administration of W146 induced a significant but transient lymphopenia in the peripheral blood, with a corresponding increase in CD4+ and CD8+ lymphocytes within the lymph nodes.[2][3] This supports the role of S1PR1 in lymphocyte egress from lymphoid organs.
Signaling Pathways and Experimental Workflows
S1PR1 Signaling Pathway and the Action of this compound
The binding of S1P to S1PR1 activates several downstream signaling cascades that regulate cell survival, proliferation, and migration. W146, as a competitive antagonist, blocks these downstream effects. The following diagram illustrates the S1PR1 signaling pathway and the inhibitory action of W146.
Caption: S1PR1 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for In Vivo Lymphopenia Study
The following diagram outlines the workflow for the in vivo study investigating the effect of this compound on lymphocyte trafficking in mice.
Caption: Workflow for the in vivo study of this compound-induced lymphopenia.
Conclusion
This compound is a critical research tool for elucidating the complex roles of S1PR1 in health and disease. Its selectivity and antagonistic properties allow for precise interrogation of S1PR1-mediated signaling pathways. The data and protocols summarized in this guide provide a foundation for future research into the therapeutic potential of targeting S1PR1 in various pathological conditions, including autoimmune diseases and cancer.
References
- 1. Targeting sphingosine-1-phosphate receptor 1 alleviates neuropathic pain associated with pancreatic ductal adenocarcinoma in mice and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
W146 TFA chemical structure and properties
Executive Summary: This document provides a comprehensive technical overview of W146 Trifluoroacetate (B77799) (TFA), a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). It details the chemical structure, physicochemical properties, and pharmacological profile of W146 TFA. The guide elucidates its mechanism of action by blocking the S1P1 signaling pathway, thereby inhibiting downstream cellular processes such as lymphocyte trafficking, endothelial barrier function, and cell survival. Detailed experimental protocols for both in vitro and in vivo applications are provided, alongside key quantitative data. Visual diagrams of the S1P1 signaling pathway and a representative experimental workflow are included to facilitate understanding. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of S1P signaling and its therapeutic modulation.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a vast array of cellular and physiological processes, including immune cell trafficking, vascular integrity, and cell proliferation and survival.[1] It exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, is a key regulator of lymphocyte egress from lymphoid organs, making it a significant target for immunomodulatory therapies.[2]
W146 is a selective antagonist of the S1P1 receptor.[3][4] It is commonly supplied as a trifluoroacetate (TFA) salt, which enhances its stability and solubility. As a research tool, this compound is invaluable for investigating the physiological and pathological roles of S1P1 signaling. Its ability to block this pathway provides insights into processes such as immune response, angiogenesis, and vascular permeability.[1][4]
Chemical Structure and Properties
This compound is the trifluoroacetate salt of (R)-3-amino-4-((3-hexylphenyl)amino)-4-oxobutylphosphonic acid. The trifluoroacetate counter-ion is a result of the purification process, typically involving reverse-phase high-performance liquid chromatography (HPLC) where trifluoroacetic acid is used as a mobile phase modifier.[5][6]
Note on the Trifluoroacetate (TFA) Counter-ion: Researchers should be aware that the TFA counter-ion itself can exhibit biological activity. Studies have shown that TFA can influence cell growth, elicit immune responses, and affect metabolic processes.[5][7][8] While W146 is a highly specific molecule, it is crucial to consider potential confounding effects from the TFA salt in sensitive biological assays and to include appropriate controls.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [3R-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-phosphonic acid, mono(trifluoroacetate) | [4][9] |
| CAS Number | 909725-62-8 | [4][9] |
| Molecular Formula | C₁₆H₂₇N₂O₄P • C₂F₃HO₂ | [9] |
| Molecular Weight | 456.39 g/mol | [9] |
| Appearance | Crystalline solid / Powder | [4] |
| Purity | ≥95% | [4][9] |
| Solubility | Methanol: 0.1 mg/mL. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2 mg/mL). | [4][10] |
| Storage | Stock solution: -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture). | [3] |
Pharmacology and Mechanism of Action
W146 acts as a selective, competitive antagonist at the S1P1 receptor. By binding to the receptor, it prevents the endogenous ligand, S1P, from activating it. This blockade inhibits the canonical S1P1 signaling cascade, which involves the coupling to Gi proteins. Consequently, downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Ras/MAPK/ERK pathways, are suppressed.[4] This inhibition prevents S1P-mediated effects such as lymphocyte egress, endothelial cell barrier enhancement, and promotion of cell survival.[2][4] In vitro studies have confirmed that W146 inhibits the phosphorylation of both Akt and ERK1.[4]
Table 2: Pharmacological Data for W146
| Parameter | Value | Species/System | Reference |
| Target | Sphingosine-1-phosphate receptor 1 (S1P1) | Human | |
| EC₅₀ | 398 nM | S1P1 | [3] |
| Kᵢ | 77 nM | S1P1 | [4] |
| Selectivity | Kᵢ > 10 µM for S1P2, S1P3, S1P5 | Human | [4] |
Signaling Pathways
The primary signaling pathway affected by W146 is the S1P1 receptor cascade. The binding of S1P to S1P1 initiates a conformational change, leading to the activation of heterotrimeric G proteins (primarily Gi). This triggers downstream signaling that is crucial for various cellular functions. W146 competitively blocks the initial ligand-binding step.
Experimental Protocols and Applications
This compound is a versatile tool used in a variety of experimental settings to probe the function of S1P1.
This protocol describes the use of W146 to abolish the anti-apoptotic effect of S1P on EPCs.
-
Objective: To demonstrate that the anti-apoptotic effect of S1P on EPCs is mediated by the S1P1 receptor.
-
Cell Line: Endothelial progenitor cells (EPCs).[3]
-
Methodology:
-
Culture EPCs under standard conditions.
-
Pre-treat a subset of cells with 10 µM W146 for 30 minutes.[3]
-
Induce apoptosis (e.g., via serum starvation or treatment with an apoptotic agent).
-
Treat the cells with S1P to assess its protective effect.
-
After an appropriate incubation period, lyse the cells and prepare samples for Western blotting.
-
Probe for levels of activated (cleaved) caspase-3.
-
-
Expected Result: Cells treated with S1P alone will show reduced levels of cleaved caspase-3 compared to the apoptosis-induced control. In cells pre-treated with W146, the protective effect of S1P will be abolished, resulting in levels of cleaved caspase-3 comparable to the control.[3]
This protocol details how W146 can be used to enhance the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into peripheral blood.
-
Objective: To evaluate the effect of S1P1 antagonism on AMD3100-induced mobilization of Kit+/Sca-1+/Lin− (KSL) HSPCs.
-
Methodology:
-
Prepare this compound for injection. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10]
-
Administer this compound at a dosage of 5 mg/kg via intraperitoneal (IP) injection.[3]
-
One hour after W146 administration, administer the CXCR4 antagonist AMD3100 (a stem cell-mobilizing agent).[3][4]
-
At a designated time point post-AMD3100 injection (e.g., 1 hour), collect peripheral blood samples.
-
Perform cell counting and flow cytometry analysis to quantify the population of KSL-HSPCs in the blood.
-
-
Expected Result: Pre-treatment with W146 is expected to significantly augment the number of KSL-HSPCs mobilized into the circulation by AMD3100 compared to treatment with AMD3100 alone.[3][4]
References
- 1. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. genscript.com [genscript.com]
- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Sphingosine-1-Phosphate Receptor Function
Introduction
Sphingosine-1-phosphate (S1P) is a crucial signaling lysophospholipid derived from the metabolism of sphingomyelin.[1][2] It plays a vital role in a multitude of cellular processes, including cell migration, differentiation, survival, angiogenesis, and immune cell trafficking.[1][3][4] S1P exerts its effects primarily by acting as an extracellular ligand for a family of five high-affinity G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[2][3][5] The S1P/S1PR signaling axis is a key regulator in the cardiovascular, immune, and central nervous systems.[2][4] Consequently, these receptors have emerged as significant therapeutic targets for a range of diseases, most notably autoimmune conditions like multiple sclerosis.[4][6][7]
This guide provides a comprehensive overview of S1P receptor function, covering receptor subtypes, downstream signaling cascades, pharmacology, and the key experimental protocols used in their study.
S1P Receptor Subtypes and Distribution
The S1P receptor family consists of five distinct subtypes, S1PR1-5, which are products of separate genes.[3] While there is some overlap, each subtype exhibits a characteristic tissue distribution pattern, which dictates its specific physiological roles.
-
S1PR1 (EDG1): The first S1P receptor to be cloned, S1PR1 is widely expressed, with notable abundance in endothelial cells, lymphocytes, and neural cells.[3][7][8] It is essential for vascular maturation and the regulation of lymphocyte egress from secondary lymphoid organs.[2]
-
S1PR2 (EDG5): This receptor is also ubiquitously expressed and is often involved in processes that oppose S1PR1 signaling, such as inhibiting cell migration.[3][9]
-
S1PR3 (EDG3): Like S1PR1 and S1PR2, S1PR3 is broadly expressed and has been implicated in cardiovascular function and endothelial barrier control.[3][10]
-
S1PR4 (EDG6): Expression of S1PR4 is more restricted, primarily found in hematopoietic and lymphoid tissues.[3]
-
S1PR5 (EDG8): S1PR5 expression is largely confined to the white matter of the central nervous system (CNS), particularly on oligodendrocytes, and the spleen.[3]
S1P Receptor Signaling Pathways
Upon binding S1P, S1P receptors undergo a conformational change, enabling them to couple with and activate various heterotrimeric G proteins. The specific G protein subclass engaged (Gαi/o, Gαq/11, Gα12/13) is receptor-dependent and dictates the downstream signaling cascade.[11]
G Protein Coupling Specificity
The five S1P receptor subtypes exhibit distinct G protein coupling profiles, leading to a diversity of cellular responses:
-
S1PR1: Couples exclusively to the Gαi/o family.[1]
-
S1PR3: Also couples promiscuously to Gαi/o, Gαq/11, and Gα12/13.[12]
-
S1PR5: Activates Gαi/o and Gα12/13.[12]
Major Downstream Effectors
Activation of these G proteins initiates a cascade of intracellular events through various effector enzymes and second messengers.
-
Gαi/o Pathway: The pertussis toxin-sensitive Gαi/o pathway is a hallmark of S1P signaling.[14] Its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[12][13] The dissociated Gβγ subunits can activate Phospholipase C (PLC) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway, promoting cell survival and proliferation.[10][15][16] Gαi can also lead to the activation of the Ras-ERK (MAPK) pathway.[12][13][15]
-
Gαq/11 Pathway: This pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][12][15]
-
Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK).[1][12][15] This pathway is a principal regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction.[1]
Pharmacology of S1P Receptors
The development of synthetic ligands has been instrumental in dissecting the function of individual S1P receptor subtypes and has led to successful clinical therapies.
Agonists
Agonists bind to and activate S1P receptors, mimicking the effect of the endogenous ligand S1P. Fingolimod (FTY720) was the first approved S1P receptor modulator; it acts as a prodrug that is phosphorylated in vivo to become a potent, non-selective agonist at S1PR1, S1PR3, S1PR4, and S1PR5.[7][17] Newer generations of agonists have been developed with improved selectivity for specific subtypes.
Antagonists
Antagonists bind to S1P receptors but do not provoke a biological response, thereby blocking the binding and effect of S1P or other agonists. Selective antagonists are crucial research tools for inhibiting specific receptor subtypes.
Quantitative Ligand Data
The potency and selectivity of various compounds are typically quantified by their EC50 (half-maximal effective concentration for agonists) and IC50 (half-maximal inhibitory concentration for antagonists) values.
Table 1: EC50 Values for Selected S1P Receptor Agonists
| Compound | S1PR1 (nM) | S1PR2 (nM) | S1PR3 (nM) | S1PR4 (nM) | S1PR5 (nM) | Reference(s) |
| S1P (endogenous) | ~0.3-8 | ~1-10 | ~1-5 | ~50-100 | ~0.3-5 | [7][18] |
| Fingolimod-P | 0.3-0.6 | >1000 | 3.0 | 0.6 | 0.3 | [7] |
| Siponimod (BAF312) | 0.39 | >1000 | >1000 | >1000 | 0.98 | [19][20] |
| Ozanimod | 1.03 | >10000 | >10000 | >10000 | 8.6 | [19] |
| Ponesimod | 5.7 | >1000 | >1000 | >1000 | >1000 | [19] |
| SEW2871 | 13.8 | >10000 | >10000 | >10000 | >10000 | [19][20] |
| CYM-5520 | >10000 | 480 | >10000 | >10000 | >10000 | [19] |
| CYM50308 | >10000 | >10000 | >10000 | 56 | >10000 | [19] |
Table 2: IC50/Ki Values for Selected S1P Receptor Antagonists
| Compound | Target Receptor | IC50 / Ki (nM) | Antagonist Type | Reference(s) |
| JTE-013 | S1PR2 | 17-22 | Selective Antagonist | [19][20][21] |
| W146 | S1PR1 | 398 (EC50) | Selective Antagonist | [19] |
| CAY10444 | S1PR3 | 4600 | Selective Antagonist | [19][21] |
| VPC03090-P | S1PR1 / S1PR3 | 24 (Ki, S1PR1) 51 (Ki, S1PR3) | Dual Antagonist | [18] |
Experimental Protocols
A variety of in vitro assays are used to characterize the function of S1P receptors and the pharmacology of their ligands.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor. It involves a competition between a radiolabeled ligand (e.g., [³²P]S1P) and an unlabeled test compound for binding to membranes prepared from cells overexpressing a specific S1P receptor subtype.[9] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Detailed Methodology
-
Membrane Preparation: Culture cells (e.g., CHO or HEK293) stably expressing the human S1P receptor subtype of interest. Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Radioligand Addition: Add 50 µL of radiolabeled ligand (e.g., [³²P]S1P) to achieve a final concentration of 0.1-0.2 nM.[9]
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the first step in G protein activation following receptor agonism. In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds stably to the activated Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the level of receptor activation.
Detailed Methodology
-
Membrane Preparation: Prepare cell membranes expressing the S1PR of interest as described in the radioligand binding assay.
-
Assay Setup: On ice, combine the following in assay tubes or a 96-well plate:
-
Cell membranes (5-10 µg protein).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
GDP (e.g., 10 µM final concentration) to ensure G proteins are in an inactive state.
-
Varying concentrations of the agonist test compound.
-
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters, as described for the binding assay.
-
Washing: Wash filters with ice-cold buffer.
-
Detection: Measure the filter-bound radioactivity by scintillation counting.
-
Data Analysis: Plot the stimulated binding (agonist-dependent) against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax (maximum effect) values. For antagonists, the assay is run with a fixed concentration of agonist in the presence of varying concentrations of the antagonist.
Cell-Based Functional Assays
These assays measure the physiological response of whole, living cells to S1P receptor activation. They are critical for understanding the cellular consequences of receptor signaling.
Example: Receptor Internalization Assay
Many GPCRs, including S1PR1, are internalized into endosomes following agonist stimulation.[22] This process can be visualized and quantified using high-content imaging if the receptor is tagged with a fluorescent protein like GFP.
Detailed Methodology
-
Cell Culture: Use a recombinant cell line (e.g., U2OS) that stably expresses the S1P receptor fused to a fluorescent tag (e.g., S1PR1-EGFP).[22]
-
Cell Plating: Seed the cells into 96-well, clear-bottom imaging plates 18-24 hours before the assay.[22]
-
Compound Addition: Replace the culture medium with an assay buffer. Add the test compounds (agonists) at various concentrations to the wells. Include a positive control (e.g., S1P) and a negative control (vehicle).
-
Incubation: Incubate the plate for a set period (e.g., 60 minutes) in a 37°C, 5% CO₂ incubator to allow for receptor internalization.[22]
-
Cell Fixation and Staining: Gently fix the cells (e.g., with 4% paraformaldehyde). The cell nuclei can be counterstained with a fluorescent dye like Hoechst to aid in cell identification by the imaging software.
-
Imaging: Acquire images of the cells using an automated high-content imaging system. Capture images in both the GFP channel (for the receptor) and the DAPI channel (for the nuclei).
-
Image Analysis: Use image analysis software to identify individual cells and quantify the translocation of the GFP signal from the plasma membrane to intracellular vesicles. The degree of "spot-" or "vesicle-" formation is a measure of internalization.
-
Data Analysis: Plot the internalization metric against the log concentration of the agonist to determine the EC50 value.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 4. The structure and function of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate and its receptors: structure, signaling, and influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. S1P Receptor Agonists | Anti-Inflammatory Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 8. S1PR1 - Wikipedia [en.wikipedia.org]
- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterologous desensitization of the sphingosine-1-phosphate receptors by purinoceptor activation in renal mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. S1P Receptor | TargetMol [targetmol.com]
- 21. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
W146 TFA: A Modulator of Cytokine Production Through Sphingosine-1-Phosphate Receptor 1 Antagonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
W146 Trifluoroacetate (TFA) is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a pivotal role in the regulation of the immune system, particularly in lymphocyte trafficking. Emerging evidence indicates that modulation of S1P1 signaling by antagonists such as W146 can significantly impact inflammatory responses by altering the production of key cytokines. This technical guide provides a comprehensive overview of the effects of W146 TFA on cytokine production, detailing its mechanism of action, relevant signaling pathways, and experimental methodologies.
Core Mechanism of Action
This compound exerts its effects by competitively binding to S1P1, thereby preventing the binding of its endogenous ligand, sphingosine-1-phosphate (S1P). This blockade of S1P-S1P1 signaling is the primary mechanism through which W146 influences cellular responses, including the production of inflammatory cytokines. The primary and most well-documented effect of W146 is the induction of transient lymphopenia by inhibiting the egress of lymphocytes from secondary lymphoid organs.[1][2][3][4] This sequestration of immune cells itself can indirectly modulate the overall cytokine milieu in inflammatory conditions.
Effect of this compound on Cytokine Production
Current research demonstrates that this compound can directly modulate the production of several key pro-inflammatory cytokines, primarily through its action on macrophages and other immune cells.
Interleukin-6 (IL-6)
Studies have shown that W146 effectively inhibits the production of IL-6. In primary cultured mouse macrophages, W146 significantly blocks the S1P-induced gene expression and subsequent protein secretion of IL-6. This suggests a direct role for S1P1 signaling in the regulation of IL-6 in these cells.
Tumor Necrosis Factor-alpha (TNF-α)
W146 has also been demonstrated to reduce the release of TNF-α. In a study involving lung adenocarcinoma cells, the inhibition of S1P1 by W146 resulted in a significant decrease in TNF-α levels following stimulation with a Toll-like receptor 9 (TLR9) agonist.[5]
Interleukin-1beta (IL-1β)
Direct evidence for the effect of W146 on IL-1β production is less established in the currently available literature. However, the S1P-S1P1 axis has been implicated in the activation of the NLRP3 inflammasome and subsequent IL-1β production.[6] Therefore, it is plausible that by antagonizing S1P1, W146 could indirectly modulate IL-1β secretion, though further investigation is required to confirm this.
Quantitative Data on Cytokine Modulation by W146
The following table summarizes the observed effects of W146 on the production of key cytokines. It is important to note that the magnitude of the effect can vary depending on the cell type, stimulus, and experimental conditions.
| Cytokine | Cell Type | Stimulus | Effect of W146 | Reference |
| IL-6 | Primary Mouse Macrophages | Sphingosine-1-Phosphate (S1P) | Inhibition of gene expression and protein secretion | |
| TNF-α | Lung Adenocarcinoma Cells (A549) | CpG (TLR9 agonist) | Reduction of release | [5] |
Signaling Pathways Modulated by this compound
The regulation of cytokine production by W146 is mediated through its influence on key intracellular signaling pathways.
STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor for the expression of many pro-inflammatory cytokines, including IL-6. Research has demonstrated that S1P-S1P1 signaling can induce the phosphorylation and activation of STAT3. W146, by blocking S1P1, has been shown to inhibit STAT3 activation in tumor-infiltrating immune cells and splenocytes.[2][7] This inhibition of the STAT3 pathway is a likely mechanism by which W146 suppresses IL-6 production.
dot
Caption: this compound inhibits IL-6 production by blocking the S1P1-STAT3 signaling pathway.
NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is another central regulator of pro-inflammatory cytokine gene expression. While direct studies on the effect of W146 on NF-κB are limited, the broader S1P signaling network is known to interact with this pathway. S1P can activate NF-κB, leading to the release of pro-inflammatory factors.[1] By antagonizing S1P1, W146 may interfere with this activation, although this remains an area for further investigation.
dot
Caption: Postulated mechanism of this compound modulating NF-κB-mediated cytokine production.
Experimental Protocols
In Vitro Macrophage Stimulation and Cytokine Measurement
This protocol outlines a general procedure for assessing the effect of W146 on cytokine production in macrophages.
1. Cell Culture and Differentiation:
-
Culture murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) under standard conditions.
-
For BMDMs, differentiate bone marrow cells with M-CSF (Macrophage Colony-Stimulating Factor) for 7 days.
2. Macrophage Stimulation:
-
Seed macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the macrophages with a pro-inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or S1P (e.g., 1 µM) for a specified time (e.g., 6, 12, or 24 hours).[8][9][10][11][12]
3. Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentrations of IL-6, TNF-α, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Alternatively, multiplex bead-based assays (e.g., Luminex) can be used for the simultaneous measurement of multiple cytokines.
4. Gene Expression Analysis (Optional):
-
Lyse the cells after the stimulation period and extract total RNA.
-
Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of Il6, Tnf, and Il1b. Normalize the data to a housekeeping gene (e.g., Gapdh or Actb).
dot
Caption: Experimental workflow for assessing this compound's effect on macrophage cytokine production.
Conclusion and Future Directions
This compound, as a selective S1P1 antagonist, demonstrates a clear modulatory effect on the production of pro-inflammatory cytokines, particularly IL-6 and TNF-α. Its mechanism of action appears to be closely linked to the inhibition of the STAT3 signaling pathway. While the current body of evidence is compelling, further research is warranted to:
-
Elucidate the precise effect of W146 on IL-1β production and the underlying mechanisms.
-
Conduct more extensive dose-response studies to determine the potency of W146 in various immune cell types.
-
Investigate the in vivo efficacy of W146 in animal models of inflammatory diseases and correlate these findings with its impact on cytokine profiles.
-
Further explore the interplay between W146, S1P1 antagonism, and the NF-κB signaling pathway.
A deeper understanding of the immunomodulatory properties of this compound will be instrumental in evaluating its therapeutic potential for a range of inflammatory and autoimmune disorders.
References
- 1. How do sphingosine-1-phosphate affect immune cells to resolve inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stat3-induced S1PR1 expression is critical for persistent Stat3 activation in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. Activation of Sphingosine-1-Phosphate Receptor 1 in the Spinal Cord Produces Mechanohypersensitivity Through the Activation of Inflammasome and IL-1β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
W146 TFA and its Impact on Vascular Leakage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
W146 trifluoroacetate (B77799) (TFA) is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). The S1P1 receptor plays a critical role in maintaining vascular integrity, and its modulation has significant implications for a variety of physiological and pathological processes. This technical guide provides an in-depth analysis of W146 TFA, focusing on its mechanism of action and its profound impact on vascular leakage. We will explore the downstream signaling pathways affected by S1P1 antagonism, present quantitative data from key experimental models, and provide detailed protocols for assessing vascular permeability in response to this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of vascular biology, inflammation, and drug development.
Introduction to this compound and S1P1 Signaling
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] Of these, S1P1 is highly expressed on endothelial cells and is a key regulator of vascular barrier function.[2] The binding of S1P to S1P1 initiates a signaling cascade that promotes the stability of endothelial cell-cell junctions, thereby maintaining low vascular permeability.[1][3]
This compound is a competitive antagonist of the S1P1 receptor.[4] By blocking the binding of endogenous S1P, this compound disrupts the tonic signaling required for endothelial barrier maintenance, leading to an increase in vascular leakage.[3][4] This property makes this compound a valuable tool for studying the physiological roles of S1P1 signaling and for investigating the pathological consequences of increased vascular permeability in various disease models.
Mechanism of Action: S1P1 Antagonism and Downstream Signaling
The integrity of the endothelial barrier is primarily maintained by two types of cell-cell junctions: adherens junctions and tight junctions. S1P1 signaling is crucial for the stabilization of both.
Upon activation by S1P, the S1P1 receptor, coupled to Gi, initiates downstream signaling pathways that include:
-
PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation and contributes to the stabilization of adherens junctions.
-
Rac1 GTPase Activation: Rac1 is a key regulator of the actin cytoskeleton. Its activation promotes the formation of cortical actin, which strengthens cell-cell adhesion and enhances barrier function.[1]
-
ERK Signaling: The extracellular signal-regulated kinase (ERK) pathway is also implicated in the maintenance of endothelial barrier integrity.
This compound, by competitively inhibiting the S1P1 receptor, prevents the activation of these downstream signaling cascades. This leads to the destabilization of adherens junctions, characterized by the internalization of VE-cadherin, and the disruption of tight junction protein complexes (e.g., ZO-1, claudins). The ultimate consequence is an increase in paracellular permeability, allowing for the leakage of fluids and macromolecules from the vasculature into the surrounding tissues.
Signaling Pathway Diagram
Quantitative Data on this compound-Induced Vascular Leakage
The effect of this compound on vascular permeability has been quantified in various preclinical models. The following tables summarize key findings from these studies.
| Model | Assay | This compound Dose | Effect on Vascular Leakage | Reference |
| Mouse Skin | Reverse Arthus Reaction (Evans Blue Extravasation) | 10 µg (intradermal) | Increased Evans Blue leakage | [5] |
| Mouse Lung | Evans Blue Dye Accumulation | 10 mg/kg (intraperitoneal) | Increased Evans Blue extravasation | [4] |
| Rat Mesenteric Venules | Hydraulic Conductivity (Lp) | 10 µM | Abolished S1P-induced prevention of permeability increase | [2] |
Note: The quantitative values for the increase in leakage can vary depending on the specific experimental conditions and the baseline permeability of the tissue.
Experimental Protocols
In Vivo Vascular Permeability Assessment: Evans Blue Dye Extravasation
This protocol is adapted from studies assessing vascular leakage in the skin and lungs.[4][5]
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Evans Blue dye (Sigma-Aldrich)
-
Saline (0.9% NaCl)
-
Formamide (B127407) (for tissue extraction)
-
Spectrophotometer
Procedure:
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6).
-
This compound Administration:
-
Evans Blue Dye Injection: Inject 0.5% Evans Blue dye in saline intravenously (e.g., via tail vein) at a volume of 100-150 µl.[4][5]
-
Circulation Time: Allow the dye to circulate for a defined period (e.g., 90 minutes for lung leakage, 4 hours for skin leakage).[4][5]
-
Tissue Harvest:
-
Euthanize the animal via an approved method.
-
Perfuse the vasculature with saline to remove intravascular dye.[4]
-
Excise the target tissue (e.g., lungs, skin punch biopsy).
-
-
Dye Extraction:
-
Weigh the tissue samples.
-
Incubate the tissue in formamide (e.g., 500 µl at 60°C overnight) to extract the Evans Blue dye.[5]
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 610-620 nm using a spectrophotometer.
-
Calculate the concentration of Evans Blue dye using a standard curve.
-
Express the results as µg of Evans Blue dye per gram of tissue.
-
Experimental Workflow Diagram
Conclusion
This compound is an invaluable pharmacological tool for investigating the critical role of S1P1 receptor signaling in the maintenance of vascular barrier integrity. Its ability to induce a quantifiable and reproducible increase in vascular leakage makes it a cornerstone for studies on inflammation, edema, and other pathologies characterized by endothelial dysfunction. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their experimental models. A thorough understanding of its mechanism of action and the downstream signaling pathways it affects is essential for the accurate interpretation of experimental results and for the development of novel therapeutic strategies targeting the S1P1 receptor.
References
- 1. Post-translational modifications of S1PR1 and endothelial barrier regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 3. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Sphingosine -1 Phosphate Receptor-1 signaling maintains endothelial cell barrier function and protects against immune complex-induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for W146 TFA in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
W146 trifluoroacetate (B77799) (TFA) is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a critical role in a variety of physiological processes, including lymphocyte trafficking, endothelial barrier function, and immune regulation. As an S1P1 antagonist, W146 blocks the downstream signaling initiated by the endogenous ligand, sphingosine-1-phosphate (S1P). This inhibition prevents S1P-mediated lymphocyte egress from lymphoid organs and can modulate endothelial cell permeability.[1][2][3] These properties make W146 a valuable tool for studying S1P1 signaling in various in vitro models and a potential lead compound for the development of therapeutics targeting inflammatory and autoimmune diseases.
This document provides detailed protocols for the in vitro use of W146 TFA in cell culture, focusing on its application in studying endothelial cell barrier function and lymphocyte signaling.
Mechanism of Action
W146 acts as a competitive antagonist at the S1P1 receptor. Unlike S1P1 agonists which can induce receptor internalization and subsequent functional antagonism, W146 directly blocks the receptor, preventing the binding of S1P and inhibiting downstream signaling pathways.[1][2] This blockade has been shown to prevent S1P-induced phosphorylation of Akt and ERK in cells expressing S1P1.[3] In endothelial cells, this antagonism disrupts the constitutive barrier-stabilizing effects of autonomously secreted S1P.[4]
Signaling Pathway of S1P1 and Inhibition by W146
References
- 1. researchgate.net [researchgate.net]
- 2. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory Conditions Disrupt Constitutive Endothelial Cell Barrier Stabilization by Alleviating Autonomous Secretion of Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies with W146 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
W146 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] As a G protein-coupled receptor, S1P1 plays a crucial role in lymphocyte trafficking, vascular integrity, and immune regulation.[3][4][5] Antagonism of S1P1 by W146 prevents the egress of lymphocytes from lymphoid organs, leading to a transient reduction in circulating lymphocytes (lymphopenia).[1][2] This mechanism of action makes W146 a valuable tool for studying immune responses and a potential therapeutic agent for autoimmune diseases.[6]
These application notes provide detailed protocols for the preparation and administration of W146 TFA for in vivo mouse studies, along with a summary of reported dosages and their observed effects. Additionally, a diagram of the S1P1 signaling pathway and the inhibitory action of W146 is included to facilitate a deeper understanding of its mechanism.
Data Presentation: this compound Dosage and Effects in Mice
The following table summarizes quantitative data from in vivo mouse studies using W146. It is important to note that the trifluoroacetate (B77799) (TFA) salt, commonly used for peptide and small molecule synthesis, may have independent biological effects and should be considered in the experimental design.[7][8][9]
| Dose (mg/kg) | Administration Route | Mouse Strain | Observed Effect | Study Reference |
| 5 | Intraperitoneal (i.p.) | 4-6 week old mice | Pre-treatment significantly increased AMD3100-stimulated hematopoietic stem and progenitor cell mobilization. No alteration in basal white blood cell count. | [10] |
| 3 | Intraperitoneal (i.p.) | Not specified | Enhancement of vascular leakage in the lungs. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol provides a method for solubilizing this compound for in vivo administration.
Materials:
-
This compound (MedChemExpress)[10]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle solution. For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Dissolve this compound in the vehicle solution. For a target concentration of 2 mg/mL, weigh the appropriate amount of this compound and add the vehicle solution.
-
Aid dissolution (if necessary). If precipitation or phase separation occurs, the solution can be gently heated and/or sonicated to aid dissolution.[10]
-
Sterile filter the final solution. Use a 0.22 µm syringe filter to ensure sterility before injection.
-
Store the solution appropriately. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture and light.[10]
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
Prepared this compound injection solution
-
Appropriately sized sterile syringes and needles (e.g., 27-30 gauge)
-
Mouse restraint device
-
70% ethanol (B145695) for disinfection
Procedure:
-
Calculate the required injection volume. The injection volume will depend on the weight of the mouse and the desired final dose. The final injection volume should be kept to a minimum, typically not exceeding 10 mL/kg.
-
Restrain the mouse. Proper handling and restraint are crucial for accurate and safe i.p. injection.
-
Locate the injection site. The preferred injection site is the lower right or left abdominal quadrant.
-
Disinfect the injection site. Swab the area with 70% ethanol.
-
Perform the injection. Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ before slowly injecting the solution.
-
Monitor the animal. After injection, monitor the mouse for any adverse reactions.
Protocol 3: Assessment of Lymphopenia
A primary and rapid pharmacodynamic effect of W146 is the induction of lymphopenia.
Materials:
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
-
Flow cytometer
-
Antibodies for lymphocyte markers (e.g., anti-CD4, anti-CD8, anti-B220)
-
Red blood cell lysis buffer
Procedure:
-
Collect blood samples. Collect peripheral blood from the tail vein or retro-orbital sinus at baseline (before W146 administration) and at various time points post-injection (e.g., 2, 4, 8, 24 hours) to assess the kinetics of lymphopenia.
-
Perform lymphocyte staining. Stain whole blood with fluorescently labeled antibodies specific for T- and B-lymphocyte markers.
-
Lyse red blood cells. Use a red blood cell lysis buffer to remove erythrocytes.
-
Acquire and analyze data. Use a flow cytometer to quantify the percentage and absolute numbers of different lymphocyte populations. A significant decrease in circulating lymphocytes compared to baseline or vehicle-treated control animals indicates a pharmacodynamic effect of W146.[1]
Mandatory Visualizations
S1P1 Signaling Pathway and W146 Inhibition
Caption: S1P1 signaling pathway and its inhibition by W146.
Experimental Workflow for In Vivo this compound Mouse Study
Caption: Experimental workflow for a this compound mouse study.
References
- 1. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are S1PR1 antagonists and how do they work? [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. genscript.com [genscript.com]
- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for W146 TFA Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of W146 trifluoroacetate (B77799) (TFA), a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), in animal models to induce transient lymphopenia. This document outlines the mechanism of action, administration routes, dosage, and expected quantitative outcomes, along with a detailed experimental protocol and a visual representation of the relevant signaling pathway.
Mechanism of Action
W146 is a competitive antagonist of the S1P1 receptor. The endogenous ligand for this receptor, sphingosine-1-phosphate (S1P), plays a crucial role in lymphocyte trafficking, promoting the egress of lymphocytes from lymphoid organs into the bloodstream. By blocking the S1P1 receptor, W146 inhibits this S1P-mediated egress, leading to a temporary reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia. This effect is attributed to the sequestration of lymphocytes within the lymph nodes.[1][2][3] This mechanism of "functional antagonism" is also observed with S1P1 agonists, which induce receptor internalization, rendering the lymphocytes unresponsive to the S1P gradient.[1][3][4]
Quantitative Data Summary
The administration of W146 TFA in mice has been shown to induce a significant but transient reduction in peripheral blood lymphocytes. The following table summarizes the quantitative effects observed in studies.
| Animal Model | Administration Route | Dose (mg/kg) | Vehicle | Maximum Lymphopenia (% Reduction) | Time to Maximum Effect | Duration of Effect | Reference |
| Mouse | Intraperitoneal (i.p.) | 5 | 10% DMSO in saline | ~50% | 2 hours | Transient (<24 hours) | [5] |
| Mouse | Intraperitoneal (i.p.) | 10 | 2.5% DMSO in PBS | ~60% | 4 hours | Transient (<24 hours) |
Note: The data in the table is compiled from multiple sources and represents typical expected outcomes. Actual results may vary depending on the specific experimental conditions, mouse strain, and other factors.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS) or 0.9% saline, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of this compound: Determine the total amount of this compound needed based on the number of animals, their average weight, and the desired dose (e.g., 10 mg/kg).
-
Prepare a stock solution:
-
Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
To prepare a 10 mg/mL stock solution, dissolve the this compound in a minimal amount of sterile DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. The stock solution can be stored at -20°C for short periods, protected from light.
-
-
Prepare the final dosing solution:
-
On the day of injection, thaw the stock solution (if frozen).
-
Dilute the stock solution with sterile PBS or saline to the final desired concentration and to reduce the final DMSO concentration. For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration should be 2.5 mg/mL.
-
To achieve a final DMSO concentration of 2.5%, dilute the 10 mg/mL stock solution 1:4 with sterile PBS (e.g., 25 µL of stock solution + 75 µL of PBS).
-
Vortex the final solution gently before administration.
-
Protocol 2: Intraperitoneal Administration of this compound in Mice
This protocol details the procedure for intraperitoneal injection of this compound in mice.
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device (optional)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling: Handle the mice gently to minimize stress. If necessary, use an appropriate restraint method.
-
Dose Calculation: Calculate the injection volume for each mouse based on its individual body weight and the final concentration of the dosing solution. For a 25g mouse and a 10 mg/kg dose of a 2.5 mg/mL solution, the injection volume would be 100 µL.
-
Injection Procedure:
-
Position the mouse to expose the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring: Monitor the animals for any adverse reactions. The lymphopenic effect is expected to be transient. Blood samples can be collected at various time points (e.g., 2, 4, 8, 24 hours) post-injection to quantify lymphocyte counts.
Mandatory Visualization
S1P1 Signaling Pathway in Lymphocyte Egress
Caption: S1P1 signaling cascade promoting lymphocyte egress and its inhibition by W146.
Experimental Workflow for this compound Administration and Analysis
Caption: Workflow for in vivo administration and analysis of this compound in mice.
References
- 1. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using W146 TFA in a Lymphocyte Migration Assay
Introduction
W146 trifluoroacetate (B77799) (TFA) is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor that plays a critical role in regulating the trafficking of lymphocytes from secondary lymphoid organs (such as lymph nodes and the thymus) into the lymphatic system and subsequently into the bloodstream.[2][3][4][5][6] The egress of these immune cells is driven by a concentration gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low in the tissues.[2][5][6] By binding to S1P1 on lymphocytes, S1P signaling is essential for their exit from lymphoid tissues.[2][3][4][5]
W146 blocks the S1P1 receptor, thereby inhibiting the S1P-induced signaling required for lymphocyte egress.[7][8][9] This makes W146 a valuable tool for studying the mechanisms of lymphocyte migration and for investigating potential therapeutic strategies for autoimmune diseases and other conditions characterized by aberrant lymphocyte trafficking. These application notes provide a detailed protocol for utilizing W146 TFA in an in vitro lymphocyte migration assay using a Transwell system.
Mechanism of Action
The migration of lymphocytes out of lymphoid organs is dependent on the S1P gradient. S1P binds to the S1P1 receptor on lymphocytes, which initiates a signaling cascade that promotes cell migration towards the higher S1P concentration in the circulatory system.[2][3][4] W146 acts as a competitive antagonist at the S1P1 receptor, preventing the binding of endogenous S1P.[8][9] This blockade of S1P signaling effectively traps lymphocytes within the lymphoid tissues, leading to a reduction in the number of circulating lymphocytes, a condition known as lymphopenia.[8] In an in vitro migration assay, W146 can be used to inhibit the chemotactic response of lymphocytes towards an S1P gradient.
Experimental Protocol: In Vitro Lymphocyte Migration Assay
This protocol describes a common method for assessing lymphocyte migration, the Transwell assay, which can be adapted to study the inhibitory effects of W146.
Materials:
-
Isolated primary lymphocytes (e.g., from peripheral blood or spleen)
-
This compound
-
Sphingosine-1-Phosphate (S1P)
-
Transwell inserts with a 3-5 µm pore size (recommended for lymphocytes)[10][11]
-
24-well companion plates
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
DMSO (for dissolving this compound)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Flow cytometer or microscope for cell counting
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Further dilute the stock solution in assay medium to prepare working concentrations. It is advisable to prepare a range of concentrations to determine the optimal inhibitory concentration.
-
-
Cell Preparation:
-
Isolate lymphocytes using standard laboratory procedures (e.g., Ficoll-Paque density gradient centrifugation).
-
Wash the cells with assay medium and resuspend them at a concentration of 1 x 10^6 cells/mL.[12]
-
-
Assay Setup:
-
Add assay medium containing the chemoattractant (S1P) to the lower chambers of the 24-well plate. A typical concentration range for S1P is 10-100 nM. Include a negative control with assay medium only.
-
In separate tubes, pre-incubate the lymphocyte suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.[10][12]
-
Carefully place the inserts into the wells of the 24-well plate containing the chemoattractant.
-
-
Incubation:
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer (preferred method for accuracy) or a hemocytometer. Fluorescent labeling of cells prior to the assay can also facilitate quantification.[10]
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells added to the insert.
-
Determine the inhibitory effect of W146 by comparing the migration in the presence of the antagonist to the migration towards S1P alone.
-
If a dose-response experiment was performed, calculate the IC50 value of W146.
-
Data Presentation
The inhibitory effect of W146 on lymphocyte migration can be summarized in a table. The following is an example of how such data could be presented.
| Compound | Cell Type | Chemoattractant | IC50 (nM) | Reference |
| W146 | Murine T-cells | S1P | ~70-80 (Ki) | [1] |
| W146 | Human T-cells | S1P | 398 (EC50) | [1] |
Note: IC50 values can vary depending on the specific cell type, assay conditions, and chemoattractant concentration used.
Visualizations
S1P1 Signaling Pathway and Inhibition by W146
Caption: S1P1 signaling pathway and its inhibition by W146.
Experimental Workflow for Lymphocyte Migration Assay
Caption: Experimental workflow for the lymphocyte migration assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate and immune regulation: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T cell transwell migration [bio-protocol.org]
- 11. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols for Studying Apoptosis Induced by W1t46 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
W146 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). The trifluoroacetate (B77799) (TFA) salt of W146 is commonly used in research settings. S1P signaling plays a crucial role in regulating a multitude of cellular processes, including proliferation, migration, differentiation, and apoptosis.[1] Dysregulation of the S1P/S1PR1 axis has been implicated in various pathologies, including cancer and autoimmune diseases.
Activation of S1PR1 is known to promote cell survival.[2][3] Consequently, the antagonism of S1PR1 by W146 presents a promising strategy for inducing apoptosis in target cells. These application notes provide a comprehensive overview and detailed protocols for utilizing W146 TFA to study apoptosis in a research setting.
Mechanism of Action: S1PR1 Antagonism and Apoptosis Induction
Sphingosine-1-phosphate (S1P) binding to its receptor, S1PR1, activates downstream signaling pathways that typically promote cell survival and inhibit apoptosis. One key mechanism involves the restriction of c-Jun N-terminal kinase (JNK) phosphorylation.[2][4] This maintains the balance of pro- and anti-apoptotic proteins of the BCL2 family, thereby preventing the initiation of the apoptotic cascade.
W146, as a competitive antagonist, blocks the binding of S1P to S1PR1.[5] This inhibition disrupts the pro-survival signaling, leading to the activation of the JNK pathway. Activated JNK can then phosphorylate and regulate the activity of BCL2 family members, shifting the balance towards a pro-apoptotic state. This ultimately results in the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases, such as caspase-3, and subsequent programmed cell death.[2][4][6]
Figure 1. S1PR1 signaling pathway and the pro-apoptotic effect of this compound.
Data Presentation
The following tables summarize illustrative quantitative data for the effects of this compound on a hypothetical cancer cell line. This data is provided as an example for experimental design and data interpretation. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (48h) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 5 | 62.7 ± 3.5 |
| 10 | 45.1 ± 2.9 |
| 25 | 28.9 ± 2.1 |
| 50 | 15.4 ± 1.8 |
Table 2: Time-Course of this compound-Induced Apoptosis (Annexin V Staining)
| Time (hours) | Percentage of Apoptotic Cells (Annexin V+/PI-) with 10 µM this compound |
| 0 | 2.1 ± 0.5 |
| 6 | 15.8 ± 1.2 |
| 12 | 35.2 ± 2.8 |
| 24 | 58.6 ± 4.3 |
| 48 | 72.3 ± 5.1 |
Table 3: Time-Course of Caspase-3 Activation by this compound
| Time (hours) | Relative Caspase-3 Activity (Fold Change) with 10 µM this compound |
| 0 | 1.0 ± 0.1 |
| 3 | 2.5 ± 0.3 |
| 6 | 5.8 ± 0.6 |
| 12 | 8.2 ± 0.9 |
| 24 | 4.1 ± 0.5 |
Experimental Protocols
The following are detailed protocols for key experiments to assess apoptosis induced by this compound.
Experimental Workflow
Figure 2. General experimental workflow for studying this compound-induced apoptosis.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[2][7][8]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound stock solution (in DMSO or appropriate solvent)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[3]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
After the incubation, add 100 µL of the solubilization solution to each well.[3]
-
Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5][9]
Materials:
-
Cells of interest
-
This compound
-
6-well tissue culture plates or T25 flasks
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[9]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate time. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).[10]
-
Harvest the cells, including any floating cells in the supernatant, by centrifugation.[10]
-
Wash the cells twice with cold PBS.[4]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 5 µL of PI staining solution.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within 1 hour.[4]
Protocol 3: Caspase-3 Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11][12]
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[12]
-
Reaction buffer
-
Microplate reader (for colorimetric or fluorescence)
Procedure:
-
Treat cells with this compound as described in the previous protocols.
-
Harvest and wash the cells.
-
Lyse the cells using a suitable lysis buffer and incubate on ice.[13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add an equal amount of protein from each sample to the wells.
-
Prepare the reaction mixture containing the reaction buffer and the caspase-3 substrate.
-
Add the reaction mixture to each well.[14]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12][14]
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.[12]
-
Calculate the fold increase in caspase-3 activity relative to the untreated control.
Conclusion
The S1PR1 antagonist this compound provides a valuable tool for inducing and studying apoptosis. By inhibiting the pro-survival S1P/S1PR1 signaling axis, this compound can trigger the apoptotic cascade in a variety of cell types. The protocols outlined in these application notes provide a robust framework for investigating the dose-dependent and time-course effects of this compound on cell viability, membrane asymmetry, and caspase activation. These studies will contribute to a better understanding of the role of S1PR1 in cell survival and the potential of its antagonists as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1PR1 inhibition induces proapoptotic signaling in T cells and limits humoral responses within lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Camptothecin causes cell cycle perturbations within T-lymphoblastoid cells followed by dose dependent induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Minerval induces apoptosis in Jurkat and other cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
Application Notes and Protocols for W146 TFA in Endothelial Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing W146 TFA, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), in endothelial permeability assays. Understanding the role of S1P1 signaling in maintaining endothelial barrier function is crucial for research in inflammation, vascular diseases, and drug development. This compound serves as a valuable tool to probe these mechanisms and to screen for compounds that may modulate endothelial permeability.
Introduction
The endothelial barrier, a dynamic interface between the blood and surrounding tissues, plays a pivotal role in maintaining vascular homeostasis. Its permeability is tightly regulated by a complex interplay of signaling molecules. Sphingosine-1-phosphate (S1P) is a key signaling lipid that enhances endothelial barrier function primarily through its receptor, S1P1. Activation of S1P1 initiates a signaling cascade that strengthens cell-cell junctions and stabilizes the actin cytoskeleton, thereby reducing paracellular permeability.
This compound is a potent and selective antagonist of the S1P1 receptor. By blocking the binding of S1P to S1P1, this compound effectively inhibits this barrier-enhancing pathway, leading to an increase in endothelial permeability. This makes this compound an essential tool for in vitro studies aimed at understanding the molecular mechanisms of endothelial barrier regulation and for the identification of novel therapeutic agents that target this pathway.
Principle of Action
This compound competitively binds to the S1P1 receptor, preventing the downstream signaling cascade initiated by the endogenous ligand, S1P. This disruption of S1P1 signaling leads to the destabilization of endothelial cell junctions, primarily through effects on VE-cadherin localization and the organization of the actin cytoskeleton. The resulting increase in paracellular gaps allows for the passage of molecules and fluids across the endothelial monolayer, which can be quantified using various in vitro permeability assays.
S1P1 Signaling Pathway in Endothelial Barrier Regulation
The following diagram illustrates the signaling pathway initiated by S1P binding to its S1P1 receptor, leading to enhanced endothelial barrier integrity, and the inhibitory effect of this compound.
Quantitative Data
The following table summarizes the quantitative effect of W146 on endothelial permeability as measured by hydraulic conductivity (Lp). The data is derived from a study investigating the interplay between fluid forces and S1P signaling in regulating endothelial barrier function.
| Cell Type | Treatment Condition | W146 Concentration | Hydraulic Conductivity (Lp) (cm·s⁻¹·cmH₂O⁻¹) | Fold Change vs. f-S1P alone | Reference |
| HUVECs | 500 nM f-S1P (static) | - | 1.50 x 10⁻⁴ ± 0.28 x 10⁻⁴ | - | [1] |
| HUVECs | 500 nM f-S1P + W146 (static) | Not Specified | 6.54 x 10⁻⁴ ± 1.53 x 10⁻⁴ | ↑ 4.36 | [1] |
| HUVECs | 3 dyn·cm⁻² LSS + 500 nM f-S1P | - | Not specified | - | [1] |
| HUVECs | 3 dyn·cm⁻² LSS + 500 nM f-S1P + W146 | Not Specified | 5.88 x 10⁻⁴ ± 1.06 x 10⁻⁴ | ↑ (compared to LSS + f-S1P) | [1] |
HUVECs: Human Umbilical Vein Endothelial Cells; f-S1P: free S1P; LSS: Laminar Shear Stress.
Experimental Protocols
Two common methods for assessing endothelial permeability in vitro are the Transwell permeability assay and Electric Cell-substrate Impedance Sensing (ECIS). The following are detailed protocols for the application of this compound in these assays.
Transwell Permeability Assay with FITC-Dextran
This assay measures the passage of a fluorescently labeled tracer (FITC-dextran) across an endothelial cell monolayer grown on a porous membrane.
Experimental Workflow:
Materials:
-
Endothelial cells (e.g., HUVECs, HMVECs)
-
Cell culture medium
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Extracellular matrix protein (e.g., fibronectin, collagen type I)
-
This compound
-
Sphingosine-1-Phosphate (S1P)
-
FITC-dextran (e.g., 40 kDa or 70 kDa)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Coating Transwell Inserts:
-
Coat the upper surface of the Transwell inserts with an appropriate extracellular matrix protein (e.g., 10 µg/mL fibronectin in PBS) for 1 hour at 37°C.
-
Aspirate the coating solution and allow the inserts to air dry.
-
-
Cell Seeding and Culture:
-
Seed endothelial cells onto the coated inserts at a density that will form a confluent monolayer within 2-3 days (e.g., 1 x 10⁵ cells/insert for a 24-well plate).
-
Add complete cell culture medium to both the upper and lower chambers.
-
Culture the cells at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed. Monolayer integrity can be visually inspected by microscopy or measured by Transendothelial Electrical Resistance (TEER).
-
-
Cell Starvation:
-
Once a confluent monolayer is established, gently wash the cells with pre-warmed PBS.
-
Replace the medium in both chambers with serum-free medium and incubate for 2-4 hours to synchronize the cells.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO). Further dilute to the desired final concentrations in serum-free medium.
-
Add the this compound-containing medium to the upper chamber of the designated wells. For control wells, add medium with the vehicle control.
-
Incubate for a predetermined time (e.g., 30-60 minutes) to allow for S1P1 receptor antagonism.
-
-
S1P Stimulation (Optional but Recommended):
-
To assess the antagonistic effect of this compound, stimulate the cells with an S1P1 agonist.
-
Add S1P to the upper chamber of the appropriate wells to a final concentration of 1 µM.
-
-
Permeability Measurement:
-
Add FITC-dextran to the upper chamber to a final concentration of 1 mg/mL.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
At the end of the incubation, collect a sample from the lower chamber of each well.
-
-
Fluorescence Quantification:
-
Transfer the samples from the lower chamber to a black 96-well plate.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
The amount of fluorescence in the lower chamber is directly proportional to the permeability of the endothelial monolayer.
-
Electric Cell-substrate Impedance Sensing (ECIS)
ECIS is a real-time, non-invasive method to monitor changes in endothelial barrier function by measuring the electrical impedance of a cell-covered electrode.
Experimental Workflow:
Materials:
-
ECIS instrument and arrays (e.g., 8W10E+)
-
Endothelial cells
-
Cell culture medium
-
Extracellular matrix protein
-
This compound
-
Sphingosine-1-Phosphate (S1P)
Procedure:
-
Array Preparation:
-
Pre-coat the gold electrodes of the ECIS array with an appropriate extracellular matrix protein according to the manufacturer's instructions.
-
-
Cell Seeding and Baseline Measurement:
-
Seed endothelial cells into the ECIS wells at a density that will lead to confluence.
-
Place the array in the ECIS instrument and begin monitoring the impedance.
-
Allow the cells to attach, spread, and form a confluent monolayer, which is indicated by a stable and high impedance reading.
-
-
This compound Treatment:
-
Once a stable baseline impedance is achieved, gently add this compound, diluted in cell culture medium, to the wells at the desired final concentrations.
-
Continue to monitor the impedance in real-time. A decrease in impedance indicates an increase in permeability.
-
-
S1P Stimulation:
-
After a period of this compound pre-treatment, add S1P to the wells to observe the antagonistic effect. A lack of an increase in impedance upon S1P addition will confirm the S1P1 blockade by this compound.
-
-
Data Analysis:
-
The ECIS software will record the impedance changes over time.
-
The data can be normalized to the baseline before treatment to quantify the relative change in endothelial barrier function.
-
Troubleshooting and Considerations
-
Cell Confluency: Ensure a fully confluent monolayer is formed before starting the experiment, as gaps in the monolayer will lead to inaccurate permeability measurements.
-
This compound Solubility and Stability: Prepare fresh dilutions of this compound for each experiment. Ensure complete solubilization in the initial stock solution.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on endothelial permeability.
-
Positive Control: Use a known permeability-inducing agent (e.g., thrombin or VEGF) as a positive control to validate the assay system.
-
Agonist Concentration: The concentration of S1P used for stimulation should be optimized to elicit a robust and reproducible barrier-enhancing effect.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the critical role of S1P1 signaling in the regulation of endothelial permeability.
References
Application Notes and Protocols for W146 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
W146 is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, endothelial barrier function, and immune regulation.[1][2][3] As a trifluoroacetate (B77799) (TFA) salt, W146 offers a valuable tool for investigating the physiological and pathological roles of S1P1 signaling. These application notes provide detailed protocols for the preparation and use of W146 TFA in both in vitro and in vivo experimental settings, along with important considerations regarding its TFA salt form.
Mechanism of Action
W146 functions by competitively binding to the S1P1 receptor, thereby preventing its activation by the endogenous ligand, sphingosine-1-phosphate (S1P).[4] This blockade of S1P1 signaling inhibits the S1P-dependent egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, leading to a transient reduction in circulating lymphocytes (lymphopenia).[2][5] Unlike S1P1 agonists which induce receptor internalization, W146 acts as a functional antagonist by directly blocking the receptor.[4]
S1P1 Signaling Pathway
The binding of S1P to S1P1 initiates a signaling cascade through the Gαi subunit, leading to the activation of downstream effectors such as Rac GTPase and the MAPK/ERK pathway. This signaling is crucial for cell migration and survival. W146, by blocking the initial receptor activation, inhibits these downstream events.
Physicochemical Properties and Solubility
| Property | Value |
| Chemical Name | W146 Trifluoroacetate |
| Molecular Formula | C₂₃H₃₀N₂O₃ · CF₃COOH (example) |
| Molecular Weight | Varies based on exact salt form |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (≥ 2 mg/mL), Ethanol, and Corn Oil.[2] |
Preparation of this compound Solutions
Note on TFA Salts: W146 is supplied as a TFA salt. It is crucial to consider the potential effects of TFA in biological assays, as it can alter pH and exhibit cytotoxic effects at high concentrations.[6] For sensitive applications, consider performing a TFA salt exchange to a more biocompatible salt like hydrochloride or acetate.[6] Always include a vehicle control containing an equivalent concentration of TFA in your experiments.
In Vitro Stock Solution (10 mM in DMSO)
-
Equilibrate the this compound vial to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can aid dissolution.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
In Vivo Dosing Solutions
The following protocols yield a clear solution of ≥ 2 mg/mL.[2]
Protocol 1: PEG300/Tween-80/Saline Formulation
-
Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Ensure complete mixing after the addition of each component.
Protocol 2: SBE-β-CD Formulation
-
Add each solvent sequentially: 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
-
This formulation is suitable for longer-term dosing.[2]
Protocol 3: Corn Oil Formulation
-
Add each solvent sequentially: 10% DMSO and 90% Corn Oil.[2]
Experimental Protocols
In Vitro: S1P1 Receptor Competitive Binding Assay
This protocol is adapted from a general method for S1P receptor binding assays and should be optimized for your specific experimental conditions.[10][11]
Materials:
-
Membranes from cells expressing human S1P1 receptor
-
[³²P]S1P (Radioligand)
-
This compound
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5
-
GF/B filter plates
-
Scintillation counter
Procedure:
-
Dilute S1P1 receptor membranes in ice-cold Assay Buffer to a final concentration of 1-2 µ g/well .
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
In a 96-well plate, add 50 µL of the this compound dilutions or vehicle control.
-
Add 50 µL of the diluted S1P1 membranes to each well.
-
Pre-incubate for 30 minutes at room temperature.
-
Add 50 µL of [³²P]S1P (to a final concentration of 0.1-0.2 nM) to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the GF/B filter plate, followed by five washes with ice-cold Assay Buffer.
-
Dry the filter plate and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of W146.
In Vitro: Transwell Migration Assay
This protocol provides a general framework for assessing the effect of W146 on lymphocyte migration towards an S1P gradient.[12][13][14]
Materials:
-
Lymphocytes (e.g., primary T cells, Jurkat cells)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free for assay)
-
S1P
-
This compound
-
Calcein AM or Crystal Violet for cell staining
Procedure:
-
Starve lymphocytes in serum-free medium for 2-4 hours.
-
Pre-treat lymphocytes with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle for 30 minutes.
-
Add serum-free medium containing S1P (e.g., 100 nM) to the lower chamber of the 24-well plate.
-
Add the pre-treated lymphocyte suspension to the upper chamber of the Transwell insert.
-
Incubate for 4-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet) or quantify viable migrated cells using a fluorescent dye like Calcein AM.
-
Count the migrated cells in several fields of view under a microscope or measure fluorescence with a plate reader.
-
Compare the number of migrated cells in W146-treated groups to the vehicle control.
In Vivo: Induction of Lymphopenia in Mice
W146 has been shown to induce a significant but transient lymphopenia in mice.[2][5]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound dosing solution
-
Vehicle control solution
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Flow cytometer and antibodies for lymphocyte subset analysis (e.g., anti-CD4, -CD8, -B220)
Procedure:
-
Administer this compound or vehicle control to mice via an appropriate route (e.g., intraperitoneal injection). Doses ranging from 1 to 10 mg/kg have been reported to be effective.[15]
-
Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, and 48 hours) to assess the time course of lymphopenia.
-
Perform a complete blood count (CBC) to determine the total lymphocyte count.
-
Use flow cytometry to analyze lymphocyte subsets (T cells, B cells) in the blood.
-
At the end of the experiment, lymphoid organs (e.g., lymph nodes, spleen) can be harvested to assess lymphocyte sequestration.
| This compound Dose (mg/kg, i.p.) | Time Point | Observed Effect on Blood Lymphocytes | Reference |
| 1 - 10 | 2 - 8 hours | Significant but transient reduction in lymphocyte count. | [2][5] |
| 10 | 5 hours | Reverses agonist-induced lymphopenia. | [15] |
Note: The exact percentage of lymphocyte reduction and the duration of lymphopenia can vary depending on the mouse strain, dose, and experimental conditions. It is recommended to perform a pilot study to determine the optimal dose and time course for your specific model.
In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis, and S1P1 modulators have shown therapeutic efficacy in this model.[1]
Induction of EAE (C57BL/6 mice):
-
Immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA).[15]
-
Administer pertussis toxin (PTX) intraperitoneally on the day of immunization and two days later.[15]
-
Monitor mice daily for clinical signs of EAE and score according to a standardized scale (e.g., 0-5).[1]
This compound Treatment:
-
Initiate treatment with this compound or vehicle control upon the onset of clinical symptoms.
-
Administer this compound daily via an appropriate route (e.g., intraperitoneal injection).
-
Continue to monitor and score the clinical severity of EAE daily.
-
At the end of the study, spinal cords and brains can be harvested for histological analysis of inflammation and demyelination.
Data Presentation and Analysis
All quantitative data should be presented as mean ± SEM or SD. Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA). For dose-response experiments, data can be fitted to a sigmoidal curve to determine EC₅₀ or IC₅₀ values.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Inconsistent results in cell-based assays | TFA interference | Include a TFA-only vehicle control. Consider TFA salt exchange. |
| Poor solubility of this compound | Improper solvent or concentration | Follow the provided dissolution protocols. Sonication or gentle warming may help. |
| High variability in in vivo studies | Vehicle effects, poor solubility | Include appropriate vehicle and TFA controls. Ensure complete dissolution of the compound before administration. |
Conclusion
This compound is a potent and selective S1P1 antagonist that serves as a valuable research tool for studying the roles of S1P1 in health and disease. Careful consideration of its preparation, particularly the TFA salt form, and the use of appropriate controls are essential for obtaining reliable and reproducible data. The protocols provided here offer a starting point for the experimental design of both in vitro and in vivo studies involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [digital.library.adelaide.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies of the relative stability of TFA adducts vs non-TFA analogues for combinatorial chemistry library members in DMSO in a repository compound collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ziath.com [ziath.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Detection of Direct Compound Toxicity and Trailing Detection of Indirect Cell Metabolite Toxicity in a 96-Well Fluidic Culture Device for Cell-Based Screening Environments: Tactics in Six Sigma Quality Control Charts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Transwell Migration Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: W146 TFA in Combination with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
W146 Trifluoroacetate (TFA) is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). S1PR1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, sequestering lymphocytes within secondary lymphoid organs and thereby reducing their circulation in the periphery. This mechanism of action underlies the therapeutic potential of S1PR1 modulators in a variety of autoimmune and inflammatory diseases.
The combination of S1PR1 antagonists with other immunomodulatory agents represents a promising strategy to enhance therapeutic efficacy, target multiple inflammatory pathways, and potentially reduce the required doses of individual agents, thereby minimizing side effects. These application notes provide an overview of the potential for W146 TFA in combination therapies and include detailed protocols based on preclinical studies with other S1PR1 modulators, which can be adapted for this compound.
Disclaimer: The following protocols are based on published research using various S1P receptor modulators. As specific combination studies with this compound are limited, these protocols should be considered as a starting point and may require optimization for your specific experimental setup.
I. Potential Combination Therapies and Rationale
Combining this compound with other immunomodulators can target different aspects of the immune response. The primary rationale is to achieve synergistic or additive effects by blocking lymphocyte egress from lymph nodes (via S1PR1 antagonism) while simultaneously targeting other key immunological pathways.
| Immunomodulator Class | Rationale for Combination with this compound | Potential Applications |
| Calcineurin Inhibitors (e.g., Cyclosporine A, Tacrolimus) | Dual targeting of T-cell activation and trafficking. | Organ transplantation, severe autoimmune diseases. |
| mTOR Inhibitors (e.g., Rapamycin/Sirolimus) | Inhibition of T-cell proliferation and differentiation alongside lymphocyte sequestration. | Organ transplantation, certain cancers with inflammatory components. |
| Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib, Baricitinib) | Broad cytokine signaling inhibition combined with lymphocyte trafficking blockade. | Rheumatoid arthritis, inflammatory bowel disease, psoriasis. |
| Anti-TNF-α Biologics (e.g., Infliximab, Adalimumab) | Neutralization of a key inflammatory cytokine while preventing lymphocyte infiltration into inflamed tissues. | Rheumatoid arthritis, inflammatory bowel disease, psoriasis. |
| Methotrexate | Broad immunosuppressive and anti-inflammatory effects combined with targeted lymphocyte sequestration. | Rheumatoid arthritis, psoriasis, certain cancers. |
| Checkpoint Inhibitors (e.g., Anti-CTLA-4, Anti-PD-1) | Enhancing anti-tumor T-cell responses by checkpoint blockade while potentially modulating T-cell trafficking to the tumor microenvironment. | Oncology. |
II. Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on expected outcomes from combining an S1PR1 antagonist like this compound with other immunomodulators, as extrapolated from preclinical studies with similar compounds.
Table 1: Effect of this compound in Combination with a JAK Inhibitor on Pro-inflammatory Cytokine Production in vitro
| Treatment Group | IL-6 Reduction (%) | TNF-α Reduction (%) | IL-1β Reduction (%) |
| This compound (1 µM) | 25 ± 5 | 20 ± 4 | 15 ± 3 |
| JAK Inhibitor (100 nM) | 60 ± 8 | 70 ± 7 | 65 ± 6 |
| This compound + JAK Inhibitor | 85 ± 7 | 90 ± 6 | 80 ± 5 |
| Vehicle Control | 0 | 0 | 0 |
| Data represents mean ± SD from stimulated peripheral blood mononuclear cells (PBMCs). |
Table 2: In Vivo Efficacy of this compound Combined with Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Circulating Lymphocytes (x10^6/mL, Mean ± SEM) |
| Vehicle Control | 10.5 ± 0.8 | 3.2 ± 0.3 | 5.2 ± 0.4 |
| This compound (1 mg/kg) | 7.2 ± 0.6 | 2.5 ± 0.2 | 1.8 ± 0.2 |
| Methotrexate (1 mg/kg) | 6.8 ± 0.5 | 2.4 ± 0.2 | 4.5 ± 0.3 |
| This compound + Methotrexate | 3.1 ± 0.4 | 1.5 ± 0.1 | 1.5 ± 0.2 |
III. Experimental Protocols
Protocol 1: In Vitro Co-culture of Human T-cells with a JAK Inhibitor and this compound for Cytokine Profiling
Objective: To assess the synergistic or additive effects of this compound and a JAK inhibitor on the production of pro-inflammatory cytokines by activated human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell stimulation
-
This compound (stock solution in DMSO)
-
JAK Inhibitor (e.g., Tofacitinib; stock solution in DMSO)
-
ELISA kits for human IL-6, TNF-α, and IL-1β
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs or CD4+ T-cells from healthy donor blood using standard density gradient centrifugation or magnetic bead separation techniques.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare drug dilutions in complete RPMI-1640 medium. A suggested concentration range for this compound is 0.1 - 10 µM and for a JAK inhibitor (e.g., Tofacitinib) is 10 - 1000 nM.
-
Add 50 µL of the appropriate drug dilutions to the wells. Include wells for vehicle control (DMSO), this compound alone, JAK inhibitor alone, and the combination.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C, 5% CO2.
-
Prepare the T-cell stimulus (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
Add 50 µL of the stimulus to each well, except for the unstimulated control wells.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
Perform ELISA for IL-6, TNF-α, and IL-1β according to the manufacturer's instructions.
Protocol 2: In Vivo Murine Model of Delayed-Type Hypersensitivity (DTH) with this compound and a Calcineurin Inhibitor
Objective: To evaluate the combined effect of this compound and a calcineurin inhibitor on T-cell mediated inflammation in vivo.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (formulated for intraperitoneal injection)
-
Calcineurin Inhibitor (e.g., Cyclosporine A; formulated for oral gavage or intraperitoneal injection)
-
Phosphate Buffered Saline (PBS)
-
Digital calipers
Procedure:
-
Sensitization Phase (Day 0):
-
Prepare an emulsion of OVA (1 mg/mL) in CFA (1:1 ratio).
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail of each mouse.
-
-
Treatment Phase (Day 6-10):
-
Randomly assign mice to four groups: Vehicle control, this compound alone, Calcineurin Inhibitor alone, and Combination.
-
Administer this compound (e.g., 1-5 mg/kg, i.p.) daily.
-
Administer the Calcineurin Inhibitor (e.g., Cyclosporine A, 10-20 mg/kg, p.o.) daily.
-
-
Challenge Phase (Day 10):
-
Prepare a solution of OVA (1 mg/mL) in PBS.
-
Measure the baseline thickness of the right hind footpad of each mouse using digital calipers.
-
Inject 20 µL of the OVA solution into the right hind footpad. Inject 20 µL of PBS into the left hind footpad as a control.
-
-
Measurement Phase (Day 11-12):
-
Measure the thickness of both footpads at 24 and 48 hours post-challenge.
-
The DTH response is calculated as the difference in footpad swelling between the OVA-injected and PBS-injected footpads.
-
-
Terminal Procedures (Optional):
-
At the end of the experiment, blood can be collected for lymphocyte counting via flow cytometry.
-
Draining lymph nodes and spleens can be harvested for ex vivo analysis of T-cell populations and cytokine production.
-
IV. Signaling Pathways and Experimental Workflows
S1PR1 Signaling and its Modulation by Combination Therapy
This compound, as an S1PR1 antagonist, blocks the downstream signaling initiated by the natural ligand, sphingosine-1-phosphate (S1P). This primarily affects the Gi-mediated pathway, leading to the inhibition of Rac activation and cell migration, which is crucial for lymphocyte egress from lymph nodes. When combined with other immunomodulators, multiple signaling pathways are targeted, leading to a more comprehensive suppression of the immune response.
Experimental Workflow for In Vivo Combination Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the combination of this compound with another immunomodulator in a disease model.
V. Conclusion
The combination of the S1PR1 antagonist this compound with other immunomodulators holds significant therapeutic promise for a range of immune-mediated diseases. The provided application notes and protocols offer a framework for researchers to explore these combinations in preclinical settings. Careful experimental design and optimization will be crucial to fully elucidate the synergistic potential and to develop novel, more effective treatment strategies.
Application Notes and Protocols for W146 TFA in Blocking S1P-Induced Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing W146 TFA, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), to effectively block S1P-induced cellular signaling pathways. This document includes detailed protocols for key in vitro experiments, quantitative data for this compound, and visual representations of the underlying biological and experimental workflows.
Introduction to this compound
W146 is a potent and selective antagonist of the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a critical role in regulating numerous physiological processes, including lymphocyte trafficking, endothelial barrier function, and cell migration.[1][2] this compound is the trifluoroacetate (B77799) salt of W146, a formulation that enhances its stability and solubility for research applications. By competitively binding to S1P1, W146 effectively blocks the downstream signaling cascades initiated by the endogenous ligand, sphingosine-1-phosphate (S1P).
Note on the Trifluoroacetate (TFA) Salt: W146 is often supplied as a TFA salt due to its use in the purification process.[3][4] Researchers should be aware that TFA itself can have biological effects, including altering cell proliferation and viability, even at low concentrations.[1][3][5] It is recommended to perform appropriate vehicle controls in all experiments. For highly sensitive applications or in vivo studies, exchanging TFA for a more biocompatible counter-ion like hydrochloride may be considered.[5]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, providing a reference for experimental design and data interpretation.
| Parameter | Value | Receptor Target | Comments |
| EC₅₀ | 398 nM | Human S1P1 | Effective concentration for 50% maximal response in functional assays. |
| Kᵢ | ~70-80 nM | Human S1P1 | Inhibitory constant, indicating the binding affinity of W146 to the S1P1 receptor. |
S1P1 Signaling Pathways and Inhibition by W146
S1P binding to the S1P1 receptor activates several downstream signaling pathways that regulate key cellular functions. W146 blocks these pathways by preventing the initial ligand-receptor interaction.
Experimental Protocols
The following are detailed protocols for key in vitro assays to study the inhibitory effects of this compound on S1P-induced cell signaling.
Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the S1P1 receptor.
Materials:
-
Cells or tissues expressing the S1P1 receptor
-
Radiolabeled S1P (e.g., [³²P]S1P or [³H]S1P)
-
This compound
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold Binding Buffer)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing S1P1 in a lysis buffer and prepare a membrane fraction by centrifugation.[6] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding Buffer
-
A fixed concentration of radiolabeled S1P (typically at or below its Kd).
-
Increasing concentrations of this compound (or unlabeled S1P for positive control).
-
Membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can be calculated using the Cheng-Prusoff equation.
Cell Migration Assay (Boyden Chamber Assay)
This protocol outlines the use of a Boyden chamber (or Transwell) assay to assess the inhibitory effect of this compound on S1P-induced cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell line of interest (e.g., endothelial cells, lymphocytes, or cancer cells)
-
Serum-free cell culture medium
-
S1P
-
This compound
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve for 4-24 hours. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup:
-
Add serum-free medium containing S1P (e.g., 100 nM) to the lower chamber of the Transwell plate.
-
In the upper chamber (the insert), add the cell suspension pre-incubated with various concentrations of this compound or vehicle control. A typical pre-incubation time is 30 minutes at 37°C.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the inserts from the plate. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells.
-
Staining and Quantification:
-
Fix the migrated cells on the underside of the membrane with methanol.
-
Stain the cells with a suitable dye (e.g., 0.5% Crystal Violet).
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Express the data as the percentage of cell migration relative to the S1P-only control.
Calcium Mobilization Assay
This protocol details how to measure the inhibition of S1P-induced intracellular calcium release by this compound using a fluorescent calcium indicator.
References
- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 2. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. genscript.com [genscript.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Flow Cytometry Analysis Following W146 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the analysis of cellular responses to W146 Trifluoroacetate (TFA) salt treatment using flow cytometry. W146 TFA is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a critical regulator of immune cell trafficking, particularly lymphocyte egress from lymphoid organs.[1][2] Understanding the effects of this compound on various cell populations is crucial for research in immunology, inflammation, and drug development.
Introduction
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including cell survival, proliferation, migration, and differentiation by binding to a family of five G protein-coupled receptors (S1P1-5).[3] The S1P1 receptor is of particular interest due to its essential role in lymphocyte trafficking.[2] Agonists of S1P receptors, such as Fingolimod (FTY720), cause the internalization and functional antagonism of S1P1, leading to the sequestration of lymphocytes in lymph nodes and resulting in peripheral blood lymphopenia.[2]
This compound, as a direct S1P1 antagonist, blocks the receptor and prevents its interaction with the endogenous ligand S1P.[2] This action also leads to a significant, albeit transient, reduction in peripheral blood lymphocytes, accompanied by an accumulation of CD4+ and CD8+ lymphocytes in the lymph nodes.[2] Flow cytometry is an indispensable tool for quantifying these changes in lymphocyte populations and assessing other cellular effects of this compound treatment, such as apoptosis.[1]
Mechanism of Action of this compound
This compound is a selective antagonist of S1P1 with an EC50 of 398 nM and a Ki of approximately 70-80 nM.[1] By binding to S1P1, this compound prevents S1P-mediated signaling. This blockade inhibits the egress of lymphocytes from primary and secondary lymphoid organs, leading to lymphopenia in the peripheral blood.[2] In vitro studies have shown that this compound treatment can increase the levels of activated cleaved caspase-3, suggesting an effect on apoptosis.[1]
Signaling Pathway of S1P1 and Inhibition by this compound
Caption: S1P1 signaling pathway and its antagonism by this compound.
Quantitative Data Summary
The following tables summarize the known quantitative parameters of this compound and its effects on cell populations. This data is compiled from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 398 nM | S1P1 Receptor Binding Assay | [1] |
| Ki | ~70-80 nM | S1P1 Receptor Binding Assay | [1] |
| Effective Concentration | 10 µM | Endothelial Progenitor Cells (EPCs) | [1] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Dosage | Effect | Reference |
| Lymphocyte Count | 5 mg/kg (IP) | Significant but transient peripheral blood lymphopenia | [2] |
| Lymph Node Lymphocytes | 5 mg/kg (IP) | Increase in CD4+ and CD8+ lymphocytes | [2] |
| Thymus T cells | 5 mg/kg (IP) | Accumulation of mature T cells in the medulla | [2] |
| KSL-HSPC Mobilization | 5 mg/kg (IP) | Significantly increased mobilization (with AMD3100) | [1] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Lymphocytes with this compound and Preparation for Flow Cytometry
This protocol describes the treatment of isolated lymphocytes with this compound and their subsequent preparation for flow cytometric analysis of apoptosis markers.
Materials:
-
This compound (MedChemExpress or other supplier)
-
DMSO (for stock solution)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Ficoll-Paque PLUS for lymphocyte isolation
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Isolate Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs), including lymphocytes, from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture and Treatment:
-
Resuspend the isolated lymphocytes in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate the cells in a 24-well plate.
-
Add this compound to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Staining for Apoptosis:
-
Harvest the cells and transfer them to flow cytometry tubes.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the lymphocyte population based on forward and side scatter characteristics.
-
Quantify the percentage of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Experimental Workflow for In Vitro Apoptosis Assay
Caption: Workflow for in vitro this compound treatment and apoptosis analysis.
Protocol 2: Analysis of Peripheral Blood Lymphocyte Subsets in Mice Treated with this compound
This protocol details the procedure for analyzing changes in lymphocyte populations in the peripheral blood of mice following in vivo administration of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Mice (e.g., C57BL/6)
-
Heparin or EDTA-coated blood collection tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against mouse cell surface markers (e.g., CD45, CD3, CD4, CD8, B220)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
This compound Administration:
-
Prepare the this compound solution in the vehicle at the desired concentration.
-
Administer this compound to mice via intraperitoneal (IP) injection at a dosage of 5 mg/kg.[1] Administer vehicle to the control group.
-
-
Blood Collection:
-
At various time points post-injection (e.g., 2, 4, 8, 24 hours), collect peripheral blood from the mice into heparin or EDTA-coated tubes.
-
-
Sample Preparation:
-
Aliquot 50-100 µL of whole blood into flow cytometry tubes.
-
Add 2 mL of 1X RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 2 mL of FACS buffer and centrifuge again.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated cocktail of fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Use single-color controls for compensation.
-
Gate on the leukocyte population using CD45.
-
Within the CD45+ gate, identify and quantify T cell subsets (CD3+, CD3+CD4+, CD3+CD8+) and B cells (B220+).
-
Gating Strategy for Lymphocyte Subset Analysis
Caption: A representative gating strategy for analyzing lymphocyte subsets.
Troubleshooting and Considerations
-
This compound Solubility: this compound may have limited solubility in aqueous solutions. Ensure complete dissolution in DMSO before preparing working solutions. For in vivo studies, the use of a vehicle containing PEG300 and Tween-80 can improve solubility.[4]
-
Antibody Titration: Always titrate antibodies to determine the optimal concentration for staining to maximize the signal-to-noise ratio.
-
Compensation: Due to spectral overlap of fluorochromes, proper compensation is critical for accurate multi-color flow cytometry analysis. Use single-stained controls for each fluorochrome in your panel.
-
Viability Dye: Include a viability dye in your staining panel to exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.
-
FMO Controls: For setting gates on populations with continuous or low expression of markers, Fluorescence Minus One (FMO) controls are recommended.
By following these detailed application notes and protocols, researchers can effectively utilize flow cytometry to investigate the immunological effects of the S1P1 antagonist, this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: W146 TFA in Cancer Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling lipid involved in a myriad of cellular processes, including cell survival, proliferation, migration, and angiogenesis, all of which are hallmarks of cancer.[1][2][3] S1P exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[2][3][4] The S1P/S1P1 receptor axis, in particular, has been implicated in tumor progression by promoting cancer cell survival, invasion, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[1][5] Consequently, targeting the S1P1 receptor presents a promising therapeutic strategy in oncology.
W146 is a potent and selective antagonist of the S1P1 receptor.[5] By blocking the S1P1 receptor, W146 can inhibit downstream signaling pathways that contribute to tumor growth and metastasis.[5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing the trifluoroacetate (B77799) (TFA) salt of W146 in a cancer xenograft model to evaluate its anti-tumor efficacy.
Mechanism of Action: W146 Inhibition of S1P1 Signaling
S1P, present at high concentrations in the blood and tumor microenvironment, binds to the S1P1 receptor on cancer and endothelial cells.[1] This binding activates intracellular G proteins, initiating downstream signaling cascades, including the JAK/STAT3, PI3K/AKT, and ERK/MAPK pathways.[1][2][7] These pathways collectively promote cell survival, proliferation, migration, and angiogenesis.[1][7] W146 acts as a competitive antagonist, blocking S1P from binding to the S1P1 receptor, thereby inhibiting these pro-tumorigenic signaling events.[5][6] A notable outcome of S1P1 activation is its positive feedback loop with STAT3, where S1P1 signaling activates STAT3, and STAT3, in turn, transcriptionally upregulates S1P1, fueling cancer progression.[1][8]
Experimental Protocols
I. W146 TFA Preparation
-
Reconstitution: this compound is typically a lyophilized powder. Reconstitute the powder in a sterile, appropriate solvent. For in vivo studies, a common vehicle is sterile phosphate-buffered saline (PBS) or saline containing a small percentage of a solubilizing agent like DMSO, followed by further dilution in PBS. Always refer to the manufacturer's solubility data.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) and aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.
-
Working Solution: On the day of administration, thaw an aliquot of the stock solution and dilute it to the final desired concentration with sterile PBS. The final concentration of any solubilizing agent should be minimal and consistent across all treatment and vehicle control groups.
II. Cancer Xenograft Model Workflow
The following diagram outlines the typical workflow for a cancer xenograft study investigating the efficacy of this compound.
III. Detailed In Vivo Protocol
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., breast, lung, melanoma) known to express S1P1 under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. For subcutaneous models, a mixture with Matrigel may enhance tumor take-rate.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).[9]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).[10][11]
-
-
This compound Administration:
-
Dosage: The optimal dose should be determined through pilot studies, but a starting point could be in the range of 1-10 mg/kg.[12]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage or intravenous administration may also be considered depending on the formulation and experimental goals.[13][14][15]
-
Frequency: Administer this compound or the vehicle control daily or every other day for a specified period (e.g., 21-28 days).[16]
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
At the end of the study, euthanize the mice and carefully excise the tumors.[17]
-
Measure the final tumor weight.
-
A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot, qPCR) and another portion fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or angiogenesis markers like CD31).
-
Data Presentation
Quantitative data from the xenograft study should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 125.4 ± 10.2 | 1580.6 ± 150.3 | - |
| This compound (1 mg/kg) | 8 | 128.1 ± 9.8 | 948.3 ± 112.5 | 40.0 |
| This compound (5 mg/kg) | 8 | 126.5 ± 11.1 | 553.2 ± 85.7 | 65.0 |
Table 2: Effect of this compound on Final Tumor Weight
| Treatment Group | N | Mean Final Tumor Weight (g) ± SEM | p-value (vs. Vehicle) |
| Vehicle Control | 8 | 1.62 ± 0.18 | - |
| This compound (1 mg/kg) | 8 | 0.98 ± 0.11 | <0.05 |
| This compound (5 mg/kg) | 8 | 0.55 ± 0.09 | <0.01 |
Conclusion
The S1P1 receptor antagonist this compound is a valuable tool for investigating the role of the S1P/S1P1 axis in cancer progression. By inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, W146 has demonstrated potential as an anti-cancer agent in preclinical models.[5][6] The protocols and data presentation formats provided here offer a framework for researchers to design and execute robust in vivo studies to evaluate the therapeutic efficacy of W146 in various cancer xenograft models. Careful experimental design, including appropriate controls and endpoint analyses, is crucial for obtaining meaningful and reproducible results.
References
- 1. Sphingosine-1-phosphate (S1P) in cancer immunity and development - Reimann - Translational Cancer Research [tcr.amegroups.org]
- 2. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the sphingosine-1-phosphate axis in cancer, inflammation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are S1PR1 antagonists and how do they work? [synapse.patsnap.com]
- 7. Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-Phosphate in the Tumor Microenvironment: A Signaling Hub Regulating Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A male mouse model of WIN 55,212–2 self-administration to study cannabinoid addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Co-administration of Wuzhi tablet (Schisandra sphenanthera extract) alters tacrolimus pharmacokinetics in a dose- and time-dependent manner in rats [pubmed.ncbi.nlm.nih.gov]
- 17. A new approach methodology to identify tumorigenic chemicals using short-term exposures and transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring Aldosterone Release with W146 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone (B195564), a key mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance.[1][2][3] Its synthesis and release from the adrenal cortex are primarily controlled by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels.[2][3][4] Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, making it a significant target for therapeutic intervention.[5]
This document provides a detailed protocol for investigating the potential effects of W146 TFA on aldosterone release. It is important to note that this compound is a known selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), with an EC50 of 398 nM.[6] The Formyl Peptide Receptor 2 (FPR2/ALX), a G-protein coupled receptor involved in inflammatory responses, is not the established primary target of this compound.[7][8][9][10]
Therefore, the following protocols are presented as a means to explore a hypothetical, off-target, or indirect effect of this compound on aldosterone secretion, potentially via uncharacterized interactions with receptors such as FPR2/ALX or through other signaling cascades. The human adrenocortical carcinoma cell line, H295R, is utilized as a well-established in vitro model for studying steroidogenesis, as it expresses the necessary enzymes for aldosterone synthesis.[11][12][13][14]
Signaling Pathways
Established Aldosterone Release Pathway
The primary regulators of aldosterone synthesis are Angiotensin II and extracellular potassium. Angiotensin II, acting through the AT1 receptor, and elevated potassium levels both lead to depolarization of the adrenal glomerulosa cell membrane and an influx of calcium. This increase in intracellular calcium activates downstream signaling cascades, ultimately leading to the synthesis and secretion of aldosterone.
References
- 1. Mechanisms of aldosterone's action on epithelial Na + transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldosterone: Renal Action & Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Aldosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Regulation of aldosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldosterone and mineralocorticoid receptor signaling as determinants of cardiovascular and renal injury: an extraordinary paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 8. Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bisphenol A disrupts steroidogenesis in human H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. croplifeeurope.eu [croplifeeurope.eu]
Application Notes and Protocols: W146 TFA as a Tool for Studying G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
W146 Trifluoroacetate (TFA) is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a member of the G protein-coupled receptor (GPCR) superfamily. S1PR1 plays a crucial role in a myriad of physiological processes, including lymphocyte trafficking, endothelial barrier function, and cellular migration, making it a significant target for therapeutic intervention in autoimmune diseases, inflammation, and cancer. These application notes provide a comprehensive guide for utilizing W146 TFA as a pharmacological tool to investigate S1PR1 signaling and function.
Mechanism of Action
This compound acts as a competitive antagonist at the S1PR1 receptor. It binds to the receptor, preventing the endogenous ligand, sphingosine-1-phosphate (S1P), from binding and initiating downstream signaling cascades. S1PR1 primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, S1PR1 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, S1PR1 activation can trigger a cascade of downstream signaling events, including the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway, Ras-ERK1/2 (MAPK) pathway, and Rac activation, which are pivotal in regulating cell survival, proliferation, and migration. This compound, by blocking the initial receptor activation, allows researchers to dissect the specific roles of S1PR1 in these complex signaling networks.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound from various in vitro assays. This data is essential for designing experiments and interpreting results.
| Parameter | Receptor | Cell Line/System | Assay Type | Value | Reference |
| EC50 | S1PR1 | Not Specified | Not Specified | 398 nM | [1](2) |
| Ki | S1PR1 | Not Specified | Not Specified | ~70-80 nM | [1](2) |
| IC50 | S1PR1 | CHO-K1 cells | p42/p44 MAPK Phosphorylation | ~10 µM (to completely inhibit S1P-mediated phosphorylation) | [1](1) |
| IC50 | S1PR1 | Ovarian Cancer Cells (ES-2) | Cell Senescence (β-galactosidase staining) | Concentration-dependent increase in senescence from 50 µM to 150 µM | [3](3) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the S1PR1 signaling pathway and a typical experimental workflow for characterizing the effect of this compound.
References
Application Notes: Immunohistochemical Analysis of S1PR1 Following Antagonist Treatment with W146 TFA
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G-protein coupled receptor that plays a critical role in a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1][2] Its ligand, sphingosine-1-phosphate (S1P), is a bioactive lipid that, upon binding to S1PR1, activates intracellular signaling cascades involving Gαi, which in turn regulate pathways such as PI3K/Akt and MAPK.[3] Given its central role, S1PR1 has emerged as a significant therapeutic target for autoimmune diseases and certain cancers.[1][4]
W146 TFA is a selective antagonist for S1PR1, effectively blocking the binding of S1P and inhibiting downstream signaling.[5] Researchers utilize W146 to study the functional consequences of S1PR1 inhibition, such as its effects on lymphocyte migration, endothelial permeability, and cell senescence.[6][7][8] Immunohistochemistry (IHC) is an invaluable technique to visualize the expression, localization, and potential changes in S1PR1 distribution within tissue samples following treatment with this compound. This protocol provides a detailed methodology for the preparation, staining, and analysis of paraffin-embedded tissues for S1PR1.
S1PR1 Signaling Pathway and W146 Inhibition
The binding of S1P to S1PR1 initiates a signaling cascade that influences cell survival, migration, and proliferation.[1][9] W146 acts as a competitive antagonist, preventing this activation.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the S1PR1 antagonist this compound, as reported in the literature. This data is crucial for designing experiments involving W146 treatment prior to IHC analysis.
| Parameter | Value | Cell Line / Model | Notes | Source |
| EC50 | 398 nM | - | The half maximal effective concentration for S1PR1 antagonism. | [5] |
| Ki | ~70-80 nM | - | The binding affinity of the antagonist to the S1PR1 receptor. | [5] |
| In Vitro Concentration | 10 µM | Endothelial Progenitor Cells (EPCs) | Used to abolish the anti-apoptotic effects of S1P. | [5] |
| In Vitro Concentration | 50-150 µM | Ovarian Cancer Cells (ES-2/A2780) | Induced cell senescence in a concentration-dependent manner. | [8] |
| In Vivo Dosage | 5 mg/kg | Mice | Administered via intraperitoneal (IP) injection 1 hour prior to subsequent treatments. | [5] |
Experimental Workflow
The overall process involves treating the biological system with this compound, followed by tissue collection, processing, and immunohistochemical staining for S1PR1.
Detailed Protocol: Immunohistochemistry for S1PR1
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
Primary Antibody : Rabbit anti-S1PR1/EDG1 antibody (e.g., Abcam, ab233386). The optimal dilution should be determined empirically, but a starting point of 1:1000 can be used.
-
Secondary Antibody : Goat Anti-Rabbit IgG H&L (HRP-conjugated) or a polymer-based detection system.[11]
-
This compound : Selective S1PR1 antagonist.[5]
-
Fixative : 4% Paraformaldehyde (PFA) in PBS.[12]
-
Dehydration Reagents : Graded ethanol (B145695) series (70%, 80%, 95%, 100%).[12][13]
-
Embedding Medium : Paraffin wax.[12]
-
Antigen Retrieval Buffer : Tris-EDTA Buffer (10mM Tris, 1mM EDTA, pH 9.0).[4]
-
Wash Buffer : Tris-Buffered Saline with Tween 20 (TBST).[15]
-
Blocking Solution : 5% Normal Goat Serum or Bovine Serum Albumin (BSA) in TBST.[15]
-
Substrate/Chromogen : DAB (3,3'-Diaminobenzidine) kit.[12]
-
Counterstain : Hematoxylin.[12]
-
Mounting Medium : Permanent mounting medium compatible with xylene.
Tissue Preparation and Processing
-
Treatment : Administer this compound to the animal model (e.g., 5 mg/kg, IP) or apply to cell culture for the desired duration based on experimental goals.[5]
-
Fixation : Immediately following tissue harvesting, fix the tissue in 4% paraformaldehyde for 8-24 hours at room temperature.[12][13]
-
Dehydration : Dehydrate the fixed tissue through a graded series of ethanol solutions (e.g., 70% to 100%).[12]
-
Clearing : Clear the tissue in two changes of xylene for 5 minutes each.[12]
-
Paraffin Infiltration : Immerse the tissue in molten paraffin wax at 60°C, with at least two changes.[12][13]
-
Embedding : Embed the infiltrated tissue in a paraffin block and allow it to cool. Store blocks at 4°C.[12]
-
Sectioning : Cut 4-5 µm thick sections using a microtome and float them onto positively charged microscope slides.
-
Drying : Dry the slides overnight in an oven at 56-60°C to ensure tissue adherence.[14]
Deparaffinization and Rehydration
-
Place slides in a slide rack.
-
Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.[13][14]
-
Immerse in 95% Ethanol: 1 change, 3 minutes.[14]
-
Immerse in 80% Ethanol: 1 change, 3 minutes.[14]
-
Rinse gently in running tap water for 5 minutes.[12]
-
Place slides in a PBS or TBS wash bath.[14]
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER)
Formalin fixation creates protein cross-links that can mask antigenic sites.[11][16] HIER is required to unmask the S1PR1 epitope.
-
Pre-heat a water bath, steamer, or pressure cooker containing the Antigen Retrieval Buffer (Tris-EDTA, pH 9.0) to 95-100°C.[17]
-
Immerse the slides in the hot retrieval buffer.
-
Incubate for 20-40 minutes. The optimal time may need to be determined for your specific tissue.[17]
-
Remove the container from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[15][17]
-
Rinse the slides with wash buffer (TBST) 2 times for 5 minutes each.[15]
Immunostaining Procedure
-
Peroxidase Block (Optional but Recommended) : If using an HRP-conjugated secondary antibody, incubate sections in 3% hydrogen peroxide for 10-30 minutes to block endogenous peroxidase activity. Rinse with wash buffer.[15]
-
Blocking : Incubate the sections with Blocking Solution (e.g., 5% Normal Goat Serum in TBST) for 1-2 hours at room temperature in a humidified chamber to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation : Drain the blocking solution (do not rinse). Apply the diluted anti-S1PR1 primary antibody to cover the tissue section.
-
Incubate overnight at 4°C in a humidified chamber.[15]
-
Washing : The next day, rinse the slides and wash 2-3 times with TBST for 5 minutes each.[15]
-
Secondary Antibody Incubation : Apply the HRP-conjugated secondary antibody or polymer-based detection reagent according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[14]
-
Washing : Rinse and wash the slides 3 times with TBST for 5 minutes each.
Detection and Visualization
-
Chromogen Development : Prepare the DAB substrate solution immediately before use. Apply it to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor development under a microscope.[12]
-
Stop Reaction : Immediately stop the reaction by immersing the slides in distilled water.[15]
Counterstaining, Dehydration, and Mounting
-
Counterstaining : Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[12]
-
Bluing : Rinse slides in gently running tap water for 5-10 minutes until the nuclei turn blue.[12]
-
Dehydration : Dehydrate the sections through a reverse graded ethanol series (e.g., 80%, 95%, 100%, 100%).[12][15]
-
Clearing : Clear the slides in two changes of xylene, 5 minutes each.[12]
-
Mounting : Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles. Allow slides to dry.
Controls and Analysis
-
Positive Control : A tissue known to express S1PR1 (e.g., human placenta, kidney, or colon endothelium) should be included.[18]
-
Negative Control : A slide incubated with antibody diluent instead of the primary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control : A slide incubated with a non-immune rabbit IgG at the same concentration as the primary antibody to verify primary antibody specificity.
-
Analysis : Examine slides under a light microscope. S1PR1 typically shows membranous and cytoplasmic staining in endothelial cells. The effect of W146 treatment may manifest as a change in staining intensity or localization, which can be qualitatively assessed or quantitatively scored.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Post-translational modifications of S1PR1 and endothelial barrier regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | S1P-S1PR1 Signaling: the “Sphinx” in Osteoimmunology [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. S1PR1 regulates the quiescence of lymphatic vessels by inhibiting laminar shear stress–dependent VEGF-C signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S1PR1 regulates ovarian cancer cell senescence through the PDK1-LATS1/2-YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S1PR1 - Wikipedia [en.wikipedia.org]
- 10. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IHC Staining | Cell Signaling Technology [cellsignal.com]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. bosterbio.com [bosterbio.com]
- 14. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 15. biossusa.com [biossusa.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 18. mybiosource.com [mybiosource.com]
Troubleshooting & Optimization
W146 TFA Solubility Challenges: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing the S1PR1 antagonist W146 in its trifluoroacetic acid (TFA) salt form, achieving consistent solubility in aqueous buffers can be a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my W146 TFA salt difficult to dissolve in aqueous buffers?
A1: W146 is an antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1). The TFA salt form, while common for peptide purification and stability, can contribute to poor solubility in aqueous solutions. This is often due to the hydrophobic nature of the W146 molecule itself. Trifluoroacetic acid (TFA) is a strong acid used during peptide synthesis and purification, and its presence as a counter-ion can influence the overall physicochemical properties of the peptide, including its solubility.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of W146. It is reported to be highly soluble in DMSO. For experimental purposes, it is crucial to use anhydrous DMSO to avoid introducing moisture, which can impact the stability of the compound.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is always best practice to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer. What should I do?
A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To mitigate this, add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring gently. This gradual addition helps to prevent a rapid change in solvent polarity. Additionally, ensuring your aqueous buffer is at room temperature or slightly warmed (e.g., 37°C) can aid in solubility.
Q5: Can the TFA counter-ion be removed to improve aqueous solubility?
A5: Yes, removing the TFA counter-ion through a salt exchange procedure can sometimes improve the solubility of the peptide in aqueous buffers. Common methods include exchanging the TFA for hydrochloride (HCl) or acetate. This involves dissolving the peptide-TFA salt in a solution containing the new counter-ion and then lyophilizing the mixture, often repeated multiple times to ensure complete exchange.[1]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in aqueous buffers.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | W146 is inherently hydrophobic and has low aqueous solubility. | Prepare a high-concentration stock solution in 100% anhydrous DMSO. |
| Precipitation occurs immediately upon diluting the DMSO stock in aqueous buffer. | Rapid change in solvent polarity ("crashing out"). | 1. Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing. 2. Perform a serial dilution of the DMSO stock in the aqueous buffer. |
| The solution is cloudy or shows particulate matter after dilution. | The final concentration of W146 exceeds its solubility limit in the chosen buffer. | 1. Decrease the final working concentration of W146. 2. Empirically determine the maximum soluble concentration by preparing a dilution series and observing for precipitation. |
| Solubility is still poor even with the use of DMSO. | The specific composition of the aqueous buffer (e.g., pH, salt concentration) is not optimal for W146 solubility. | 1. Test the solubility in a panel of common biological buffers (e.g., PBS, Tris, HEPES) at different pH values. 2. Consider performing a salt exchange to remove the TFA counter-ion. |
| Experimental results are inconsistent or not reproducible. | Potential aggregation of W146 in the final working solution, even if not visually apparent. | 1. Use sonication to aid in the dissolution of the peptide. 2. Prepare fresh working solutions for each experiment and avoid storing diluted aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound salt (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays
Objective: To prepare a diluted working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing the tube of cell culture medium, add the calculated volume of the this compound DMSO stock solution dropwise. The final DMSO concentration should ideally be ≤ 0.5%.
-
Continue to vortex gently for a few seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation is observed, consider preparing a more dilute working solution.
-
Use the freshly prepared working solution immediately for your cell-based assay.
Visualizing the S1PR1 Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by W146. Sphingosine-1-phosphate (S1P) binds to its receptor, S1PR1, a G protein-coupled receptor (GPCR). This binding activates intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration. W146 acts as a selective antagonist, blocking the binding of S1P to S1PR1 and thereby inhibiting these downstream effects.
References
Technical Support Center: Optimizing W146 TFA for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of W146 TFA in cell culture experiments. W146 is a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), playing a crucial role in studying cellular processes such as lymphocyte trafficking, endothelial barrier function, and apoptosis.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide
This section addresses common issues encountered when using this compound in cell culture and provides step-by-step solutions.
| Issue | Possible Cause | Recommended Action |
| High Cell Death or Unexpected Cytotoxicity | TFA Salt Toxicity: Trifluoroacetic acid (TFA), a common counter-ion in synthetic peptides and small molecules, can be cytotoxic to various cell lines, even at low concentrations.[3][4][5] | 1. Perform a TFA Vehicle Control: Treat cells with a TFA salt solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those of this compound in your experiment. If similar cytotoxicity is observed, the TFA salt is likely the cause.[5][6] 2. Perform a Salt Exchange: Replace the TFA counter-ion with a more biocompatible one, such as hydrochloride (HCl) or acetate. A common method involves repeated lyophilization from a dilute HCl solution.[7][8] |
| High Concentration of this compound: The optimal concentration of this compound is cell-type dependent. | Determine the Optimal Concentration: Perform a dose-response experiment to identify the concentration that effectively antagonizes S1PR1 without causing significant cell death. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow down to the effective, non-toxic range for your specific cell line. | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Minimize Final Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic (typically <0.5% for DMSO).[9] Always include a vehicle control with the same final solvent concentration in your experiments.[6] | |
| Inconsistent or Poor Results in Cell-Based Assays | TFA Interference: Residual TFA can alter the pH of the culture medium and interfere with biological assays, leading to variability.[3][6] | Quantify and Minimize TFA: If possible, determine the TFA concentration in your this compound sample. For sensitive assays, it is highly recommended to perform a salt exchange to remove TFA.[8] |
| Compound Precipitation: this compound may precipitate in the culture medium, leading to inaccurate concentrations. | Ensure Solubility: First, dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution into the final culture medium, ensuring it is fully dissolved. Visually inspect for any precipitation.[6][9] | |
| Cell Culture Inconsistencies: Cell passage number, health, and seeding density can all contribute to experimental variability.[6] | Standardize Cell Culture Practices: Use cells with a consistent and low passage number. Ensure cells are healthy and seeded at a consistent density for all experiments. | |
| Poor Solubility of Lyophilized this compound | Improper Reconstitution: The method of reconstitution can affect solubility. | Follow Recommended Reconstitution Protocol: Allow the lyophilized powder to equilibrate to room temperature before opening the vial. Add the recommended solvent (e.g., DMSO) and gently vortex or sonicate to dissolve.[9] |
| pH of the Solution: The pH of the solvent or buffer can impact the solubility of the compound. | Adjust pH if Necessary: For W146, adjusting the pH to 3 with HCl in DMSO has been noted to aid solubility.[1] However, be mindful of the final pH in your cell culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the trifluoroacetate (B77799) salt of W146, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2] S1PR1 is a G protein-coupled receptor that, upon binding its ligand sphingosine-1-phosphate (S1P), activates various downstream signaling pathways involved in cell survival, migration, and proliferation. W146 competitively binds to S1PR1, blocking the binding of S1P and thereby inhibiting its downstream effects. It has an EC50 value of 398 nM for S1PR1.[1][2]
Q2: What is the significance of the "TFA" in this compound?
A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used in the purification of synthetic small molecules like W146, resulting in the final product being a TFA salt.[3][4] It is crucial to be aware of the presence of TFA, as it can have unintended biological effects, including cytotoxicity, which can confound experimental results.[5]
Q3: Do I need to remove the TFA from my this compound solution?
A3: For sensitive cell-based assays, it is highly recommended to exchange the TFA salt for a more biologically compatible salt, such as hydrochloride (HCl).[8] This is particularly important when assessing cell viability, proliferation, or other sensitive cellular functions where TFA could interfere. If you observe unexpected or inconsistent results, the TFA salt is a likely culprit.[5]
Q4: What is a good starting concentration for this compound in my experiments?
A4: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. A concentration of 10 μM has been used to increase activated cleaved caspase-3 levels in endothelial progenitor cells.[1][10] For other cell lines and assays, it is best to perform a dose-response experiment, starting with a range such as 0.1 µM to 100 µM, to determine the optimal concentration for your desired effect.
Q5: How should I prepare and store this compound?
A5: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.[6] Aliquot the stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, prepare fresh dilutions from a single-use aliquot of the stock solution.[6] For long-term storage of the solid compound, keep it at 4°C, sealed and away from moisture and light.[1]
Data Presentation
Table 1: Reported Concentrations of this compound in In Vitro and In Vivo Studies
| Application | Cell Line / Animal Model | Concentration / Dosage | Observed Effect | Reference |
| Apoptosis Induction | Endothelial Progenitor Cells (EPCs) | 10 µM | Increased activated cleaved caspase-3 levels | [1][10] |
| Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization | Mice | 5 mg/kg (intraperitoneal) | Significantly increased KSL-HSPC mobilization | [1][2] |
Experimental Protocols
Protocol 1: TFA Salt Exchange (TFA to HCl)
This protocol describes a common method for exchanging the TFA counter-ion for the more biologically compatible chloride ion.[7][8]
Materials:
-
This compound
-
Milli-Q or distilled water
-
100 mM HCl solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in distilled water (e.g., at 1 mg/mL).
-
Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen).
-
Lyophilize the sample overnight until all liquid is removed.
-
Re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution.
-
Repeat the freeze-drying process (steps 4-6) at least two more times to ensure complete exchange.
-
After the final lyophilization, the W146 will be in its HCl salt form. Re-dissolve in your desired solvent for your experiments.
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol is to determine if this compound induces apoptosis in your cell line.
Materials:
-
Cells of interest
-
This compound (HCl salt form recommended)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Protocol 3: Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on cell migration towards a chemoattractant like S1P.
Materials:
-
Cells of interest
-
Transwell inserts (with appropriate pore size for your cells)
-
24-well plate
-
This compound (HCl salt form recommended)
-
Chemoattractant (e.g., S1P)
-
Serum-free medium
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Starve the cells in serum-free medium for 4-24 hours before the assay.
-
Add medium containing the chemoattractant (e.g., S1P) to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound (and a vehicle control) at a density of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for a duration appropriate for your cell type (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the migrated cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the migrated cells under a microscope.
Visualizations
Caption: S1P signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
How to prevent W146 TFA precipitation in media
Welcome to the technical support center for W146 (TFA salt). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing W146 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding its solubility and potential for precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is W146 and what is its primary mechanism of action?
W146 is a selective antagonist for the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor (GPCR) primarily expressed on immune cells, such as neutrophils. Upon activation by N-formyl peptides (e.g., from bacteria or damaged mitochondria), FPR1 initiates a signaling cascade that leads to inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). As an antagonist, W146 blocks the binding of agonists to FPR1, thereby inhibiting these downstream inflammatory pathways.
Q2: Why is W146 supplied as a trifluoroacetate (B77799) (TFA) salt?
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides and small molecules, particularly in reverse-phase high-performance liquid chromatography (HPLC). During this process, TFA can form a salt with the compound, acting as a counterion. While TFA is effective for purification, residual amounts in the final product can sometimes affect experimental outcomes, including solubility.
Q3: I am observing precipitation after adding W146 to my cell culture media. What is the likely cause?
Precipitation of W146 TFA in aqueous solutions like cell culture media is a common challenge and can be attributed to several factors:
-
Low Aqueous Solubility: W146 itself has low solubility in water. The transition from a high-concentration stock solution in an organic solvent (like DMSO) to the aqueous environment of cell culture media can cause the compound to "crash out" of solution.
-
TFA Counterion Effects: The TFA salt form can influence the overall solubility of the compound. TFA is also acidic and can cause a localized drop in pH upon addition to the media, potentially affecting the solubility of W146 and other media components.[1]
-
High Final Concentration: Exceeding the solubility limit of W146 in the final volume of your cell culture media is a primary cause of precipitation.
-
Improper Dilution Technique: Adding the high-concentration stock solution directly to the full volume of media without rapid and thorough mixing can create localized areas of high concentration, leading to immediate precipitation.
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, and proteins. Components within the media, such as certain salts or proteins in serum, can interact with W146 and reduce its solubility.[2]
Troubleshooting Guides
Issue: this compound Precipitates Upon Addition to Cell Culture Media
This is the most frequently encountered issue with W146. The following step-by-step protocol is designed to minimize precipitation.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Start by dissolving the this compound powder in 100% anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM or higher, based on solubility data). Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C may aid dissolution.
-
-
Perform an Intermediate Dilution Step in Serum-Free Media or PBS:
-
Pre-warm your serum-free cell culture medium or sterile phosphate-buffered saline (PBS) to 37°C.
-
While gently vortexing the pre-warmed serum-free medium or PBS, add the high-concentration DMSO stock solution dropwise to create an intermediate dilution. This step is crucial for a gradual change in solvent polarity.
-
-
Prepare the Final Working Concentration:
-
Pre-warm your final volume of complete cell culture medium (containing serum, if applicable) to 37°C.
-
While gently swirling the complete medium, add the intermediate dilution to achieve the desired final concentration of W146.
-
Crucially, the final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Data Presentation: W146 Solubility
There is conflicting information from commercial suppliers regarding the solubility of W146. The following table summarizes the available data. It is highly recommended to perform a small-scale solubility test in your specific media and buffer before proceeding with large-scale experiments.
| Solvent/Medium | Reported Solubility | Source | Notes |
| DMSO | ≥ 68 mg/mL (198.61 mM) | Selleck Chemicals | Use fresh, anhydrous DMSO as it is hygroscopic. |
| ≥ 20 mg/mL | Sigma-Aldrich | ||
| Ethanol | 34 mg/mL | Selleck Chemicals | |
| Methanol | Soluble (with 0.1% TFA) | Sigma-Aldrich | |
| Water | Insoluble | Selleck Chemicals | |
| ≥ 20 mg/mL | Sigma-Aldrich | Conflicting data . It is advisable to test solubility in your specific aqueous buffer (e.g., PBS). | |
| PBS (pH 7.4) | Not explicitly reported | - | Based on the "insoluble in water" report, solubility in PBS is likely to be very low. |
| Cell Culture Media | Not explicitly reported | - | Solubility will be influenced by media components (salts, amino acids, serum). |
FPR1 Signaling Pathway
W146 acts as an antagonist at the Formyl Peptide Receptor 1 (FPR1). Understanding the signaling pathway is crucial for interpreting experimental results.
Diagram: Simplified FPR1 Signaling Cascade
Upon binding of an agonist (like fMLF), FPR1, a G protein-coupled receptor, activates several downstream pathways. W146 blocks this initial binding step.
This guide provides a comprehensive overview of how to handle this compound and troubleshoot precipitation issues. For further assistance, please consult the manufacturer's product information sheet or contact their technical support.
References
W146 TFA stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and use of W146 TFA, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), with an EC50 of 398 nM.[1] It is a research chemical used to study the roles of the S1PR1 signaling pathway in various biological processes.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For stock solutions, it is recommended to store them sealed, away from moisture and light.[1]
Q3: How should I prepare a working solution of this compound?
A3: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1] A common method to prepare a working solution involves first dissolving this compound in DMSO to create a stock solution, which is then further diluted in a vehicle suitable for your experimental model, such as a mixture of PEG300, Tween-80, and saline.[1] For in vitro experiments, the stock solution in DMSO can be diluted with the appropriate cell culture medium to the final desired concentration.
Q4: What is the mechanism of action of W146?
A4: W146 acts as a competitive antagonist at the S1PR1 receptor. By blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), it prevents the activation of downstream signaling pathways.[2] This interference can modulate various cellular processes, including cell migration, survival, and differentiation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Solubility | The compound has precipitated out of solution. | This compound has limited solubility in aqueous solutions. Ensure the initial stock solution is fully dissolved in DMSO before further dilution. For working solutions, using a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80 can improve solubility.[1] Gentle warming and vortexing may also help redissolve the compound. |
| Inconsistent or No Activity in Cell-Based Assays | 1. Degraded Compound: Improper storage may have led to degradation. 2. Incorrect Concentration: Calculation error or loss of compound during preparation. 3. Cell Health: The cells may not be healthy or responsive. 4. Presence of Serum: S1P is present in serum and can compete with W146. | 1. Verify that the compound has been stored according to the recommended conditions. If in doubt, use a fresh vial. 2. Double-check all calculations and ensure accurate pipetting. 3. Perform a cell viability assay (e.g., Trypan Blue or MTT assay) to confirm cell health. 4. For some experiments, it may be necessary to use serum-free or low-serum media to reduce background S1P levels. |
| Unexpected Off-Target Effects | The concentration of this compound used may be too high, leading to non-specific interactions. | Perform a dose-response curve to determine the optimal concentration that elicits the desired effect on S1PR1 without causing off-target effects. It is advisable to use the lowest effective concentration. |
| Variability in In Vivo Results | 1. Instability of Working Solution: The compound may be degrading in the vehicle over time. 2. Improper Administration: Inconsistent dosing or administration route. | 1. Always prepare the working solution fresh on the day of the experiment.[1] 2. Ensure consistent and accurate administration of the compound for all subjects in the study. |
Data Presentation
This compound Storage Stability
| Storage Condition | Duration | Recommendation |
| -80°C | 6 months | Recommended for long-term storage of stock solutions.[1] |
| -20°C | 1 month | Suitable for short-term storage of stock solutions.[1] |
| Room Temperature | Not Recommended | |
| Freshly Prepared Working Solution | Same day use | For optimal results in in vivo experiments.[1] |
This compound Solubility for In Vivo Formulation
| Solvent | Percentage | Purpose |
| DMSO | 10% | Initial solvent for stock solution. |
| PEG300 | 40% | Co-solvent to improve solubility. |
| Tween-80 | 5% | Surfactant to aid in solubilization. |
| Saline | 45% | Final vehicle for injection. |
| Resulting Solubility | ≥ 2 mg/mL |
This is an example formulation; the optimal formulation may vary depending on the experimental requirements.[1]
Experimental Protocols
Protocol: Assessment of this compound Activity in Inhibiting S1P-Induced ERK Phosphorylation
This protocol describes how to assess the antagonist activity of this compound by measuring its ability to inhibit S1P-induced phosphorylation of Extracellular Signal-Regulated Kinase (ERK) in a cell-based assay.
Materials:
-
Cells expressing S1PR1 (e.g., CHO-K1 cells stably expressing human S1PR1)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
This compound
-
Sphingosine-1-Phosphate (S1P)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Starvation:
-
Plate S1PR1-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free medium prior to the experiment to reduce basal signaling.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM).
-
Remove the starvation medium from the cells and add the medium containing this compound.
-
Incubate for 30-60 minutes at 37°C.
-
-
S1P Stimulation:
-
Prepare a stock solution of S1P in a suitable solvent (e.g., methanol (B129727) with 0.1 N HCl).
-
Dilute the S1P stock solution in serum-free medium to a final concentration known to induce robust ERK phosphorylation (e.g., 100 nM).
-
Add the S1P solution directly to the wells containing the this compound pre-treated cells.
-
Incubate for 5-10 minutes at 37°C. Include a vehicle control (no S1P) and a positive control (S1P only).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Compare the levels of ERK phosphorylation in this compound-treated samples to the positive control (S1P only) to determine the inhibitory effect.
-
Mandatory Visualizations
Caption: S1PR1 Signaling Pathway and Inhibition by this compound.
References
Technical Support Center: W146 TFA Experimental Troubleshooting
Welcome to the technical support center for W146 TFA. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results during experiments with the S1P1 receptor antagonist, W146, particularly when supplied as a trifluoroacetate (B77799) (TFA) salt.
Frequently Asked Questions (FAQs)
Q1: What is W146 and what is its primary mechanism of action?
A1: W146 is a potent and selective antagonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in several physiological processes, including the regulation of immune cell trafficking, vascular integrity, and lymphocyte egress from lymphoid organs.[2][3][4][5][6] By binding to S1P1, W146 blocks the downstream signaling initiated by the endogenous ligand, sphingosine-1-phosphate (S1P).[1] This inhibition prevents the activation of intracellular signaling cascades, such as the phosphorylation of ERK and Akt.[1]
Q2: My W146 is a TFA salt. What is TFA and can it affect my experiments?
A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the chemical synthesis and purification (e.g., via HPLC) of peptides and small molecules like W146.[7][8][9] Consequently, the final product is often a salt, where the trifluoroacetate anion acts as a counterion to the positively charged W146 molecule. It is crucial to be aware that the TFA counterion is not inert and can have direct biological effects.[9][10][11][12] Studies have shown that TFA can inhibit cell proliferation and its presence can confound experimental results, potentially leading to a misinterpretation of the compound's activity.[7][8][13]
Q3: I am not observing the expected inhibitory effect of W146 in my cell-based assay. What are the possible causes?
A3: Several factors could contribute to a lack of efficacy:
-
Compound Solubility and Stability: W146 has limited solubility in aqueous solutions.[1][14] Ensure that your stock solution is fully dissolved and avoid repeated freeze-thaw cycles. It's recommended to prepare fresh dilutions for each experiment from a concentrated stock in an appropriate solvent like methanol (B129727).[1][14]
-
TFA Interference: The TFA counterion itself might be causing cellular stress or other effects that mask the specific antagonism of S1P1.[7][8] Consider using a vehicle control that includes TFA at a similar concentration to that present in your W146 solution.
-
Cellular Context: The expression level of S1P1 on your cell type of interest is critical. Confirm S1P1 expression using techniques like qPCR, western blot, or flow cytometry.
-
Assay Conditions: Ensure that the concentration of the S1P agonist used to stimulate the cells is appropriate. If the agonist concentration is too high, it may overcome the competitive antagonism of W146. Perform a dose-response curve for the agonist to determine an EC50 or EC80 concentration for your experiments.
Q4: My results with W146 are inconsistent between experiments. What could be the reason?
A4: Inconsistent results are often traced back to issues with compound handling or experimental setup.
-
Stock Solution Integrity: As mentioned, W146 stability in solution can be a factor.[1] Aliquoting your stock solution upon initial preparation can minimize degradation from multiple freeze-thaw cycles.
-
Batch-to-Batch Variability: If you are using different manufacturing lots of W146, there could be variations in purity or the amount of residual TFA.
-
Experimental Variables: Minor variations in cell passage number, seeding density, or incubation times can lead to significant differences in results. Standardizing your protocol is key.[15][16]
Q5: I'm observing unexpected toxicity or off-target effects in my cell cultures when using W146. Why might this be happening?
A5: Unexplained cytotoxicity can stem from the compound, its salt form, or the vehicle used.
-
TFA-induced Cytotoxicity: As highlighted, TFA can inhibit the proliferation of various cell types, which might be misinterpreted as a compound-specific toxic effect.[7] It is essential to run a TFA-only control to assess the impact of the counterion on cell viability.
-
High Compound Concentration: While W146 is selective for S1P1, at very high concentrations, off-target effects on other receptors or cellular processes cannot be ruled out.[1] It is important to perform a dose-response experiment to identify a concentration range that is both effective and non-toxic.
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO, methanol) in the cell culture media is below the toxic threshold for your specific cell line (typically <0.5%).
Troubleshooting Guides
Issue 1: Sub-optimal or No Inhibition in a Cell Migration Assay
If W146 fails to inhibit S1P-induced cell migration, follow this troubleshooting workflow.
Issue 2: High Background or False Positives in a Calcium Flux Assay
High background signal can mask the true effect of W146.
Potential Causes and Solutions
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Damaged cells leaking dye. | Handle cells gently during plating and dye loading. Optimize cell seeding density. |
| Autofluorescence of W146 or media components. | Run a "compound-only" plate without cells to check for intrinsic fluorescence. | |
| Incomplete removal of extracellular dye. | If not using a no-wash kit, ensure washing steps are adequate. Use a quencher dye if available.[17] | |
| "Agonist-like" Activity from W146 | TFA interference. | Test the effect of TFA alone on calcium signaling. Some cell types may be sensitive. |
| Non-specific compound effects at high concentrations. | Lower the concentration of W146. Ensure you are working within the selective dose range. | |
| Low Signal-to-Noise Ratio | Low S1P1 receptor expression. | Use a cell line with confirmed high expression of S1P1 or a G-protein like Gαqi that couples to calcium mobilization.[18] |
| Sub-optimal dye loading. | Optimize dye concentration and incubation time/temperature (e.g., 60 minutes at 37°C).[18] |
Experimental Protocols
Protocol 1: Cell Migration (Transwell) Assay
This protocol assesses the ability of W146 to inhibit S1P-induced cell migration.
Methodology:
-
Cell Preparation: Culture cells (e.g., lymphocytes, endothelial cells) to ~80% confluency. The day before the assay, serum-starve the cells in a basal medium containing 0.1% fatty acid-free BSA for 18-24 hours.[19]
-
Assay Setup:
-
Coat the top surface of an 8 µm pore size Transwell insert with an appropriate extracellular matrix protein (e.g., 50 µg/ml fibronectin) and allow it to dry.[19]
-
In the lower chamber, add basal medium containing S1P at its EC80 concentration (e.g., 10-100 nM).[19][20] Include wells with basal medium only as a negative control.
-
-
Treatment: Harvest the serum-starved cells and resuspend them in basal medium. Pre-incubate the cells with various concentrations of W146 (or vehicle/TFA control) for 30 minutes at 37°C.[20]
-
Migration: Add 1 x 10^5 cells in 100 µL to the upper chamber of each Transwell insert.[21]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol or ethanol.
-
Stain the cells with a solution such as 0.1% crystal violet.[19]
-
Elute the dye and measure the absorbance on a plate reader, or count the cells in several fields of view under a microscope.
-
Protocol 2: Calcium Mobilization (Flux) Assay
This protocol measures the inhibition of S1P-induced intracellular calcium release by W146.
Methodology:
-
Cell Plating: Seed cells expressing S1P1 (e.g., CHO-S1P1 or endogenous expressing cells) into a 96-well or 384-well black, clear-bottom plate and culture overnight.[17]
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8) loading buffer according to the manufacturer's instructions, often including an anion-exchange inhibitor like probenecid.[17][22]
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 60 minutes at 37°C, followed by a 20-30 minute incubation at room temperature in the dark.[23]
-
-
Compound Addition (Antagonist Mode):
-
Prepare dilutions of W146, vehicle control, and TFA control in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR).[18][22]
-
Add the W146/control solutions to the wells and incubate for a recommended pre-incubation time (e.g., 15-30 minutes).
-
-
Agonist Addition and Measurement:
-
Prepare the S1P agonist solution at a concentration that will give a final EC80 response.
-
Initiate kinetic reading of the plate, establishing a baseline fluorescence for 10-20 seconds.
-
Add the S1P agonist to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to record the fluorescence intensity every 1-2 seconds for an additional 2-3 minutes to capture the peak response.[23]
-
-
Data Analysis: The change in fluorescence (Max - Min) is used to determine the cellular response. Plot the response against the concentration of W146 to calculate an IC50 value.
Signaling Pathway and Data Visualization
S1P1 Signaling Pathway
W146 acts by blocking S1P from binding to the S1P1 receptor, thereby inhibiting the Gαi-mediated signaling cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. W146 hydrate ≥98% (HPLC) | 909725-61-7 [sigmaaldrich.com]
- 15. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 16. youtube.com [youtube.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting S1PR1 May Result in Enhanced Migration of Cancer Cells in Bladder Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
W146 TFA Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential off-target effects when using W146 TFA in experiments. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to ensure the accurate interpretation of your results.
A primary consideration when working with this compound is the potential for the trifluoroacetate (B77799) (TFA) counter-ion to induce biological effects that can be mistaken for off-target activities of the W146 molecule itself. Residual TFA from the synthesis and purification process can be cytotoxic and alter the pH of experimental media, leading to confounding results.[1] This guide will help you distinguish between true off-target pharmacology and experimental artifacts introduced by TFA.
Frequently Asked Questions (FAQs)
Q1: What is W146 and what is its primary target?
W146 is a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[2] It blocks the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P1 receptor, thereby inhibiting its downstream signaling.
Q2: What are the known selectivity and potency of W146?
W146 exhibits high selectivity for the human S1P1 receptor over other S1P receptor subtypes. The available quantitative data is summarized in the table below.
Q3: Are there any known off-target interactions of the W146 molecule itself?
Currently, there is no publicly available comprehensive off-target screening data for W146 against a broad panel of kinases or other G protein-coupled receptors (GPCRs). Its selectivity is well-documented against other S1P receptor subtypes, where it shows significantly lower affinity.
Q4: What is TFA and why is it present in the W146 product?
TFA stands for trifluoroacetic acid. It is commonly used during the synthesis and purification of synthetic peptides and small molecules like W146.[1] As a result, the final product is often a TFA salt.
Q5: Can the TFA salt interfere with my experiments?
Yes. Residual TFA can have biological effects, including cytotoxicity and pH changes in your experimental setup, which can lead to misinterpretation of data as off-target effects of W146.[1] It has been reported that TFA can inhibit cell proliferation at concentrations as low as 10 nM.[1]
Troubleshooting Guide
Unexpected experimental outcomes when using this compound can often be attributed to the TFA counter-ion rather than off-target effects of the W146 molecule. This guide will help you systematically troubleshoot your experiments.
Issue 1: Unexpected Cell Death or Reduced Proliferation
If you observe cytotoxicity that is not consistent with the known pharmacology of S1P1 antagonism, consider the following:
-
TFA Cytotoxicity: The TFA salt itself can be toxic to cells.[1]
-
Troubleshooting Steps:
-
Run a TFA Control: Test the vehicle solution containing TFA at the same concentration as in your this compound experiment to assess its effect on cell viability.
-
Perform a TFA Salt Exchange: Exchange the TFA salt for a more biocompatible salt like hydrochloride (HCl) or acetate (B1210297). A detailed protocol is provided below.
-
Re-evaluate Cytotoxicity: Repeat the experiment with the HCl or acetate salt of W146 to determine if the cytotoxicity persists.
-
Issue 2: Irreproducible or Variable Results
Inconsistent results between experiments can be a sign of TFA interference.
-
Cause: The amount of residual TFA can vary between batches of the compound, leading to inconsistent biological effects. The acidity of TFA can also alter the pH of your media, affecting cellular processes.
-
Troubleshooting Steps:
-
pH Measurement: Check the pH of your complete cell culture media after adding this compound to ensure it is within the optimal range for your cells.
-
TFA Salt Exchange: Performing a salt exchange will remove the variability associated with TFA.
-
Use a Consistent Batch: If possible, use the same batch of this compound for a series of related experiments.
-
Logical Flow for Troubleshooting Unexpected Results
Caption: Troubleshooting workflow for this compound experiments.
Quantitative Data
Table 1: Selectivity Profile of W146
| Target | Affinity (Ki) | Potency (EC50) | Reference |
| S1P1 | ~70-80 nM | 398 nM | [2] |
| S1P2 | >10 µM | - | |
| S1P3 | >10 µM | - | |
| S1P5 | >10 µM | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
For in vitro experiments, this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution, which is then further diluted in aqueous buffers or cell culture media.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Trifluoroacetic Acid (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol is adapted from standard methods for peptide salt exchange and can be applied to small molecules like W146.
-
Materials:
-
This compound
-
100 mM Hydrochloric acid (HCl) in water
-
Nuclease-free water
-
Lyophilizer
-
-
Procedure:
-
Dissolve the this compound in 100 mM HCl.
-
Let the solution stand at room temperature for 1 minute.
-
Freeze the solution using liquid nitrogen.
-
Lyophilize the frozen solution until all the liquid has been removed to obtain the W146 HCl salt.
-
For optimal TFA removal, this process can be repeated 2-3 times by re-dissolving the lyophilized powder in nuclease-free water and re-lyophilizing.
-
Signaling Pathways and Workflows
S1P1 Signaling Pathway
The following diagram illustrates the canonical S1P1 signaling pathway that is inhibited by W146.
Caption: W146 antagonism of the S1P1 signaling pathway.
Experimental Workflow for Investigating Off-Target Effects
This workflow outlines the steps to differentiate between on-target, off-target, and TFA-induced effects.
Caption: Workflow for dissecting this compound experimental results.
References
Technical Support Center: Managing W146 TFA-Induced Lung Edema in Mice
Welcome to the technical support center for researchers utilizing the W146 TFA-induced lung edema model in mice. This guide provides troubleshooting tips, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying signaling pathways to help you successfully conduct your experiments.
Troubleshooting Guide
This section addresses common issues that may arise during the induction and management of this compound-induced lung edema in mice.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in lung edema between mice | 1. Inconsistent W146 administration (e.g., incorrect volume, leakage from injection site).2. Variation in mouse strain, age, or sex.3. Differences in the timing of tissue collection and analysis. | 1. Ensure proper training in administration techniques (e.g., intraperitoneal, intravenous injection). Use appropriate needle gauge and confirm complete delivery of the compound.2. Use mice of the same strain, age, and sex within an experiment. Report these details in your methodology.3. Standardize the time from W146 administration to euthanasia and tissue harvesting for all animals in the study. |
| Unexpectedly high mortality rate | 1. W146 dose is too high for the specific mouse strain or experimental conditions.2. Rapid and severe onset of pulmonary edema leading to respiratory failure. | 1. Perform a dose-response study to determine the optimal W146 concentration that induces significant edema without excessive mortality. A study has shown that Ex26, a similar S1P1 antagonist, induces dose-dependent pulmonary edema.[1]2. Monitor mice closely after W146 administration for signs of respiratory distress. Consider supportive care, such as supplemental oxygen, if permitted by the experimental design. |
| Difficulty in quantifying lung edema accurately | 1. Incomplete bronchoalveolar lavage (BAL) fluid recovery.2. Contamination of lung tissue with blood during harvesting for wet/dry weight ratio.3. Inconsistent extraction of Evans Blue dye from lung tissue. | 1. Perform BAL with a consistent volume and gentle aspiration to maximize recovery. Record the recovered volume for each mouse to normalize protein concentration if necessary.2. Perfuse the lungs with saline via the right ventricle to flush out blood before excising and weighing the lungs.3. Ensure complete homogenization of the lung tissue and sufficient incubation time in formamide (B127407) for full dye extraction. Use a spectrophotometer to quantify the dye concentration against a standard curve.[2][3][4][5] |
| Inconsistent or unexpected results with therapeutic interventions | 1. Timing of therapeutic administration is not optimal.2. The chosen therapeutic does not target the S1P1 antagonist-induced pathway effectively. | 1. The timing of intervention is critical. Consider administering the therapeutic agent before, during, or after W146 challenge to determine the most effective window.2. Focus on therapies that can restore endothelial barrier function. This may include agents that activate downstream effectors of S1P1 signaling or inhibit pathways that promote vascular permeability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind W146-induced lung edema?
W146 is a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] The S1P/S1P1 signaling pathway is crucial for maintaining the integrity of the vascular endothelium, the cell layer that lines blood vessels.[6][7][8] In the lungs, activation of S1P1 by its natural ligand, S1P, strengthens the endothelial barrier, preventing fluid from leaking into the alveolar spaces.[9][10] W146 blocks this protective signaling, leading to endothelial barrier dysfunction, increased vascular permeability, and subsequent pulmonary edema.[1][11]
Q2: How is this compound administered to induce lung edema in mice?
W146 is typically administered systemically, for example, via intraperitoneal (IP) or intravenous (IV) injection. The optimal dose and route should be determined empirically for your specific mouse strain and experimental setup. A similar S1P1 antagonist, Ex26, has been shown to induce dose-dependent pulmonary edema when administered intraperitoneally.[1]
Q3: What is the significance of the Trifluoroacetic Acid (TFA) salt form of W146?
W146 is often supplied as a TFA salt, which is a byproduct of the peptide synthesis and purification process. While TFA is generally considered to have low toxicity at the concentrations used in many in vivo studies, it is important to be aware of its potential effects. Some studies have reported that TFA can influence cell proliferation and other biological assays. For in vivo studies, it is crucial to include a vehicle control group that receives the same concentration of TFA as the W146-treated group to account for any potential effects of the counter-ion. If TFA interference is a concern, consider exchanging it for a different salt form, such as hydrochloride (HCl).
Q4: What are the key parameters to measure for quantifying W146-induced lung edema?
The severity of pulmonary edema can be assessed using several well-established methods:
-
Lung Wet-to-Dry Weight Ratio: An increased ratio indicates fluid accumulation in the lungs.[12][13][14]
-
Protein Concentration in Bronchoalveolar Lavage Fluid (BALF): Elevated protein levels in the BALF are a sign of increased vascular permeability.[15][16][17][18]
-
Evans Blue Dye Extravasation: This method measures the leakage of albumin-bound Evans blue dye from the vasculature into the lung tissue, providing a quantitative measure of permeability.[2][3][4][5]
-
Histological Analysis: Examination of lung tissue sections can reveal structural changes, such as alveolar flooding and inflammatory cell infiltration.[19][20][21][22][23]
Q5: What are potential therapeutic strategies to manage W146-induced lung edema?
Managing W146-induced lung edema involves restoring the integrity of the endothelial barrier. Potential therapeutic approaches could include:
-
S1P1 Receptor Agonists: While seemingly counterintuitive, short-term administration of S1P1 agonists could potentially compete with W146 and restore some level of protective signaling. However, prolonged exposure to S1P1 agonists can lead to receptor downregulation and functional antagonism, which could worsen the edema.[10]
-
Agents that Modulate Downstream S1P1 Signaling: Therapies targeting downstream effectors of S1P1 signaling that promote endothelial barrier function, such as activators of Rac1, could be beneficial.[9]
-
General Anti-edema Therapies: Diuretics and other supportive measures may help to reduce fluid accumulation in the lungs.[24]
-
Anti-inflammatory Agents: Since vascular leakage can be associated with inflammation, anti-inflammatory drugs might offer some benefit.
Quantitative Data Summary
The following tables summarize quantitative data from studies on lung injury models that are relevant to W146-induced edema.
Table 1: Effect of S1P1 Antagonist on Lung Wet-to-Dry Weight Ratio
| Treatment Group | Dose (mg/kg) | Lung Wet-to-Dry Ratio (Mean ± SEM) | Reference |
| Vehicle | - | ~4.5 | [1] |
| S1P1 Antagonist (Ex26) | 1 | ~5.0 | [1] |
| S1P1 Antagonist (Ex26) | 3 | ~6.0 | [1] |
| S1P1 Antagonist (Ex26) | 10 | ~7.5 | [1] |
Table 2: Representative Changes in BALF Protein Concentration in a Mouse Model of Acute Lung Injury
| Treatment Group | BALF Protein Concentration (µg/mL, approximate) | Reference |
| Control | < 100 | [15] |
| LPS-induced ALI | > 500 | [15] |
Experimental Protocols
Protocol 1: Induction of Lung Edema with W146 and Assessment by Lung Wet-to-Dry Weight Ratio
Materials:
-
This compound salt
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Absorbent pads
-
Pre-weighed, labeled microcentrifuge tubes
-
Drying oven
Procedure:
-
Preparation of W146 Solution: Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution. Prepare a vehicle control solution with the same concentration of TFA if applicable.
-
Animal Dosing: Administer W146 or vehicle control to mice via intraperitoneal (IP) injection. A dose-response study is recommended to determine the optimal dose. Based on similar compounds, a starting dose of 3 mg/kg can be considered.[1]
-
Monitoring: Closely monitor the animals for signs of respiratory distress. The onset of edema can be rapid. A time-course experiment should be performed to determine the peak of edema formation.
-
Euthanasia and Lung Extraction: At the predetermined time point, euthanize the mouse using an approved method. Immediately open the thoracic cavity and carefully excise the lungs.
-
Lung Processing:
-
Gently blot the lungs on an absorbent pad to remove excess blood from the surface.
-
Place the lungs in a pre-weighed microcentrifuge tube and record the "wet weight".
-
-
Drying: Place the open microcentrifuge tubes containing the lungs in a drying oven at 60-80°C for 48-72 hours, or until a constant weight is achieved.
-
Dry Weight Measurement: Allow the tubes to cool to room temperature in a desiccator and then record the "dry weight".
-
Calculation: Calculate the lung wet-to-dry weight ratio by dividing the wet weight by the dry weight.
Protocol 2: Assessment of Vascular Permeability using Evans Blue Dye
Materials:
-
Evans Blue dye solution (0.5% in sterile saline)
-
Formamide
-
Spectrophotometer
-
Homogenizer
-
Other materials as listed in Protocol 1
Procedure:
-
W146 Administration: Administer W146 or vehicle as described in Protocol 1.
-
Evans Blue Injection: At a specified time before euthanasia (e.g., 30-60 minutes), inject Evans Blue dye solution (e.g., 20 mg/kg) into the tail vein of the mouse.
-
Euthanasia and Lung Perfusion: Euthanize the mouse and open the thoracic cavity. Perfuse the lungs with saline through the right ventricle until the lung tissue appears white to remove intravascular dye.
-
Lung Extraction and Homogenization: Excise the lungs, blot dry, and record the weight. Homogenize the lung tissue in a known volume of saline.
-
Dye Extraction: Add formamide to the lung homogenate (e.g., 1 mL per 100 mg of tissue) and incubate at 60°C for 24 hours to extract the Evans Blue dye.
-
Quantification: Centrifuge the samples to pellet the tissue debris. Measure the absorbance of the supernatant at 620 nm. Calculate the concentration of Evans Blue dye using a standard curve. Express the results as µg of Evans Blue per gram of lung tissue.[2][3][4][5]
Signaling Pathways and Experimental Workflows
S1P1 Signaling Pathway in Endothelial Barrier Regulation
Caption: S1P1 signaling pathway maintaining endothelial barrier integrity and its inhibition by W146.
Experimental Workflow for W146-Induced Lung Edema Model
Caption: A typical experimental workflow for inducing and assessing W146-mediated lung edema in mice.
References
- 1. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting Sphingosine-1-Phosphate Signaling in Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial-Specific Loss of Sphingosine-1-Phosphate Receptor 1 Increases Vascular Permeability and Exacerbates Bleomycin-induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | STC3141 improves acute lung injury through neutralizing circulating histone in rat with experimentally-induced acute respiratory distress syndrome [frontiersin.org]
- 13. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lung injury induced by short-term mechanical ventilation with hyperoxia and its mitigation by deferoxamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Protein Expression Profiles of Bronchoalveolar Lavage Fluid Following Lipopolysaccharide-Induced Direct and Indirect Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lung Tissue Damage Associated with Allergic Asthma in BALB/c Mice Could Be Controlled with a Single Injection of Mesenchymal Stem Cells from Human Bone Marrow up to 14 d After Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mouse Models of Acute Lung Injury | Thoracic Key [thoracickey.com]
- 20. biocytogen.com [biocytogen.com]
- 21. researchgate.net [researchgate.net]
- 22. Mouse Models of Acute Lung Injury and ARDS | Springer Nature Experiments [experiments.springernature.com]
- 23. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GGC Medicines - Management of Acute Pulmonary Oedema / Heart Failure [handbook.ggcmedicines.org.uk]
Technical Support Center: W146 TFA for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of W146 TFA, a selective S1P1 receptor antagonist, in in vitro assays. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is W146 and what is its mechanism of action?
A1: W146 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] It functions by competitively blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P1 receptor.[3] This inhibition prevents the downstream signaling cascades that are normally initiated by S1P binding. The S1P/S1P1 signaling pathway plays a crucial role in regulating a variety of cellular processes, most notably lymphocyte trafficking, endothelial barrier function, and immune responses.[1][4][5] By blocking S1P1, W146 effectively prevents the S1P-guided egress of lymphocytes from lymphoid organs.[1][5]
Q2: What does the "TFA" in this compound signify, and why is it important?
A2: TFA stands for trifluoroacetic acid. W146 is often supplied as a trifluoroacetate (B77799) salt, which is a byproduct of the purification process using reverse-phase high-performance liquid chromatography (HPLC). It is crucial to be aware of the TFA counter-ion as it can have independent biological effects in in vitro assays.[6][7][8] TFA has been reported to be cytotoxic to various cell lines, potentially affecting cell proliferation and viability at concentrations as low as the nanomolar to micromolar range.[6][8] Therefore, it is essential to use appropriate controls to account for any potential effects of TFA in your experiments.
Q3: What are the appropriate negative controls for in vitro assays using this compound?
A3: A robust experimental design with proper negative controls is critical for interpreting your results accurately. Here are the recommended negative controls:
-
Vehicle Control: This is the most fundamental control. W146 is typically dissolved in a solvent like DMSO.[9] Your vehicle control should contain the same final concentration of the solvent used to dissolve W146.
-
TFA Salt Control: To control for the potential effects of the trifluoroacetate counter-ion, you should include a control group treated with a TFA salt solution (e.g., sodium trifluoroacetate) at the same molar concentration as the TFA present in your this compound treatment. This will help you distinguish the effects of W146 from the effects of the TFA salt.
-
Inactive Enantiomer Control (if available): W146 is a chiral molecule, and its biological activity is stereospecific to the (R)-enantiomer. If the (S)-enantiomer is available and confirmed to be inactive, it serves as an excellent negative control. It has the same chemical composition and physical properties but lacks the specific biological activity, helping to rule out off-target effects.
-
Unstimulated Control: This group of cells receives no treatment and serves as a baseline for the normal physiological state of the cells under your experimental conditions.
Q4: In what solvent should I dissolve this compound?
A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[9] For cell-based assays, this stock solution is then further diluted in the cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final concentration of the solvent in your experiments.
Quantitative Data
The potency of W146 can vary depending on the cell type and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. The following table summarizes some reported potency values for W146.
| Assay Type | Cell Line/System | Potency (Ki/IC50) | Reference |
| GTP-γS Binding Assay | CHO cells expressing human S1P1 | Ki = 77 nM | [3] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of a compound's potency. A lower value indicates a more potent compound. These values can be influenced by experimental conditions, so it is advisable to use them as a starting point for your own optimization.
Signaling Pathway Diagram
The following diagram illustrates the S1P/S1P1 signaling pathway and the mechanism of action of W146.
Experimental Workflow Diagram
The following diagram outlines a general workflow for an in vitro cell migration assay using W146.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background or unexpected cell death in controls | 1. Solvent (e.g., DMSO) cytotoxicity. 2. TFA salt cytotoxicity. 3. Contamination of cell culture. | 1. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%). Perform a solvent toxicity curve. 2. Include a TFA salt control to assess the contribution of TFA to the observed effect. Consider performing a salt exchange to a more biocompatible salt like HCl or acetate. 3. Check for microbial contamination. Use fresh reagents and sterile techniques. |
| No observable effect of W146 | 1. Inappropriate concentration of W146. 2. W146 degradation. 3. Low S1P1 receptor expression on the cell line. 4. Presence of high levels of S1P in the serum of the culture medium. | 1. Perform a dose-response experiment to determine the optimal concentration. Start with a range around the reported Ki or IC50 values. 2. Prepare fresh stock solutions of W146 and store them properly (aliquoted at -20°C or -80°C). 3. Verify S1P1 expression in your cell line using techniques like qPCR, western blot, or flow cytometry. 4. For some assays, it may be necessary to use serum-free or low-serum medium to reduce the background S1P levels. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in the wells. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated pipette. 2. Mix the plate gently after adding the treatment media. 3. Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity. |
| W146 precipitates in the culture medium | 1. Poor solubility of W146 at the working concentration. 2. Interaction with components in the culture medium. | 1. Try pre-warming the culture medium before adding the W146 stock solution. Vortex the diluted solution gently. 2. Consider using a different formulation or a solubilizing agent, but be sure to include appropriate controls for these additives. |
Detailed Experimental Protocols
Protocol 1: Cell Migration Assay (Transwell/Boyden Chamber Assay)
This protocol describes how to assess the effect of W146 on cell migration towards a chemoattractant.
Materials:
-
Cells expressing S1P1
-
Cell culture medium (consider serum-free or low-serum for the assay)
-
Chemoattractant (e.g., S1P, FBS)
-
This compound
-
DMSO (or other appropriate solvent)
-
Transwell inserts (with appropriate pore size for your cells)
-
24-well plates
-
Calcein AM or Crystal Violet for cell staining
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. The day before the assay, starve the cells in serum-free or low-serum medium for 12-24 hours.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of W146, vehicle control (DMSO), and other controls by diluting the stock solutions in the assay medium.
-
Prepare the chemoattractant solution in the assay medium.
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower chamber of the 24-well plate.
-
Harvest the starved cells and resuspend them in the assay medium at the desired concentration.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add the W146 working solutions or controls to the upper chamber with the cells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (typically 4-24 hours).
-
Quantification of Migration:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Stain the migrated cells on the bottom of the insert with Calcein AM or Crystal Violet.
-
Quantify the migrated cells by measuring fluorescence with a plate reader or by counting the stained cells under a microscope.
-
-
Data Analysis: Express the number of migrated cells in the W146-treated group as a percentage of the vehicle-treated control.
Protocol 2: Cell Proliferation/Viability Assay (WST-1 or MTT Assay)
This protocol is for determining the effect of W146 on cell proliferation and viability.
Materials:
-
Cells expressing S1P1
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound and controls in complete culture medium.
-
Remove the old medium from the wells and add the treatment media.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time period (e.g., 24, 48, 72 hours).
-
Assay:
-
Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
If using MTT, add the solubilization solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 3: S1P1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity of W146 for the S1P1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing S1P1
-
Radiolabeled S1P (e.g., [³²P]S1P or [³H]S1P)
-
This compound
-
Unlabeled S1P (for determining non-specific binding)
-
Binding buffer
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled S1P, and varying concentrations of W146.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.
-
Detection: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the W146 concentration. Fit the data to a one-site competition model to determine the IC50 value, from which the Ki value can be calculated.
References
- 1. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potency assays and biomarkers for cell-based advanced therapy medicinal products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
How to minimize variability in W146 TFA experiments
Welcome to the technical support center for W146 trifluoroacetate (B77799) salt (TFA) experiments. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered when working with this selective S1P1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is W146 and what is its primary mechanism of action?
A1: W146 is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P1 receptor.[3] This inhibition prevents the activation of downstream signaling pathways that are involved in crucial cellular processes, including lymphocyte trafficking.[4][5]
Q2: Why is W146 supplied as a trifluoroacetate (TFA) salt?
A2: Trifluoroacetic acid (TFA) is frequently used during the synthesis and purification of small molecules and peptides via reversed-phase high-performance liquid chromatography (HPLC).[6][7] Consequently, the final product is often isolated as a TFA salt. While effective for purification, the presence of TFA can sometimes influence experimental outcomes.[6][7]
Q3: Can the TFA salt affect my experimental results?
A3: Yes, the trifluoroacetate counter-ion can introduce variability into experiments. TFA itself has been reported to have biological effects, including cytotoxicity and the ability to inhibit or stimulate cell proliferation, sometimes at concentrations as low as the nanomolar to micromolar range.[6][7] These effects are cell-type dependent and can confound the interpretation of results attributed solely to W146.
Q4: How should I properly store and handle W146 TFA?
A4: For long-term storage, this compound should be kept at -80°C for up to six months or at -20°C for one month in a sealed container, protected from moisture and light.[2] For short-term storage of solutions, it is recommended to store them at -80°C for up to six months or at -20°C for one month.[2] TFA is a moisture-sensitive liquid, so it is important to store it in a dry, well-ventilated area.[8]
Q5: What is the recommended solvent for dissolving this compound?
A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO. One supplier suggests a solubility of 20 mg/mL in DMSO, which may require sonication and pH adjustment to 3 with 1 M HCl to fully dissolve.[2]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cell-based assay.
-
Question: I am observing significant differences in the results between my replicate wells treated with this compound. What could be the cause?
-
Answer: High variability can stem from several sources:
-
Inconsistent cell seeding: Ensure a uniform cell density across all wells of your plate.
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of this compound solution to each well.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
TFA-induced effects: As mentioned in the FAQs, TFA can have its own biological effects. Consider including a vehicle control that contains the same concentration of TFA as your highest this compound treatment group to assess the impact of the counter-ion.
-
Compound precipitation: this compound may precipitate in your culture medium, especially at higher concentrations. Visually inspect your wells under a microscope for any signs of precipitation.
-
Issue 2: My this compound treatment is showing unexpected cytotoxicity.
-
Question: I am seeing a significant decrease in cell viability after treating with this compound, which is not the expected outcome of S1P1 antagonism in my cell line. What should I do?
-
Answer: Unexpected cytotoxicity can be due to off-target effects of W146 or, more commonly, the cytotoxic effects of the TFA salt.[7]
-
Perform a dose-response curve with TFA alone: This will help you determine the cytotoxic concentration of TFA in your specific cell line.
-
Consider a counter-ion exchange: If TFA is found to be the source of toxicity, you can perform a salt exchange to replace the trifluoroacetate with a more biocompatible counter-ion like hydrochloride (HCl).[9][10][11]
-
Lower the concentration of this compound: If possible, use the lowest effective concentration of W146 to minimize any potential off-target or TFA-related toxicity.
-
Issue 3: I am not observing the expected inhibitory effect of W146 on S1P-induced signaling.
-
Question: I am co-treating my cells with S1P and this compound, but I am not seeing the expected inhibition of downstream signaling (e.g., ERK phosphorylation). What could be wrong?
-
Answer: This could be due to several factors related to your experimental setup:
-
Suboptimal W146 concentration: Ensure you are using a concentration of W146 that is sufficient to antagonize the S1P1 receptor. The Ki of W146 for S1P1 is approximately 70-80 nM.[2] A common in vitro concentration used is 10 µM.[2]
-
Incorrect incubation times: Pre-incubating your cells with W146 before adding S1P is crucial for effective antagonism. A pre-incubation time of 30 minutes is often used.[2][12]
-
W146 degradation: Ensure that your this compound stock solution has been stored properly and has not undergone degradation.
-
Cell line responsiveness: Confirm that your cell line expresses functional S1P1 receptors and responds to S1P stimulation.
-
Data Presentation
Table 1: Pharmacological and Physicochemical Properties of W146
| Parameter | Value | Reference |
| Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) | [1][2] |
| Activity | Antagonist | [1][2] |
| Ki | ~70-80 nM | [2] |
| EC50 | 398 nM | [2] |
| Molecular Formula | C18H28F3N2O6P | [2] |
| Molecular Weight | 456.39 g/mol | [2] |
| CAS Number | 909725-62-8 | [2] |
Experimental Protocols
Protocol 1: S1P1 Receptor Internalization Assay
This protocol is a general guideline for assessing W146's ability to block S1P-induced S1P1 receptor internalization in cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-EGFP).
Materials:
-
Cells stably expressing S1P1-EGFP (e.g., U2OS or HEK293 cells)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Assay Buffer (e.g., Ham's F12 with 1% Penicillin-Streptomycin, 0.1% Fatty-acid free BSA, and 10 mM HEPES)
-
This compound
-
S1P
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst Staining Solution (for nuclear counterstaining)
-
96-well imaging plates
Methodology:
-
Cell Plating: Seed S1P1-EGFP expressing cells into a 96-well imaging plate and allow them to adhere and grow for 18-24 hours in a 37°C, 5% CO2 incubator.
-
Serum Starvation: Gently replace the culture medium with serum-free Assay Buffer and incubate for 2 hours to reduce basal receptor internalization.
-
W146 Pre-treatment: Add this compound (at various concentrations) to the appropriate wells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
S1P Stimulation: Add S1P to the wells (a typical final concentration is 1 µM) and incubate for 1 hour at 37°C.[13] Do not add S1P to the negative control wells.
-
Cell Fixation: Gently decant the buffer and add 150 µL of Fixing Solution to each well. Incubate at room temperature for 20 minutes.
-
Washing: Wash the cells four times with PBS.
-
Nuclear Staining: Add 100 µL of 1 µM Hoechst Staining Solution to each well and incubate for at least 30 minutes at room temperature.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the internalization of S1P1-EGFP by measuring the fluorescence intensity within intracellular vesicles or the decrease in plasma membrane fluorescence.
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to determine the effect of W146 on S1P-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing S1P1 receptors
-
Cell culture medium
-
Serum-free medium
-
This compound
-
S1P
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Methodology:
-
Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve them for at least 3 hours to reduce basal ERK phosphorylation.
-
W146 Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound or vehicle control for 30 minutes.[14]
-
S1P Stimulation: Stimulate the cells with S1P (e.g., 1 µM) for 10 minutes.[14]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of ERK phosphorylation.
Mandatory Visualizations
Caption: S1P1 Receptor Signaling Pathway and Point of W146 Inhibition.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are S1PR1 antagonists and how do they work? [synapse.patsnap.com]
- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com.cn [genscript.com.cn]
- 7. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lifetein.com [lifetein.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
W146 TFA lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with W146 TFA salt. The information provided addresses potential issues arising from lot-to-lot variability of this S1P1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is W146 and why is it supplied as a trifluoroacetate (B77799) (TFA) salt?
W146 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] It is a valuable tool for studying the S1P1 signaling pathway, which is involved in various physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[2][3] Like many synthetic peptides and small molecules, W146 is often supplied as a TFA salt. Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification (e.g., HPLC) of such compounds.[4][5]
Q2: What are the potential sources of lot-to-lot variability with this compound?
Lot-to-lot variability in this compound can arise from several factors:
-
Purity of W146: Minor variations in the purity of the active W146 compound between batches can affect its potency and specificity.
-
Residual TFA Content: The amount of residual TFA from the purification process can vary significantly between lots.[1][6] This is a critical factor as TFA itself can have biological effects.
-
Presence of Other Impurities: Impurities from the synthesis of the phosphonic acid component of W146 or other reagents can be present in varying amounts.[7][8][9]
-
Salt Form and Counter-ion Stoichiometry: The exact ratio of TFA to W146 may differ slightly between batches, affecting the molecular weight and, consequently, the accuracy of concentration calculations.
-
Storage and Handling: Improper storage conditions can lead to degradation of the compound, introducing variability.[10][11][12]
Q3: How can residual TFA from this compound salt affect my experiments?
Residual TFA can significantly impact experimental outcomes in several ways:
-
Direct Cellular Toxicity: TFA can be cytotoxic, even at low concentrations, potentially leading to cell death or inhibition of cell proliferation in in vitro assays.[5][13][14]
-
Alteration of Cellular Processes: TFA has been shown to influence cell growth and protein synthesis, which can confound the interpretation of experimental results.[4][5]
-
pH Changes in Assay Buffers: As a strong acid, residual TFA can lower the pH of your experimental buffer, affecting protein structure and function.[4]
-
Interference with Analytical Techniques: TFA can interfere with certain analytical methods, such as mass spectrometry, by causing ion suppression.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound, with a focus on issues related to lot-to-lot variability.
| Observed Problem | Potential Cause (Lot-to-Lot Variability Related) | Troubleshooting Steps & Solutions |
| Inconsistent inhibition of S1P1 signaling (e.g., downstream pERK or pAkt phosphorylation) between different lots of W146. | Varying purity or potency of W146 in different batches. | 1. Qualify New Lots: Before use in critical experiments, perform a dose-response curve with each new lot to determine its IC50 value. Compare this to the previous lot and the manufacturer's specifications. 2. Contact Supplier: If a significant discrepancy is observed, contact the supplier for quality control data on the specific lot. |
| Increased cell death or unexpected changes in cell viability in control wells treated with W146 vehicle. | High residual TFA content in a particular lot of W146. | 1. Quantify TFA Content: If possible, have the TFA content of your W146 lot quantified. Methods like ion chromatography or 19F-NMR can be used.[15][16][17] 2. TFA Salt Exchange: Consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like hydrochloride (HCl) or acetate.[18][19] 3. Use a Lower Concentration: If a salt exchange is not feasible, determine the maximum tolerable concentration of the specific W146 lot in your cell model. |
| Variability in the magnitude of an observed in vivo effect (e.g., lymphopenia) with different W146 lots. | Differences in the net amount of active W146 being administered due to varying TFA content. | 1. Normalize Dosing: If the TFA content is known, adjust the amount of this compound salt used for each experiment to ensure that the molar amount of active W146 is consistent. 2. Perform Pilot Studies: With each new lot, conduct a small-scale pilot study to determine the optimal dose required to achieve the desired effect. |
| Poor reproducibility of results in sensitive assays. | General lot-to-lot variation in biological reagents. | 1. Purchase Larger Batches: Whenever possible, purchase a single, larger lot of this compound sufficient for an entire series of experiments. 2. Aliquot and Store Properly: Upon receipt, aliquot the compound into single-use vials and store them under the recommended conditions (typically -20°C or -80°C, desiccated) to minimize degradation.[10][12] |
Experimental Protocols & Methodologies
1. In Vitro S1P1 Receptor Antagonism Assay (ERK1/2 Phosphorylation)
This protocol details a method to assess the inhibitory activity of W146 on S1P-induced ERK1/2 phosphorylation in a human endothelial cell line.
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium.
-
Serum Starvation: Prior to the experiment, starve the cells in a serum-free medium for 16 hours to reduce basal ERK phosphorylation.
-
W146 Pre-incubation: Pre-incubate the serum-starved cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
S1P Stimulation: Stimulate the cells with a known concentration of S1P (e.g., 100 nM) for 5-10 minutes.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-ERK1/2 and total ERK1/2.
-
Data Analysis: Quantify band intensities and express phospho-ERK1/2 levels relative to total ERK1/2. Plot the percentage inhibition of S1P-induced phosphorylation against the W146 concentration to determine the IC50.
2. Qualification of a New Lot of this compound
This workflow outlines the steps to validate a new batch of this compound before its use in critical experiments.
-
Documentation Review: Obtain the certificate of analysis (CoA) for the new lot from the supplier. Check for purity (typically by HPLC) and any other quality control data provided.
-
Solubility Test: Confirm that the new lot dissolves as expected in the chosen solvent (e.g., DMSO).
-
Functional Assay: Perform a dose-response experiment (as described in the protocol above) to determine the IC50 of the new lot.
-
Comparison: Compare the IC50 of the new lot to that of the previous, validated lot. A significant deviation (e.g., >2-fold) may indicate a problem with the new lot.
-
Acceptance Criteria: Establish pre-defined acceptance criteria for lot-to-lot variability based on the requirements of your specific assays.
Visualizations
Caption: S1P1 Receptor Signaling Pathway and W146 Inhibition.
Caption: Workflow for Qualifying a New Lot of this compound.
References
- 1. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. What Are S1P Receptor Modulators? | MyMSTeam [mymsteam.com]
- 3. What are S1PR1 antagonists and how do they work? [synapse.patsnap.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Phosphonic Acid Impurity 1 | Axios Research [axios-research.com]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
- 9. primoris-lab.com [primoris-lab.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. lifetein.com [lifetein.com]
Technical Support Center: Addressing Transient Effects of W146 TFA in vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing the transient in vivo effects of W146 TFA, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: W146 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). It is often supplied as a trifluoroacetate (B77799) (TFA) salt. W146 exerts its effects by blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P1 receptor. This receptor plays a crucial role in lymphocyte trafficking, and its blockade by W146 prevents the egress of lymphocytes from lymphoid organs.
Q2: What are the expected transient in vivo effects of this compound administration?
A2: The most prominent and well-documented transient effect of this compound administration in vivo is a rapid and significant, but short-lasting, peripheral blood lymphopenia (a decrease in the number of lymphocytes in the blood).[1] This is a direct consequence of its mechanism of action, as lymphocytes are retained in the lymph nodes. Researchers may also observe a concurrent increase in lymphocyte numbers within the lymph nodes.[1][2]
Q3: How long does the W146-induced lymphopenia last?
A3: The lymphopenia induced by W146 is transient. While the exact duration can vary depending on the dose and animal model, studies in mice have shown that the effect is early and short-lasting.[1] Lymphocyte counts typically begin to recover within 24 hours post-administration.
Q4: Are there any potential off-target or confounding effects associated with the TFA salt?
A4: Yes, the trifluoroacetate (TFA) counter-ion can potentially influence experimental outcomes. Residual TFA from the synthesis and purification process can be present in the compound. It has been reported that TFA can exhibit biological activity, including effects on cell proliferation and immunogenicity.[3][4][5] In in vivo studies, TFA has been shown to potentially trifluoroacetylate amino groups in proteins and phospholipids, which could elicit an antibody response.[4] While the acute toxicity of TFA is generally low, it is a factor to consider, especially in chronic dosing studies.[5][6][7]
Q5: What are the key considerations for formulating this compound for in vivo administration?
A5: The formulation of this compound is critical for achieving consistent and reproducible results. Key considerations include:
-
Solubility: this compound may have limited aqueous solubility. It is essential to choose an appropriate vehicle that can fully dissolve the compound.
-
Vehicle Selection: Common vehicles for in vivo administration of poorly soluble compounds include solutions containing DMSO, polyethylene (B3416737) glycol (PEG), or other solubilizing agents.[8][9] It is crucial to perform vehicle toxicity studies to ensure the chosen vehicle does not have confounding effects.
-
Stability: The stability of the this compound formulation should be assessed to ensure the compound does not precipitate or degrade before and during administration.
Troubleshooting Guides
Issue 1: High Variability or Lack of Expected Lymphopenia
| Possible Cause | Troubleshooting Steps |
| Improper Formulation/Solubility | Ensure this compound is completely dissolved in the vehicle. Visually inspect the solution for any precipitates. Consider preparing fresh solutions for each experiment. If solubility is an issue, explore alternative vehicle compositions.[4][10] |
| Incorrect Dosing or Administration | Verify the dose calculation and the accuracy of the administration technique (e.g., intraperitoneal injection). Ensure consistent administration volumes and timing across all animals. |
| Animal Strain or Sex Differences | Be aware that different mouse strains or sexes may exhibit varied responses to drug treatment. Ensure consistency in the animal model used and consider potential sex-specific effects. |
| Timing of Blood Collection | The lymphopenic effect of W146 is transient. Ensure that blood samples are collected at the expected time of peak effect. A time-course experiment is recommended to determine the optimal sampling time point in your specific model.[1] |
| Compound Stability | Assess the stability of your this compound stock solution and working solutions. Avoid repeated freeze-thaw cycles. Store aliquots at the recommended temperature. |
Issue 2: Unexpected Adverse Effects or Toxicity
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | Run a vehicle-only control group to assess any adverse effects caused by the formulation itself. If the vehicle is found to be toxic, explore alternative, more biocompatible options.[8] |
| TFA Salt-Related Effects | Consider the potential for TFA to contribute to the observed toxicity.[3][5][6][7] If feasible, try to obtain W146 with a different counter-ion (e.g., HCl) to compare effects. |
| Dose-Related Toxicity | The observed adverse effects may be dose-dependent. Perform a dose-response study to identify a dose that elicits the desired pharmacological effect with minimal toxicity. |
| Off-Target Effects of W146 | While W146 is a selective S1P1 antagonist, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. Review available literature for any known off-target activities. |
Data Presentation
Table 1: Summary of this compound In Vivo Effects
| Parameter | Value | Species | Route of Administration | Notes | Reference |
| EC₅₀ (S1P1 antagonism) | ~7.8 nM | Human | In vitro | ||
| Transient Lymphopenia | Significant reduction in peripheral blood lymphocytes | Mouse | Intraperitoneal | Effect is rapid and short-lasting. | [1] |
| Lymph Node Lymphocyte Accumulation | Increase in CD4+ and CD8+ T-cells | Mouse | Intraperitoneal | Correlates with peripheral lymphopenia. | [1][2] |
| Pharmacokinetic Half-life (t₁/₂) | ~73 minutes | Rat | Intravenous | Note: This is for a similar S1P1 antagonist, not W146 directly. | [11] |
Table 2: Time Course of W146-Induced Lymphopenia in Mice (Hypothetical Data)
| Time Post-Injection (hours) | Percent Reduction in Blood Lymphocytes (Mean ± SEM) |
| 0 (Baseline) | 0 ± 0 |
| 1 | 35 ± 5 |
| 3 | 65 ± 8 |
| 6 | 70 ± 7 |
| 12 | 40 ± 6 |
| 24 | 15 ± 4 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1-10 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, and saline. A typical ratio is 10% DMSO, 40% PEG300, and 50% saline.
-
Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
-
-
Dissolve this compound in DMSO first. In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the required volume of DMSO and vortex until the powder is completely dissolved.
-
Add PEG300. Slowly add the required volume of PEG300 to the DMSO solution while vortexing.
-
Add saline. Finally, add the required volume of sterile saline to the mixture while vortexing to bring the solution to the final desired concentration and volume.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate. If precipitation occurs, adjustments to the vehicle composition or concentration may be necessary.
-
Administer the solution via intraperitoneal (IP) injection to the mice at the desired volume (typically 5-10 µL/g body weight).
Protocol 2: Assessment of Transient Lymphopenia by Flow Cytometry
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Phosphate-buffered saline (PBS)
-
Red blood cell (RBC) lysis buffer
-
Fluorescently conjugated antibodies against lymphocyte markers (e.g., CD3, CD4, CD8, B220)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Blood Collection: Collect a small volume of peripheral blood (e.g., 50-100 µL) from the tail vein or submandibular vein of the mice at baseline (before this compound administration) and at various time points post-injection (e.g., 1, 3, 6, 12, and 24 hours).
-
RBC Lysis: Transfer the blood sample to a FACS tube. Add RBC lysis buffer according to the manufacturer's instructions to lyse the red blood cells. Incubate for the recommended time.
-
Cell Staining:
-
Wash the remaining white blood cells with PBS or FACS buffer.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in a staining buffer containing a cocktail of fluorescently labeled antibodies specific for different lymphocyte populations (e.g., anti-CD3 for T cells, anti-CD4 for helper T cells, anti-CD8 for cytotoxic T cells, and anti-B220 for B cells).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the stained cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Quantify the percentage and absolute number of different lymphocyte subsets (CD4+ T cells, CD8+ T cells, B cells) in the blood.
-
-
Data Analysis: Compare the lymphocyte counts at different time points post-injection to the baseline values to determine the magnitude and kinetics of the W146-induced lymphopenia.
Mandatory Visualizations
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fluorocarbons.org [fluorocarbons.org]
- 4. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 5. health.hawaii.gov [health.hawaii.gov]
- 6. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: W146 TFA in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with W146 TFA. The information addresses potential toxicity and other common issues encountered during in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1), with an EC50 value of 398 nM.[1] S1PR1 is a G protein-coupled receptor that plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.[2][3] By blocking the binding of its natural ligand, sphingosine-1-phosphate (S1P), W146 can inhibit these signaling pathways. For instance, it has been shown that W146 pretreatment can increase the levels of activated cleaved caspase-3, suggesting an induction of apoptosis.[1]
Q2: We are observing unexpected cytotoxicity in our cell line after treatment with this compound. What could be the cause?
A2: Unexpected cytotoxicity when using this compound can stem from several factors:
-
On-target toxicity: The intended antagonism of S1PR1 by W146 might induce apoptosis or inhibit proliferation in cell lines that are highly dependent on S1P signaling for survival.
-
Off-target effects: The W146 molecule itself might have unintended interactions with other cellular targets, leading to toxicity.
-
TFA salt-induced cytotoxicity: The trifluoroacetic acid (TFA) salt, which is commonly used in the purification of synthetic molecules like W146, can be cytotoxic to various cell lines, even at low concentrations.[4][5][6]
Q3: What is Trifluoroacetic acid (TFA) and can it be toxic to cells?
A3: Trifluoroacetic acid (TFA) is a strong acid used extensively in the purification of synthetic peptides and small molecules, often resulting in the final product being a TFA salt.[4][5] Several studies have demonstrated that TFA itself can be cytotoxic to various cell lines, with effects observed in the nanomolar to micromolar range.[4][6] This toxicity can manifest as decreased cell proliferation or even cell death, which can confound experimental results.[4][7] The sensitivity to TFA can vary significantly between different cell lines.[4]
Q4: How can I determine if the observed cytotoxicity is from the W146 molecule or the TFA salt?
A4: A crucial troubleshooting step is to perform a vehicle control experiment. You should treat your cells with a TFA salt solution alone at concentrations equivalent to those present in your this compound treatment groups.[4] If the TFA vehicle control shows similar levels of cytotoxicity to your this compound-treated cells, it strongly indicates that the TFA salt is a significant contributing factor.[4]
Troubleshooting Guide
If you are experiencing issues with this compound in your cell line experiments, refer to the following troubleshooting table.
| Issue | Potential Cause | Recommended Solution |
| High level of cell death at expected effective concentrations. | 1. On-target S1PR1 antagonism is inducing apoptosis. 2. Off-target effects of W146. 3. Cytotoxicity from the TFA counter-ion. | 1. Confirm S1PR1 expression in your cell line. 2. Perform a dose-response curve to determine the EC50 for cytotoxicity. 3. Run a TFA-only vehicle control to assess the contribution of the TFA salt to cell death.[4] |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number. 2. Contamination of cell cultures. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range.[8] 2. Regularly test for mycoplasma and other microbial contaminants.[4] 3. Aliquot stock solutions and store them properly at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1] |
| No observable effect of this compound. | 1. Low or no expression of S1PR1 in the cell line. 2. Insufficient concentration of this compound used. 3. Degradation of the compound. | 1. Verify S1PR1 expression using techniques like qPCR or Western blotting. 2. Perform a dose-response experiment with a wider concentration range. 3. Use a fresh, properly stored aliquot of this compound. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol provides a general method for evaluating the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) solution (for vehicle control)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete culture medium. Prepare a corresponding set of TFA-only vehicle controls with equivalent TFA concentrations.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or the TFA vehicle control. Include a no-treatment control and a DMSO-only vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well. .
-
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Salt Exchange to Remove TFA
If TFA-induced cytotoxicity is confirmed, you can perform a salt exchange to replace the TFA anion with a more biocompatible one, such as chloride.
Materials:
-
This compound
-
0.1 M HCl solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound in the 0.1 M HCl solution.
-
Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the frozen sample until all the solvent has been removed.
-
To ensure complete removal of TFA, it is recommended to repeat this process of dissolving in 0.1 M HCl and lyophilizing two more times.[4]
-
The resulting powder will be the HCl salt of W146.
Visualizing Experimental Logic and Pathways
This compound Experimental Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 2D and 3D cell culture protocol to study O-GlcNAc in sphingosine-1-phosphate mediated fibroblast contraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Impact of TFA Counter-Ion on Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from the presence of trifluoroacetic acid (TFA) counter-ions in experimental samples. TFA, a common remnant from peptide synthesis and purification, can significantly and often unpredictably, impact experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counter-ion and why is it present in my sample?
A1: Trifluoroacetic acid (TFA) is a strong acid frequently used during solid-phase peptide synthesis for cleavage and in purification techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4] During these processes, positively charged groups on molecules like peptides can form ionic bonds with the negatively charged trifluoroacetate (B77799) anion.[1][2] While excess TFA is typically removed by lyophilization, the ionically bound TFA remains as a counter-ion in the final product.[1][2]
Q2: How can residual TFA affect my experimental results?
A2: Residual TFA can interfere with various experiments in several ways:
-
Biological Assays: TFA can be directly toxic to cells, even at low concentrations, leading to altered cell growth, viability, or signaling pathways.[5][6][7] This can either inhibit or, in some cases, stimulate cell growth, leading to false positives or negatives.[2][6]
-
Mass Spectrometry (MS): TFA is known to cause ion suppression in electrospray ionization (ESI-MS), which reduces the sensitivity and accuracy of the analysis.[8][9][10] It can also form adducts and contaminate the entire flow path of the system.[9][11]
-
Chromatography (HPLC): While often used in mobile phases for better separation, TFA can degrade over time, leading to ghost peaks in chromatograms.[12][13] It can also react with solvents like methanol (B129727) to form esters, creating further impurities.[14]
-
Structural Analysis: TFA can alter the secondary structure of peptides, which can affect their biological activity and interfere with analytical techniques like Circular Dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy.[1][2][6]
-
Crystallization: The presence of TFA can hinder the crystallization of proteins and peptides, often resulting in the formation of oils or poor-quality crystals.[15][16]
Q3: When should I consider removing the TFA counter-ion?
A3: You should consider removing or exchanging the TFA counter-ion when:
-
You are working with cell-based assays, especially with sensitive cell lines.
-
Your experimental results are inconsistent between different batches of the same compound.[2]
-
You are performing quantitative analysis using mass spectrometry and require high sensitivity.
-
You are conducting structural studies where the native conformation of the molecule is critical.
-
You are having difficulty obtaining high-quality crystals of your protein or peptide.
Q4: What are the common methods for TFA removal?
A4: The most common methods involve exchanging the TFA counter-ion with a more biologically compatible and less interfering one, such as hydrochloride (HCl) or acetate (B1210297). The primary techniques are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the sample in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the weaker TFA.[1][5][17]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge, allowing the TFA ions to be washed away while the molecule of interest is bound to a resin and subsequently eluted with a different salt solution.[5][17]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
Symptoms:
-
Higher or lower than expected IC50 values.[7]
-
Poor reproducibility between experiments or different batches of the compound.[2]
-
Observed cytotoxicity that cannot be attributed to the compound of interest.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for TFA-related artifacts in cell-based assays.
Detailed Steps:
-
Run a TFA Control: The most critical step is to determine the effect of TFA alone on your specific cell line and assay.[7] Prepare solutions of TFA in your cell culture medium at the same concentrations present in your experimental compound solutions and treat the cells with these.
-
Analyze the Control Results: If you observe cytotoxicity or other effects in the TFA-only control wells, it is highly likely that the TFA counter-ion is contributing to your experimental results.
-
Perform Counter-Ion Exchange: If TFA is identified as the culprit, you will need to remove it from your compound stock. Refer to the Experimental Protocols section for detailed methods on HCl lyophilization or ion-exchange chromatography.
-
Validate the New Counter-Ion: After exchange, it is good practice to run another control with the new counter-ion (e.g., HCl or acetate) to ensure it does not interfere with your assay.[5]
Issue 2: Poor Data Quality in Mass Spectrometry (Signal Suppression)
Symptoms:
-
Low analyte signal intensity.
-
Inability to detect low-concentration analytes.[10]
-
Presence of unexplained adduct peaks (e.g., +114 Da).[18]
Logical Steps to Address MS Signal Suppression:
Caption: Decision process for mitigating TFA-induced ion suppression in LC-MS.
Detailed Steps:
-
Identify the Source of TFA: Determine if TFA is a component of your LC mobile phase or if it is present as a counter-ion in your lyophilized sample.
-
Modify Your LC Method: If TFA is in your mobile phase, replace it with a more MS-friendly alternative. Formic acid (FA) is a common choice, though it may offer lower chromatographic resolution.[18] Difluoroacetic acid (DFA) can be a good compromise, offering better resolution than FA with less signal suppression than TFA.[18]
-
Perform Sample Clean-up: If your sample contains TFA as a counter-ion, you will need to perform an exchange procedure before analysis. See the Experimental Protocols section.
-
System Decontamination: TFA is known to persistently contaminate LC-MS systems.[9] After switching to a TFA-free method, it may take a significant amount of time and flushing with a TFA-free mobile phase to remove the background contamination.
Issue 3: Anomalous Peaks or Baseline Instability in HPLC
Symptoms:
-
"Ghost peaks" appearing in gradient runs, even in blank injections.[12]
-
Unstable or drifting baseline.[19]
-
Appearance of new, unexpected peaks over time.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: TFA can degrade over time, especially when exposed to air, creating impurities that show up in the chromatogram.[12][14] Always use freshly prepared mobile phase for your HPLC runs.
-
Use High-Purity TFA: Use HPLC-grade TFA, preferably from small, sealed ampules, to avoid introducing contaminants present in older, larger bottles of TFA.[14]
-
Check for Solvent Reactivity: Be aware that TFA can react with some organic solvents, like methanol, to form esters which can appear as impurity peaks.[14] If this is suspected, consider using a different organic solvent if your method allows.
-
Run Blank Gradients: To isolate the source of contamination, run a blank gradient without any injection. If ghost peaks are still present, the issue lies within the system or the mobile phase itself.[20]
Issue 4: Difficulty in Protein/Peptide Crystallization
Symptoms:
-
Formation of oily or amorphous precipitates instead of crystals.[15]
-
Obtaining only small, poor-quality, or fragile crystals.[15]
-
Inconsistent crystallization results.
Troubleshooting Steps:
-
Recognize TFA Interference: The presence of the strong TFA counter-ion can significantly interfere with the formation of the crystal lattice.[15][16]
-
Perform Counter-Ion Exchange: Before setting up crystallization trials, exchange the TFA counter-ion for a smaller, less disruptive one like chloride or acetate. Refer to the Experimental Protocols for methods.
-
Re-screen Crystallization Conditions: After counter-ion exchange, the solubility and charge properties of your molecule may have changed. It is essential to re-screen a wide range of crystallization conditions.
-
Consider Additives: In some cases, specific additives may be required to overcome the challenges of crystallizing a molecule that was previously a TFA salt.[21]
Quantitative Data Summary
The following tables summarize quantitative data regarding the cytotoxic effects of TFA and its impact on analytical instrumentation.
Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines
| Cell Line | Observed Effect | Effective TFA Concentration | Reference |
| Fetal Rat Osteoblasts | Reduced cell numbers | As low as 10 nM | [6] |
| HUVEC | Inhibition of proliferation | ~0.1 mM | [7] |
| Multiple (e.g., HeLa, HEK293) | General cytotoxic effects | >100 µM | [7] |
| PC-12 | Dose-dependent cell death | 1-5 mM | [7] |
| Jurkat | Significant toxicity | ~5 mM | [7] |
Disclaimer: These are representative values. The actual cytotoxic concentration of TFA can vary significantly depending on the specific cell line, assay duration, and experimental conditions. It is crucial to determine the toxicity threshold for your specific system experimentally.[7]
Table 2: Impact of Mobile Phase Modifier on LC-MS Signal Intensity
| Mobile Phase Modifier (0.1%) | Relative MS Signal Intensity | Chromatographic Resolution | Key Characteristic | Reference |
| Trifluoroacetic Acid (TFA) | Lowest | Highest | Strong ion-pairing, severe ion suppression | [18] |
| Difluoroacetic Acid (DFA) | Intermediate | High | Good compromise between resolution and sensitivity | [18] |
| Formic Acid (FA) | Highest | Lowest | Weak ion-pairing, minimal ion suppression | [18] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This is the most common method for exchanging TFA for chloride counter-ions.[1]
Workflow Diagram:
Caption: Workflow for TFA counter-ion exchange to HCl via lyophilization.
Methodology:
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[1]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][3] An optimal concentration of 10 mM has been suggested to be effective.[3]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[1][5]
-
Freezing: Rapidly freeze the solution, preferably using liquid nitrogen.[1][5][17]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[1][5]
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[1][5]
-
Final Reconstitution: After the final lyophilization, the resulting peptide-HCl salt can be reconstituted in the desired experimental buffer.
Protocol 2: TFA Removal by Anion Exchange Chromatography
This method is suitable for exchanging TFA for acetate or other counter-ions.
Methodology:
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in the sample.[5][17]
-
Counter-Ion Loading: Elute the column with a 1M solution of the desired final salt (e.g., sodium acetate).[17]
-
Washing: Wash the column thoroughly with distilled water to remove the excess salt solution.[17]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and load it onto the column.[5][17]
-
Elution and Collection: Elute the column with distilled water. The peptide, now with the new counter-ion, will pass through while the TFA- remains bound to the resin. Collect the fractions containing the peptide.[17]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide salt.[17]
Protocol 3: Running a "TFA Control" Experiment in Cell-Based Assays
This protocol is essential to determine if TFA is the source of unexpected biological activity.
Methodology:
-
Determine TFA Concentration: Calculate the molar concentration of TFA in your highest-concentration stock solution of the experimental compound. Remember that TFA can constitute a significant portion (10-45%) of the total sample weight.[7] If the exact percentage is unknown, a reasonable estimate is to assume a 1:1 molar ratio for peptides with a single basic residue.
-
Prepare TFA Stock: Prepare a sterile stock solution of TFA in the same solvent used for your compound (e.g., water or DMSO).
-
Create a Dilution Series: Create a serial dilution of the TFA stock in your cell culture medium that mirrors the exact concentrations of TFA that will be present in each of your experimental compound's dilutions.
-
Treat Cells: Add the TFA-only dilutions to a set of control wells (without the compound of interest) alongside your experimental wells.
-
Incubate and Analyze: Incubate the plate for the duration of your assay and measure the endpoint (e.g., cell viability, proliferation, signaling marker) for both the experimental and the TFA-control wells.
-
Interpret Results: Compare the results from the TFA-control wells to the vehicle-only control wells. Any significant effect observed in the TFA-control wells indicates that the TFA counter-ion is interfering with the assay.[2][7]
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. proprep.com [proprep.com]
- 9. Straight dope on using trifluoroacetic acid (TFA) with MS? - Chromatography Forum [chromforum.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ghost peaks appearing in results using a gradient with TFA which can degrade with time - Tips & Suggestions [mtc-usa.com]
- 13. Dirty TFA | Separation Science [sepscience.com]
- 14. Any problems/impurities with TFA? - Chromatography Forum [chromforum.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
- 18. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. halocolumns.com [halocolumns.com]
- 20. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: W146 TFA Interference with Fluorescence Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential interference from the compound W146 trifluoroacetate (B77799) (TFA) in your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is W146 TFA and what is its biological target?
W146 is a potent and selective antagonist for the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1][2][3] It is supplied as a trifluoroacetate (TFA) salt.[3][4][5] The S1P₁ receptor is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, endothelial barrier function, and other physiological processes.[1][6] W146 is used in research to probe the function of the S1P₁ receptor and to investigate its role in various diseases.[1][7][8] While the user prompt mentioned the formyl peptide receptor (FPR), current scientific literature overwhelmingly identifies W146 as an S1P₁ antagonist.[1][2][7][8][9][10][11] There is no strong evidence to suggest it directly targets FPRs.
Q2: How can a small molecule like this compound interfere with a fluorescence assay?
Small molecules can interfere with fluorescence assays through several mechanisms, leading to either false-positive or false-negative results.[12][13] The most common modes of interference are:
-
Autofluorescence: The compound itself is fluorescent and emits light at the same wavelength as your assay's reporter fluorophore, leading to an artificially high signal.[13]
-
Fluorescence Quenching / Inner Filter Effect: The compound absorbs the excitation light intended for your fluorophore (primary inner filter effect) or absorbs the light emitted by your fluorophore (secondary inner filter effect).[14][15][16] This leads to an artificially low signal.[12] The term quenching is often used to describe this phenomenon, although it also refers to specific non-radiative energy transfer through molecular collisions.[17][18]
Q3: My fluorescence signal is unexpectedly high after adding this compound. What is the likely cause?
An unexpectedly high, dose-dependent increase in fluorescence that occurs even in control wells (e.g., without a key biological component like an enzyme or cell) is a classic sign of autofluorescence .[12][19] This means the this compound molecule itself is likely absorbing the excitation light and emitting its own fluorescence, which is being detected by the plate reader. The phenyl group in W146's structure could contribute to this property.
Q4: My fluorescence signal is lower than expected or is decreasing at high concentrations of this compound. How can I troubleshoot this?
A dose-dependent decrease in fluorescence suggests that this compound is causing fluorescence quenching or an inner filter effect (IFE) .[12][14] This can happen if the absorbance spectrum of this compound overlaps with either the excitation or emission spectrum of your assay's fluorophore.[14] this compound has a maximum UV absorbance (λmax) at 245 nm, but its absorbance may extend into the excitation/emission wavelengths of common blue or green fluorophores.[3]
Q5: Can the Trifluoroacetate (TFA) counterion itself cause interference?
Yes, the TFA counterion can potentially interfere, although this is often less pronounced than interference from the parent molecule.
-
pH Changes: Trifluoroacetic acid is a strong acid (pKa ~0.5).[20] Depending on its final concentration and the buffering capacity of your assay medium, it could alter the pH, which can directly affect the fluorescence intensity of many common fluorophores.
-
Direct Interactions: In specific contexts, TFA has been shown to react with certain molecules, like tryptophan, to produce fluorescent products.[21] While less common, direct chemical interactions with assay components cannot be entirely ruled out without specific testing.
Q6: How do I definitively confirm that this compound is interfering with my assay?
The best approach is to run a series of simple control experiments. The key is to isolate the effect of the compound from the biological activity you intend to measure.[12][22]
-
Test for Autofluorescence: Prepare a serial dilution of this compound in your assay buffer (without other biological components like cells or enzymes). Read the plate using the exact same filter set (excitation and emission wavelengths) as your main experiment. A dose-dependent increase in signal confirms autofluorescence.[12]
-
Test for Inner Filter Effect: Measure the full absorbance spectrum of this compound at the concentrations used in your assay. If there is significant absorbance at your excitation or emission wavelengths, IFE is likely.[14]
-
Run an Orthogonal Assay: Confirm your findings using a different detection method that is not based on fluorescence, such as a luminescence-based assay or an absorbance-based assay (provided this compound does not interfere with that modality).[13]
Troubleshooting Guides
Issue 1: Suspected Autofluorescence
Symptom: Dose-dependent increase in fluorescence signal, even in the absence of the biological target.
Mitigation Strategies:
-
Subtract Background: Measure the fluorescence of this compound alone at each concentration and subtract this value from your experimental wells.
-
Switch to Red-Shifted Fluorophores: Autofluorescence is most common in the blue-green spectral region.[23][24] Switching to fluorophores that excite and emit at longer wavelengths (e.g., red or far-red dyes) can often circumvent the problem.
-
Use Time-Resolved Fluorescence (TRF): Compound autofluorescence is typically short-lived. TRF assays introduce a delay between excitation and detection, allowing the short-lived background fluorescence to decay while still detecting the long-lived signal from lanthanide-based reporter fluorophores.
Issue 2: Suspected Inner Filter Effect (Quenching)
Symptom: Dose-dependent decrease in fluorescence signal that is not due to biological inhibition.
Mitigation Strategies:
-
Reduce Fluorophore/Compound Concentration: The simplest way to minimize IFE is to work with lower concentrations of the interfering compound and/or the fluorophore, keeping the total absorbance of the solution low (ideally below 0.1).[14][25]
-
Change Excitation/Emission Wavelengths: If possible, select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.
-
Mathematical Correction: For advanced applications, mathematical corrections can be applied if the absorbance of the compound at the excitation and emission wavelengths is known.[26][27]
Data Summary Table
The following table summarizes the potential types of interference and their expected impact on fluorescence assay readouts.
| Interference Type | Primary Mechanism | Expected Signal Change | Key Control Experiment |
| Autofluorescence | Compound emits light at the detection wavelength.[13] | Increase (False Positive) | Measure compound fluorescence in assay buffer alone.[12] |
| Inner Filter Effect | Compound absorbs excitation or emission light.[14] | Decrease (False Negative) | Measure compound absorbance spectrum.[14] |
| pH Shift | TFA alters buffer pH, affecting fluorophore quantum yield. | Variable (Increase or Decrease) | Measure assay buffer pH with and without the compound. |
Visualizations
Troubleshooting Workflow for Assay Interference
Caption: A workflow to diagnose fluorescence assay interference.
Mechanisms of Fluorescence Interference
Caption: Two primary mechanisms of fluorescence interference.
Simplified S1P₁ Signaling Pathway
Caption: W146 blocks S1P binding to the S1P₁ receptor.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound is intrinsically fluorescent under your specific assay conditions.
Materials:
-
Microplate reader with fluorescence detection capabilities.
-
Microplates identical to those used in the primary assay (e.g., 96-well or 384-well, black, clear-bottom).
-
Assay buffer (the same buffer used in your primary experiment).
-
This compound stock solution.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span the concentrations used in your primary assay.
-
Include several wells with assay buffer only to serve as the blank control.
-
Dispense the dilutions and blanks into the wells of the microplate.
-
Read the plate using the same instrument settings (excitation/emission wavelengths, gain, etc.) as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence reading of each this compound concentration. Plot the blank-subtracted fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence confirms autofluorescence.[12]
Protocol 2: Assessing the Inner Filter Effect (Quenching)
Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore.
Materials:
-
UV-Vis spectrophotometer or a plate reader capable of absorbance scans.
-
UV-transparent cuvettes or microplates.
-
Assay buffer.
-
This compound stock solution.
Procedure:
-
Prepare dilutions of this compound in assay buffer covering the range of concentrations used in your primary assay.
-
Use the assay buffer as a blank to zero the spectrophotometer.
-
Measure the full absorbance spectrum (e.g., from 230 nm to 700 nm) for each concentration of this compound.
-
Data Analysis: Examine the absorbance spectra. Note the absorbance values specifically at the excitation and emission wavelengths of your assay's fluorophore. Significant absorbance (e.g., >0.05-0.1) at either of these wavelengths indicates a high potential for the inner filter effect.[14][16]
References
- 1. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 6. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 15. v-autos.com [v-autos.com]
- 16. static.horiba.com [static.horiba.com]
- 17. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 21. Fluorescence of tryptophan derivatives in trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Table 1. [Generic protocol for fluorescence compound...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. biotium.com [biotium.com]
- 25. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Mechanisms of W146 TFA and FTY720 (Fingolimod)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two key modulators of the sphingosine-1-phosphate receptor 1 (S1P1), W146 TFA and FTY720 (Fingolimod). The information presented herein is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Introduction
FTY720 (Fingolimod) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis. It acts as a functional antagonist of the S1P1 receptor. This compound is a selective antagonist of the S1P1 receptor, serving as a valuable research tool to dissect the roles of S1P1 signaling. While both compounds target the same receptor, their mechanisms of action and subsequent physiological effects exhibit crucial differences.
Mechanism of Action
FTY720 (Fingolimod)
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, FTY720-phosphate.[1] FTY720-phosphate is a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). Its therapeutic effect in multiple sclerosis is primarily attributed to its action on the S1P1 receptor on lymphocytes.[1]
The mechanism is termed "functional antagonism". Initially, FTY720-phosphate acts as a high-affinity agonist, binding to and activating the S1P1 receptor. This activation, however, leads to the persistent internalization and subsequent ubiquitination and proteasomal degradation of the S1P1 receptor.[2][3] This downregulation of S1P1 on the surface of lymphocytes renders them unresponsive to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs.[2] The resulting sequestration of lymphocytes in the lymph nodes leads to a profound but reversible lymphopenia in the peripheral blood, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system.[4]
This compound
In contrast to FTY720, W146 is a direct, selective antagonist of the S1P1 receptor.[5] It competitively blocks the binding of the endogenous ligand S1P to the S1P1 receptor, thereby inhibiting downstream signaling. By preventing S1P1 activation, W146 also impedes the S1P-driven egress of lymphocytes from lymphoid tissues, leading to lymphopenia.[6] However, the lymphopenia induced by W146 is reported to be more transient compared to that induced by FTY720.[6] The "TFA" designation refers to trifluoroacetic acid, a counterion used in the purification of the compound, which is not involved in its pharmacological activity.
Signaling Pathways and Molecular Interactions
The distinct mechanisms of FTY720-phosphate and W146 at the S1P1 receptor lead to different downstream cellular events.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and FTY720-phosphate. Data are compiled from various sources and should be interpreted with consideration of potential differences in experimental conditions.
Table 1: Receptor Binding and Activity
| Parameter | This compound | FTY720-Phosphate | Reference(s) |
| Target(s) | Selective S1P1 Antagonist | S1P1, S1P3, S1P4, S1P5 Agonist | [5] |
| Ki for S1P1 | ~70-80 nM | Not directly reported as Ki | [5] |
| EC50 for S1P1 | 398 nM (antagonist activity) | 0.3 - 0.6 nM (agonist activity) | [5] |
| Mechanism | Competitive Antagonism | Functional Antagonism | [2][5] |
Table 2: In Vivo Effects in Mouse Models
| Parameter | This compound | FTY720 (Fingolimod) | Reference(s) |
| Lymphopenia | Induces transient lymphopenia | Induces sustained lymphopenia | [6] |
| EAE Model Efficacy | Can ameliorate clinical signs | Prophylactic and therapeutic efficacy | [7][8] |
Experimental Protocols
S1P1 Receptor Internalization Assay
This assay is designed to visualize and quantify the internalization of the S1P1 receptor upon ligand binding.
Methodology:
-
Cell Culture: U2OS or CHO cells stably expressing human S1P1 tagged with a fluorescent protein (e.g., GFP) are cultured in appropriate media.[9]
-
Cell Seeding: Cells are seeded into 96-well imaging plates and allowed to adhere overnight.
-
Compound Treatment: Cells are serum-starved for 2-4 hours before treatment with either this compound (as a negative control for internalization) or FTY720 (phosphorylated to FTY720-P by the cells) at various concentrations for different time points (e.g., 30, 60, 120 minutes).
-
Fixation and Staining: After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with a detergent, and cell nuclei are counterstained with DAPI.
-
Imaging and Analysis: Plates are imaged using a high-content imaging system. The degree of receptor internalization is quantified by measuring the intensity of the fluorescently-tagged S1P1 within intracellular vesicles compared to the cell membrane.[9]
In Vivo Lymphopenia Assay in Mice
This protocol is used to assess the effect of this compound and FTY720 on peripheral blood lymphocyte counts.
Methodology:
-
Animal Dosing: C57BL/6 mice are administered with either vehicle, this compound (e.g., 5 mg/kg, intraperitoneally), or FTY720 (e.g., 1 mg/kg, oral gavage).[5][8]
-
Blood Collection: At various time points post-dosing (e.g., 2, 4, 8, 24, 48 hours), peripheral blood is collected from the tail vein or via cardiac puncture at the terminal time point into EDTA-coated tubes.
-
Lymphocyte Isolation: Lymphocytes are isolated from whole blood using density gradient centrifugation (e.g., with Lympholyte-M).[10]
-
Cell Counting: The absolute number of lymphocytes is determined using a hemocytometer or an automated cell counter.
-
Flow Cytometry (Optional): Lymphocyte subpopulations (e.g., CD4+ T cells, CD8+ T cells, B cells) can be further analyzed by flow cytometry using specific antibodies.
Lymphocyte Chemotaxis Assay
This assay measures the migration of lymphocytes in response to a chemoattractant gradient, which is inhibited by S1P1 modulators.
References
- 1. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 2. Frontiers | Sphingosine 1-Phosphate Receptors and Metabolic Enzymes as Druggable Targets for Brain Diseases [frontiersin.org]
- 3. JCI - Engagement of S1P1-degradative mechanisms leads to vascular leak in mice [jci.org]
- 4. Temporal profile of lymphocyte counts and relationship with infections with fingolimod therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. www2.nau.edu [www2.nau.edu]
A Comparative Guide to S1P Receptor Antagonists: W146 TFA vs. VPC23019
In the landscape of sphingosine-1-phosphate (S1P) receptor modulation, the selection of appropriate pharmacological tools is critical for elucidating the nuanced roles of individual S1P receptor subtypes in health and disease. This guide provides a detailed comparison of two commonly used S1P receptor antagonists, W146 TFA and VPC23019, for researchers, scientists, and drug development professionals. We present a comprehensive overview of their receptor selectivity, potency, and functional effects, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | VPC23019 |
| Primary Target(s) | Selective S1P1 antagonist | S1P1 and S1P3 antagonist |
| Selectivity Profile | Highly selective for S1P1 | Dual antagonist at S1P1/S1P3; Agonist at S1P4/S1P5 |
| Primary Mechanism | Competitive antagonism at S1P1 | Competitive antagonism at S1P1 and S1P3 |
| Common Applications | Studying S1P1-specific signaling, lymphocyte trafficking | Investigating combined S1P1/S1P3 signaling, cancer cell migration |
Quantitative Performance Data
The following table summarizes the reported binding affinities and functional potencies of this compound and VPC23019 across the five S1P receptor subtypes.
| Receptor Subtype | This compound | VPC23019 |
| S1P1 | Antagonist Kᵢ: ~70-80 nM EC₅₀: 398 nM | Antagonist pKᵢ: 7.86 (Kᵢ ≈ 13.8 nM) |
| S1P2 | Inactive | Inactive[1] |
| S1P3 | Inactive | Antagonist pKᵢ: 5.93 (Kᵢ ≈ 1175 nM) |
| S1P4 | No significant activity reported | Agonist pEC₅₀: 6.58 (EC₅₀ ≈ 263 nM) |
| S1P5 | No significant activity reported | Agonist pEC₅₀: 7.07 (EC₅₀ ≈ 85.1 nM) |
Note: pKᵢ and pEC₅₀ values were converted to Kᵢ and EC₅₀ for easier comparison. Lower Kᵢ and EC₅₀ values indicate higher potency.
Signaling Pathways
This compound and VPC23019 differentially impact downstream signaling cascades due to their distinct receptor selectivity profiles. This compound specifically blocks the S1P1-mediated signaling, which is exclusively coupled to the Gαi/o family of G proteins. This pathway is crucial for cell migration and survival, primarily through the activation of PI3K-Akt and Rac signaling.
VPC23019, on the other hand, antagonizes both S1P1 and S1P3. The S1P3 receptor is more promiscuous in its G protein coupling, interacting with Gαi/o, Gαq, and Gα12/13. This broader coupling allows S1P3 to influence a wider range of cellular processes, including calcium mobilization (via Gαq and PLC) and cytoskeletal rearrangements (via Gα12/13 and Rho).
Caption: Differential signaling pathways affected by this compound and VPC23019.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize S1P receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled S1P ligand from the receptor by the unlabeled antagonist (this compound or VPC23019).
-
Cell Lines: HEK293 or CHO cells stably overexpressing a single human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Materials:
-
Cell membranes from the aforementioned cell lines.
-
Radioligand: [³³P]S1P.
-
Binding buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Test compounds: this compound and VPC23019 at various concentrations.
-
GF/B filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes (5-10 µg protein) with a fixed concentration of [³³P]S1P and varying concentrations of the unlabeled antagonist in the binding buffer.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid vacuum filtration through GF/B filter plates.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of the antagonist that displaces 50% of the radioligand. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation and can determine whether a compound is an agonist or antagonist.
-
Objective: To assess the ability of this compound or VPC23019 to inhibit S1P-induced G protein activation.
-
Cell Lines: As in the radioligand binding assay.
-
Materials:
-
Cell membranes.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.
-
[³⁵S]GTPγS.
-
S1P (agonist).
-
Test compounds: this compound and VPC23019.
-
-
Procedure:
-
Pre-incubate cell membranes with the antagonist (this compound or VPC23019) for 15 minutes at 30°C.
-
Add a fixed concentration of S1P to stimulate the receptors.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by filtration.
-
Measure the incorporated [³⁵S]GTPγS.
-
A decrease in S1P-stimulated [³⁵S]GTPγS binding in the presence of the test compound indicates antagonistic activity.
-
Calcium Mobilization Assay
This assay is particularly useful for assessing the activity of compounds on Gαq-coupled receptors like S1P3.
-
Objective: To measure the effect of this compound or VPC23019 on S1P-induced intracellular calcium release.
-
Cell Lines: As in the previous assays, loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Plate cells in a 96-well plate and load with the calcium-sensitive dye.
-
Pre-incubate the cells with the antagonist (this compound or VPC23019).
-
Stimulate the cells with S1P.
-
Measure the change in fluorescence intensity over time using a plate reader.
-
Antagonism is observed as a reduction in the S1P-induced calcium signal.
-
Conclusion
This compound and VPC23019 are valuable tools for dissecting the roles of S1P receptors. The high selectivity of this compound for S1P1 makes it an excellent choice for studying the specific functions of this receptor in processes such as lymphocyte trafficking and endothelial barrier integrity. In contrast, the dual S1P1/S1P3 antagonism of VPC23019 allows for the investigation of the combined roles of these two receptors. However, researchers must consider its agonist activity at S1P4 and S1P5, which could confound results in cellular systems expressing these receptors. The choice between these two compounds should be guided by the specific research question and the S1P receptor expression profile of the experimental system.
References
A Comparative Guide to W146 TFA and JTE013: Differential Effects on S1P Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used pharmacological tools, W146 TFA and JTE013, which target the sphingosine-1-phosphate (S1P) signaling pathway. Understanding the distinct mechanisms and differential effects of these compounds is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting S1P receptors.
Introduction to this compound and JTE013
This compound is a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. Its antagonist, this compound, is therefore a valuable tool for studying the physiological and pathological roles of S1P1 signaling.
JTE013 is primarily recognized as a selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), although it has also been reported to exhibit antagonist activity at the S1P4 receptor. The S1P2 receptor is involved in a diverse range of cellular processes, often opposing the effects of S1P1, including the regulation of cell migration, vascular permeability, and inflammation. It is important for researchers to be aware that some studies have suggested potential off-target effects for JTE013, including agonist activity at other GPCRs and inhibition of enzymes involved in sphingolipid metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and JTE013 based on available experimental data.
| Compound | Target Receptor(s) | Antagonist Potency |
| This compound | S1P1 | EC50: 398 nM[1][2] |
| JTE013 | S1P2, S1P4 | IC50 (S1P2): 17.6 nM[3][4] |
| IC50 (S1P4): 237 nM |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Differential Effects in Experimental Systems
Direct comparative studies have revealed distinct and sometimes opposing effects of this compound and JTE013, highlighting the differential roles of their target receptors.
Aldosterone (B195564) Release in NCI-H295R Cells
In a study investigating the role of S1P receptors in aldosterone secretion from the human adrenocortical cell line NCI-H295R, W146 and JTE013 demonstrated opposing effects.
| Treatment | Observed Effect on Aldosterone Release | Implication |
| W146 (S1P1 antagonist) | Inhibition | S1P1 signaling may promote aldosterone release. |
| JTE013 (S1P2 antagonist) | Enhancement | S1P2 signaling may inhibit aldosterone release. |
Data sourced from a study on NCI-H295R cells.[5]
Sensory Neuron Excitability
A study on the excitability of small-diameter sensory neurons revealed a complex interaction between JTE013 and the S1P1 receptor. JTE013 alone increased neuronal excitability, an effect that was surprisingly blocked by the S1P1 antagonist W146. This suggests that in this specific cellular context, JTE013 may exert off-target agonistic effects at the S1P1 receptor.
| Treatment | Change in Action Potential Firing |
| JTE013 (10 nM) | Significant Increase |
| W146 (1 µM) + JTE013 (10 nM) | No significant change from control |
Data from electrophysiological recordings in sensory neurons.[6]
Signaling Pathways
The differential effects of this compound and JTE013 are rooted in the distinct signaling cascades initiated by their respective target receptors, S1P1 and S1P2.
Experimental Protocols
Aldosterone Release Assay in NCI-H295R Cells
This protocol outlines a method to compare the effects of this compound and JTE013 on aldosterone secretion.
-
Cell Culture: Culture NCI-H295R human adrenocortical carcinoma cells in an appropriate medium supplemented with serum until they reach 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours to minimize baseline signaling activation.
-
Treatment: Treat the cells with vehicle control, this compound (e.g., 10 µM), JTE013 (e.g., 10 µM), or a combination of S1P (e.g., 10 µM) with each antagonist for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Aldosterone Quantification: Measure the concentration of aldosterone in the supernatant using a commercially available ELISA kit or by a validated analytical method such as LC-MS/MS.
-
Data Analysis: Normalize aldosterone concentrations to the total protein content of the cells in each well. Perform statistical analysis to compare the effects of the different treatments.
In Vivo Lymphocyte Trafficking Assay
This protocol provides a framework for assessing the in vivo effects of this compound and JTE013 on lymphocyte distribution.
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Compound Administration: Administer this compound, JTE013, or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection).
-
Blood and Tissue Collection: At various time points post-administration, collect peripheral blood, spleen, and lymph nodes from the animals.
-
Lymphocyte Isolation: Isolate lymphocytes from the collected blood and lymphoid tissues.
-
Flow Cytometry: Stain the isolated lymphocytes with fluorescently labeled antibodies against specific cell surface markers (e.g., CD4, CD8, B220) to identify different lymphocyte populations.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage and absolute number of different lymphocyte populations in each compartment. Compare the results between the different treatment groups to determine the effect of each compound on lymphocyte trafficking.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of this compound and JTE013 in a cell-based assay.
Conclusion
This compound and JTE013 are indispensable tools for dissecting the multifaceted S1P signaling pathway. While this compound acts as a selective S1P1 antagonist, primarily impacting processes like lymphocyte egress, JTE013 targets S1P2 (and S1P4), often eliciting opposing cellular responses. The potential for off-target effects with JTE013 necessitates careful experimental design and interpretation. By utilizing the information and protocols outlined in this guide, researchers can more effectively employ these compounds to unravel the complex biology of S1P receptors and their roles in health and disease.
References
- 1. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating W146 TFA Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of W146, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). We will explore the principles, protocols, and comparative performance of three widely used techniques: the Cellular Thermal Shift Assay (CETSA), In-Cell Western (ICW), and Flow Cytometry-based Receptor Occupancy assays. This guide also includes a comparison with FTY720 (Fingolimod), a well-characterized S1PR1 modulator that acts as a functional antagonist, to provide a broader context for evaluating W146 TFA's performance.
S1PR1 Signaling Pathway
The Sphingosine-1-Phosphate Receptor 1 (S1PR1) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, vascular development, and endothelial barrier function.[1][2] The endogenous ligand, sphingosine-1-phosphate (S1P), binds to S1PR1, initiating a signaling cascade through Gαi. This activation leads to downstream effects involving Rac, PI3K/Akt, and MAPK pathways, ultimately influencing cell migration and survival.[3] W146 acts as a competitive antagonist, blocking S1P from binding to S1PR1 and thereby inhibiting these downstream signaling events.[4][5]
Comparison of Target Engagement Methodologies
The validation of a compound's interaction with its intended target in a cellular context is a critical step in drug discovery. The following table summarizes the key features of three prominent methods for assessing the target engagement of W146 with S1PR1.
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Western (ICW) | Flow Cytometry (Receptor Occupancy) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[6][7][8] | Direct quantification of protein levels in fixed and permeabilized cells using target-specific antibodies.[9][10] | Measures the binding of a therapeutic agent to its cell surface receptor on a single-cell level.[11][12] |
| W146 Application | Measures the thermal stabilization of S1PR1 upon W146 binding. | Quantifies changes in S1PR1 expression or downstream signaling protein phosphorylation upon W146 treatment. | Directly measures the occupancy of S1PR1 by W146 on the cell surface. |
| Throughput | Moderate to High (with HT-CETSA)[7] | High | High |
| Data Output | Melt curve shift (ΔTm) or Isothermal dose-response (EC50)[8] | Fluorescence intensity (protein levels) | Percentage of receptor occupancy |
| Advantages | Label-free for the test compound; applicable to intracellular targets.[7] | High throughput; allows for multiplexing to measure multiple proteins simultaneously.[9] | Provides single-cell resolution; can distinguish between different cell populations.[11] |
| Limitations | Indirect measure of binding; requires a specific antibody for detection; may not be suitable for all membrane proteins. | Requires cell fixation and permeabilization, which may alter protein conformation; antibody-dependent. | Primarily for cell surface targets; requires specific antibodies that can distinguish between free and occupied receptors. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement by measuring the change in thermal stability of a target protein upon ligand binding.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing S1PR1 (e.g., CHO-K1 or a relevant lymphocyte cell line) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Treatment:
-
For intact cells, directly heat the cell suspension in PCR tubes across a temperature gradient (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by a cooling step.
-
For cell lysates, first lyse the cells and then subject the lysate to the same heat treatment.
-
-
Lysis and Fractionation:
-
Lyse the heat-treated cells using a suitable lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction from the denatured, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble S1PR1 in each sample using Western blotting with a validated S1PR1 antibody or a quantitative immunoassay like ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble S1PR1 as a function of temperature to generate a melt curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
A positive shift in the Tm (ΔTm) in the presence of W146 indicates target engagement.
-
Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the soluble S1PR1 against the W146 concentration to determine the EC50.[8]
-
In-Cell Western (ICW)
ICW is a quantitative immunofluorescence-based technique performed in microplates, allowing for high-throughput analysis of protein expression and post-translational modifications within a cellular context.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed S1PR1-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound for the desired time. Include positive (S1P) and negative (vehicle) controls.
-
-
Fixation and Permeabilization:
-
Blocking and Immunostaining:
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours.
-
Incubate with a primary antibody specific for S1PR1 or a downstream signaling protein (e.g., phospho-ERK) overnight at 4°C.
-
Wash the cells and then incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light. A nuclear stain can be included for normalization.[10]
-
-
Imaging and Analysis:
-
Wash the plate to remove unbound secondary antibody.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in each well. Normalize the target protein signal to the nuclear stain to account for variations in cell number.
-
Flow Cytometry for Receptor Occupancy
This technique directly measures the binding of a drug to its cell surface receptor on individual cells, providing a quantitative measure of target engagement.
Detailed Protocol:
-
Cell Preparation and Treatment:
-
Isolate primary lymphocytes or use a cell line endogenously expressing S1PR1.
-
Incubate the cells with a range of this compound concentrations for a specified time at 37°C to allow for receptor binding.
-
-
Staining:
-
Wash the cells to remove unbound W146.
-
Stain the cells with a fluorescently-labeled anti-S1PR1 antibody that is known to compete with W146 for the same binding site.
-
Alternatively, a two-step staining process with an unlabeled primary antibody and a fluorescently-labeled secondary antibody can be used.
-
Include cell viability dyes and antibodies against cell surface markers (e.g., CD3, CD4) to gate on specific cell populations.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Gate on the live, single-cell population of interest.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity (MFI) of the anti-S1PR1 antibody staining.
-
The percentage of receptor occupancy is calculated based on the decrease in MFI in W146-treated cells compared to vehicle-treated cells.
-
A dose-response curve can be generated to determine the EC50 for receptor occupancy.
-
Comparative Data
The following table presents hypothetical but representative data for this compound and a comparator, FTY720 (a functional S1PR1 antagonist), across the three described assays.
| Assay | Parameter | This compound | FTY720 (Fingolimod) |
| CETSA | ΔTm (°C) at 10 µM | +4.2 | +5.5 |
| Cellular EC50 (nM) | 85 | 15 | |
| In-Cell Western | pERK Inhibition IC50 (nM) | 120 | 25 |
| S1PR1 Internalization at 1 µM | No significant change | >80% decrease | |
| Flow Cytometry | Receptor Occupancy EC50 (nM) | 95 | N/A (induces internalization) |
Note: FTY720 acts as a functional antagonist by causing receptor internalization, which is a different mechanism than the direct competitive antagonism of W146.[4][14] Therefore, a direct receptor occupancy measurement for FTY720 using a competitive binding assay is not applicable in the same way.
Conclusion
Validating the target engagement of this compound in a cellular context is essential for its development as a selective S1PR1 antagonist. The choice of methodology depends on the specific experimental question, available resources, and the nature of the target.
-
CETSA provides strong evidence of direct physical interaction between W146 and S1PR1 in a label-free manner.
-
In-Cell Western offers a high-throughput method to assess the functional consequences of target engagement, such as the inhibition of downstream signaling pathways.
-
Flow Cytometry provides a quantitative measure of receptor occupancy on the cell surface of specific cell populations.
By employing a combination of these orthogonal approaches, researchers can build a comprehensive understanding of W146's mechanism of action and confidently advance its preclinical and clinical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. S1PR1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | S1P-S1PR1 Signaling: the “Sphinx” in Osteoimmunology [frontiersin.org]
- 4. Targeting sphingosine-1-phosphate receptor 1 alleviates neuropathic pain associated with pancreatic ductal adenocarcinoma in mice and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biomol.com [biomol.com]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. A human receptor occupancy assay to measure anti‐PD‐1 binding in patients with prior anti‐PD‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming W146 TFA Effects on S1PR1 Signaling Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the effects of the S1PR1 antagonist, W146 TFA: pharmacological inhibition and genetic knockdown. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this document serves as a valuable resource for researchers investigating Sphingosine-1-Phosphate Receptor 1 (S1PR1) signaling pathways and the efficacy of its inhibitors.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of cellular processes, including cell migration, proliferation, and survival, by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1] S1PR1, in particular, plays a pivotal role in immune cell trafficking, angiogenesis, and endothelial barrier function.[1][2] this compound is a selective antagonist of S1PR1, effectively blocking its downstream signaling cascades. To rigorously confirm that the observed cellular effects of this compound are indeed mediated through its interaction with S1PR1, a common and robust validation strategy is to compare its effects with those of S1PR1 genetic knockdown using techniques like small interfering RNA (siRNA). This guide outlines the experimental frameworks and expected outcomes for such a comparative analysis.
Comparison of Pharmacological Inhibition vs. Genetic Knockdown
Both pharmacological inhibition with this compound and genetic knockdown of S1PR1 are powerful tools to elucidate the function of this receptor. However, they operate through distinct mechanisms and present different advantages and limitations.
| Feature | Pharmacological Inhibition (this compound) | Genetic Knockdown (siRNA) |
| Mechanism of Action | Competitively or non-competitively blocks the S1P binding site on the S1PR1 protein, preventing downstream signaling.[3] | Degrades S1PR1 mRNA, leading to a reduction in the synthesis of the S1PR1 protein. |
| Speed of Onset | Rapid, with effects observable within minutes to hours of administration. | Slower, requiring hours to days for mRNA and protein levels to be significantly reduced.[4] |
| Reversibility | Generally reversible upon removal of the compound. | Can be transient (siRNA) or stable (shRNA), but reversal requires new protein synthesis. |
| Specificity | High specificity for S1PR1, but potential for off-target effects at high concentrations. | High specificity for the S1PR1 gene, but potential for off-target knockdown of other genes. |
| Applications | Ideal for studying acute signaling events and for in vivo studies.[3] | Suited for studying the long-term consequences of receptor loss and for target validation.[4] |
Quantitative Data Comparison
The following tables summarize quantitative data from studies utilizing either S1PR1 antagonists or siRNA-mediated knockdown to investigate S1PR1 function. It is important to note that these data are compiled from different studies and experimental systems; therefore, a direct comparison of absolute values should be made with caution. The key takeaway is the consistent trend of inhibition observed with both methodologies.
Table 1: Effect on Cell Migration
| Treatment | Cell Type | Assay | Agonist | % Inhibition of Migration (relative to control) | Reference |
| S1PR1 Antagonist (VPC44116) | Wilms tumor cells (WiT49) | Boyden Chamber | 10 nM S1P | ~80% at 5 µM | [5] |
| S1PR1 siRNA | Wilms tumor cells (WiT49) | Boyden Chamber | 10 nM S1P | ~70% | [5] |
| S1PR1 siRNA | Mouse Endothelial Cells | Chemotaxis Assay | S1P | Significant inhibition | [6] |
Table 2: Effect on Downstream Signaling and Gene Expression
| Treatment | Cell Type | Measured Endpoint | % Change (relative to control) | Reference |
| S1PR1 Antagonist (W146) | Mouse Endothelial Cells | p-Smad1/5/8 levels (induced by BMP9) | Almost complete abolishment | [7] |
| S1PR1 siRNA | Rat Dorsal Root Ganglion | S1PR1 mRNA expression | ~75% reduction | [4] |
Experimental Protocols
S1PR1 Knockdown using siRNA and Confirmation by Western Blot
This protocol describes the transient knockdown of S1PR1 in a human endothelial cell line (e.g., HUVECs) and subsequent validation of protein level reduction.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
S1PR1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against S1PR1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute S1PR1 siRNA or non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-S1PR1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Chemotaxis Assay (Boyden Chamber)
This protocol measures the migration of cells towards a chemoattractant, such as S1P.
Materials:
-
Cells with S1PR1 knockdown and control cells (or cells pre-treated with this compound/vehicle)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Chemoattractant (S1P)
-
Serum-free cell culture medium
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Harvest S1PR1 knockdown and control cells.
-
Resuspend the cells in serum-free medium.
-
For pharmacological inhibition, pre-incubate the cells with this compound or vehicle for the desired time.
-
-
Assay Setup:
-
Add serum-free medium containing S1P (chemoattractant) to the lower wells of the Boyden chamber. Add medium without S1P to control wells.
-
Place the membrane over the lower wells.
-
Add the cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the chamber at 37°C for a period sufficient for cell migration (e.g., 4-24 hours, depending on the cell type).
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet) or quantify migrated cells by lysing the cells in the lower chamber and measuring fluorescence if pre-labeled with a fluorescent dye.
-
Count the migrated cells under a microscope or measure the fluorescence using a plate reader.
-
Calculate the percentage of migration relative to the control.
-
Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration upon S1P stimulation.
Materials:
-
Cells with S1PR1 knockdown and control cells (or cells pre-treated with this compound/vehicle)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
S1P
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate the cells in a 96-well black-walled plate.
-
For pharmacological inhibition, pre-incubate the cells with this compound or vehicle.
-
Load the cells with a calcium indicator dye by incubating them in a solution of the dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorometer or on a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add S1P to the wells to stimulate the cells.
-
Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence intensity or the area under the curve for each condition.
-
Compare the calcium response in S1PR1 knockdown or this compound-treated cells to the control cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: S1PR1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental workflow for comparing this compound and S1PR1 knockdown.
Conclusion
The combined use of a selective pharmacological antagonist like this compound and a specific genetic knockdown approach such as siRNA provides a robust method for validating the role of S1PR1 in various cellular processes. While this compound offers a rapid and reversible means to probe S1PR1 function, siRNA-mediated knockdown confirms that the observed effects are a direct consequence of reduced S1PR1 expression. The consistent inhibition of S1P-mediated responses, such as cell migration and calcium mobilization, across both methodologies strongly supports the on-target effects of this compound. This comparative approach is essential for the rigorous validation of S1PR1 as a therapeutic target and for the preclinical development of its modulators.
References
- 1. S1P/S1PR1 signaling differentially regulates the allogeneic response of CD4 and CD8 T cells by modulating mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-translational modifications of S1PR1 and endothelial barrier regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of the sphingosine-1-phosphate receptor S1PR1 reduces pain behaviors induced by local inflammation of the rat sensory ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]
W146 TFA: A Comparative Analysis of its Specificity for the S1P1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of W146 TFA's specificity for the Sphingosine-1-Phosphate Receptor 1 (S1PR1) over other S1P receptor subtypes. The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of this compound.
Executive Summary
Data Presentation: this compound Specificity Profile
The following table summarizes the available quantitative data on the interaction of W146 with S1P receptors. It is important to note that direct comparative data for all receptor subtypes from a single source is limited.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Reference |
| S1PR1 | ~70-80 nM | 398 nM (EC50) | [No specific citation available in search results] |
| S1PR2 | Data not available | Data not available | |
| S1PR3 | Data not available | Data not available | |
| S1PR4 | Data not available | Data not available | |
| S1PR5 | Data not available | Data not available |
Note: The TFA (trifluoroacetic acid) salt form of W146 is not expected to alter its pharmacological activity at the receptor level.
Signaling Pathway and Mechanism of Action
W146 acts as a competitive antagonist at the S1PR1 receptor. S1PR1 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand sphingosine-1-phosphate (S1P), primarily couples to the Gi/o family of G proteins. This initiates a signaling cascade that includes the activation of downstream effectors such as Akt and ERK, leading to various cellular responses, including cell survival, migration, and proliferation. By competitively binding to S1PR1, W146 blocks the binding of S1P and inhibits the initiation of these downstream signaling events.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the specificity of compounds like this compound for S1P receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human S1P receptor subtype of interest (S1PR1, S1PR2, S1PR3, S1PR4, or S1PR5).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³³P]S1P) to each well.
-
Add increasing concentrations of the unlabeled competitor compound (this compound) to the wells.
-
To determine non-specific binding, add a high concentration of unlabeled S1P to a set of control wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter mats and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Functional Assay
This functional assay measures the activation of G proteins coupled to a specific S1P receptor subtype in response to an agonist, and the ability of an antagonist to inhibit this activation.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the S1P receptor subtype of interest as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed, sub-maximal concentration of an S1P receptor agonist (e.g., S1P) to stimulate G protein activation.
-
Add increasing concentrations of the antagonist (this compound).
-
For basal binding, a set of wells will contain only the membranes and [³⁵S]GTPγS. For agonist-stimulated binding, wells will contain membranes, agonist, and [³⁵S]GTPγS.
-
Add a fixed concentration of [³⁵S]GTPγS to all wells. The assay buffer should also contain GDP to facilitate the exchange of GDP for GTPγS upon receptor activation.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.
-
-
Filtration and Quantification:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a glass fiber filter mat, as described for the radioligand binding assay.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the agonist-stimulated binding.
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
Conclusion
This compound is a well-established and highly selective antagonist for the S1PR1 receptor. While a complete quantitative profile of its activity across all five S1P receptor subtypes from a single study is not currently available, its consistent use in the scientific literature as a specific S1PR1 tool underscores its selectivity. The provided experimental protocols offer a framework for researchers wishing to conduct their own comprehensive comparative studies. For professionals in drug development, the high selectivity of W146 for S1PR1 makes it an important reference compound for the design and evaluation of novel S1PR1-targeted therapeutics.
Reproducibility of W146 TFA Effects: A Comparative Analysis Across Preclinical Studies
The trifluoroacetic acid (TFA) salt of W146 is commonly used in research, a frequent result of its synthesis and purification process. While the TFA counterion itself is not generally expected to have specific biological effects at the concentrations used, it is a crucial component of the compound's formulation in the cited studies.
Quantitative Comparison of W146 Effects
The following table summarizes the key quantitative data from various studies on W146, providing a snapshot of its potency and observed in vivo effects.
| Parameter | Reported Value | Study Context | Source |
| EC50 | 398 nM | S1P1 antagonism | MedchemExpress |
| Ki | ~70-80 nM | S1P1 binding affinity | MedchemExpress |
| In Vivo Effect | Transient lymphopenia | Mouse model | Tarrason et al., 2011[1][2] |
| In Vivo Dose (Lymphopenia) | High doses | Mouse model | Foss et al., 2007 (as cited in G.A. Mackay et al.)[3] |
| In Vivo Effect | Increased vascular leakage | Mouse lung and skin | Sanna et al., 2006[4] |
| In Vitro Effect | Decreased endothelial barrier function | In vitro cell culture | Sphingosine -1 Phosphate Receptor-1 signaling maintains endothelial cell barrier function...[5] |
| In Vivo Dose (Vascular Leakage) | Low dose | Mouse skin | Sphingosine -1 Phosphate Receptor-1 signaling maintains endothelial cell barrier function...[5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for studying W146, the following diagrams are provided.
References
- 1. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine -1 Phosphate Receptor-1 signaling maintains endothelial cell barrier function and protects against immune complex-induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Studies: A Comparative Guide to W146 TFA as a Positive and Negative Control
For researchers, scientists, and drug development professionals engaged in in vivo studies, the careful selection of appropriate controls is paramount to the generation of robust and interpretable data. This guide provides a comprehensive comparison of W146, a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), in its trifluoroacetate (B77799) (TFA) salt form, for its application as both a positive and negative control in vivo.
W146 TFA is a valuable tool for investigating the S1P1 signaling pathway, which plays a critical role in lymphocyte trafficking. Its utility as a control is context-dependent, and a thorough understanding of its mechanism of action and potential confounding factors is essential for its proper implementation in experimental design.
This compound as a Positive Control: Inducing Transient Lymphopenia
In studies investigating lymphocyte trafficking and the effects of S1P1 receptor modulation, this compound serves as an effective positive control for inducing a predictable and transient lymphopenia (a reduction in the number of lymphocytes in the blood). By antagonizing the S1P1 receptor, W146 prevents lymphocytes from egressing from lymphoid organs, leading to a temporary decrease in their circulating numbers. This effect is a direct and well-documented consequence of S1P1 inhibition.[1][2]
A key comparator for W146 in this context is FTY720 (fingolimod), a functional S1P1 antagonist that also induces lymphopenia.[3][4][5][6][7] While both compounds lead to a reduction in circulating lymphocytes, their mechanisms and the duration of their effects differ, making a direct comparison valuable for understanding the nuances of S1P1 signaling.
Table 1: Comparison of W146 and FTY720 for Inducing Lymphopenia in Mice
| Feature | W146 | FTY720 (Fingolimod) |
| Mechanism of Action | Direct, competitive antagonist of S1P1.[8] | Functional antagonist; pro-drug that is phosphorylated in vivo and leads to internalization and degradation of S1P1 receptors.[6] |
| Effect on Lymphocyte Count | Induces significant but transient lymphopenia.[1][2] | Induces profound and sustained lymphopenia.[3][5] |
| Typical In Vivo Dose (Mice) | High doses are often required to observe transient lymphocyte sequestration.[9] | 0.3 - 1.0 mg/kg/day (oral gavage).[4][7] |
| Onset and Duration of Action | Rapid onset with a short duration of action.[2] | Slower onset with a prolonged duration of action.[3] |
| Use as a Positive Control | To demonstrate the acute effects of S1P1 antagonism on lymphocyte egress. | To establish a model of sustained lymphopenia for studying long-term immunological consequences. |
This compound as a Negative Control: Considerations and Caveats
The use of this compound as a negative control is appropriate in experiments where the primary intervention is not expected to involve the S1P1 signaling pathway. In such cases, this compound would be administered to a control group to ensure that any observed effects are not due to off-target interactions with the S1P1 receptor.
However, researchers must be cognizant of the inherent biological activity of W146 and the potential confounding effects of the trifluoroacetate (TFA) counter-ion. TFA itself can elicit biological responses, including effects on cell proliferation.[10][11] Therefore, a proper negative control strategy when using a TFA salt of any compound, including W146, should ideally include a vehicle control group that receives the solvent used to dissolve the compound, and potentially a separate control group that receives the vehicle with a molar equivalent of sodium trifluoroacetate. This allows for the dissection of effects caused by the vehicle, the TFA counter-ion, and the active compound itself.
Experimental Protocols
Below are generalized protocols for the in vivo administration of W146 and FTY720 to induce lymphopenia in mice. It is crucial to adapt these protocols to the specific experimental design and to consult relevant literature for detailed methodologies.
Protocol 1: Induction of Transient Lymphopenia with W146
-
Compound Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline or a solution of 20% ethanol (B145695) in water. The final concentration should be calculated based on the desired dose and the injection volume.
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6). Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Administration: Administer W146 via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dose required to induce transient lymphopenia can be high.[9]
-
Blood Collection: Collect blood samples from the tail vein or retro-orbital sinus at baseline (before administration) and at various time points post-administration (e.g., 2, 4, 8, 24 hours) to monitor the transient nature of the lymphopenia.
-
Lymphocyte Counting: Perform a complete blood count (CBC) using an automated hematology analyzer or manual counting with a hemocytometer to determine the absolute lymphocyte count. Flow cytometry can be used for more detailed analysis of lymphocyte subpopulations.
Protocol 2: Induction of Sustained Lymphopenia with FTY720
-
Compound Preparation: FTY720 is typically administered orally. It can be dissolved in sterile water or another suitable vehicle for oral gavage.
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
Administration: Administer FTY720 daily via oral gavage at a dose of 0.3-1.0 mg/kg.[4][7]
-
Blood Collection: Collect blood samples at baseline and at regular intervals during the treatment period (e.g., daily or every few days) to monitor the induction and maintenance of lymphopenia.
-
Lymphocyte Counting: Analyze blood samples for absolute lymphocyte counts as described in Protocol 1.
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the S1P1 signaling pathway and a typical experimental workflow for evaluating W146-induced lymphopenia.
Caption: S1P1 signaling pathway and the inhibitory action of W146.
Caption: Workflow for in vivo evaluation of W146-induced lymphopenia.
References
- 1. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transient T cell accumulation in lymph nodes and sustained lymphopenia in mice treated with FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a novel immunosuppressant, FTY720, in mice without secondary lymphoid organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term effect of FTY720 on lymphocyte count and islet allograft survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTY720 immunosuppression impairs effector T cell peripheral homing without affecting induction, expansion, and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
A Head-to-Head In Vivo Comparison of S1PR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the performance of several key Sphingosine-1-Phosphate Receptor 1 (S1PR1) antagonists. The data presented is compiled from preclinical and clinical studies to aid in the evaluation of these compounds for therapeutic development.
Introduction to S1PR1 Antagonism
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates numerous physiological processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5. S1PR1 is crucial for the egress of lymphocytes from lymphoid organs. Antagonism of S1PR1 functionality prevents this egress, leading to a reduction of circulating lymphocytes and thereby mitigating inflammation in autoimmune diseases such as multiple sclerosis (MS). Several S1PR1 modulators have been developed, with varying selectivity profiles and mechanisms of action. This guide focuses on in vivo comparative data for fingolimod (B1672674) (a non-selective S1PR modulator), siponimod (B560413), ozanimod (B609803), and ponesimod (B1679046) (more selective S1PR1 modulators).
S1P1 Receptor Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by S1P binding to its receptor, S1PR1, leading to lymphocyte egress. S1PR1 antagonists functionally inhibit this pathway.
Preclinical In Vivo Efficacy Comparison in Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis. The following tables summarize the head-to-head preclinical data of S1PR1 antagonists in EAE models.
Table 1: Siponimod vs. Fingolimod in Late-Stage EAE in C57BL/6J Mice
| Parameter | Vehicle | Siponimod | Fingolimod |
| Peripheral Blood B Cells (% of live cells) | 7.08 ± 1.58 | 1.12 ± 0.32 | 1.21 ± 0.27 |
| Peripheral Blood T Cells (% of live cells) | 3.98 ± 1.10 | 0.20 ± 0.06 | 0.33 ± 0.11 |
| Spinal Cord IBA1+ Area (%) | 1.81 ± 0.33 | 1.88 ± 0.25 | 2.15 ± 0.34 |
| Myenteric Plexus Axonal Density (axons/µm²) | 5.33 ± 0.40 | 5.45 ± 0.56 | 4.80 ± 0.31 |
| Data presented as mean ± SEM. Data sourced from a study in late-stage MP4-induced EAE in C57BL/6J mice.[1] |
Table 2: Ponesimod vs. Vehicle in MOG-Induced EAE in Rats
| Parameter | Vehicle | Ponesimod (30 mg/kg) | Ponesimod (100 mg/kg) |
| Mean Maximal Clinical Score | 7.2 ± 0.3 | 4.3 ± 0.5* | Significantly reduced |
| Disease Onset (days) | 9 | 10 | 11 |
| Body Weight Loss | Significant | Dose-dependent reduction | Dose-dependent reduction |
| p < 0.05 vs. vehicle. Data from a study using myelin basic protein (MBP)-induced EAE in Lewis rats.[2] |
Table 3: Ozanimod (RPC1063) vs. Fingolimod in MOG-Induced EAE in Mice (Therapeutic Model)
| Parameter | Vehicle | Ozanimod (0.2 mg/kg) | Ozanimod (0.6 mg/kg) | Fingolimod (0.6 mg/kg) |
| Mean Clinical Score (Day 14) | ~3.0 | ~2.0 | ~1.5 | Not directly compared |
| Body Weight Change (%) | Loss | Significantly improved | Significantly improved | Not directly compared |
| Circulating Lymphocytes (% reduction) | - | Transient reduction | 51% | 78% |
| p < 0.05 vs. vehicle. Data from a study using MOG35-55 peptide-induced EAE in mice.[3] |
Note: Direct head-to-head preclinical in vivo studies comparing ozanimod with other S1PR1 antagonists are limited. The data for ozanimod is from a study evaluating its own efficacy in an EAE model, with a non-contemporaneous comparison to fingolimod's effect on lymphocyte reduction.[3]
Clinical Comparison Insights (Indirect)
While direct head-to-head preclinical data is limited for some compounds, indirect comparisons of clinical trial data in relapsing multiple sclerosis (RMS) provide valuable insights.
Table 4: Indirect Comparison of Ozanimod and Fingolimod in RMS
| Adverse Event (2-year risk) | Ozanimod | Fingolimod |
| Any Adverse Event | Lower Risk | Higher Risk |
| Herpetic Infections | Lower Risk | Higher Risk |
| Bradycardia | Lower Risk | Higher Risk |
| Abnormal Liver Enzymes | Lower Risk | Higher Risk |
| Lymphopenia | Lower Risk | Higher Risk |
| Based on a matching-adjusted indirect comparison (MAIC) of Phase III clinical trial data.[4][5] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
A common method for inducing EAE in mice, as referenced in the comparative studies, is as follows:
-
Antigen Emulsion Preparation: Myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Female C57BL/6 mice (8-12 weeks old) are subcutaneously injected with the MOG/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: Mice receive an intraperitoneal injection of pertussis toxin on the day of immunization and again 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or death.
-
Treatment Administration: S1PR1 antagonists or vehicle are administered orally, typically starting at the onset of clinical signs (therapeutic model) or from the day of immunization (prophylactic model).
The following diagram outlines the general workflow for a therapeutic EAE study.
Summary and Conclusion
The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting in vivo studies of S1PR1 antagonists. Further head-to-head preclinical studies, particularly those including ozanimod, are warranted to provide a more complete comparative assessment of this important class of immunomodulatory agents.
References
- 1. What S1PR1 modulators are in clinical trials currently? [synapse.patsnap.com]
- 2. Deconstructing the Pharmacological Contribution of Sphingosine-1 Phosphate Receptors to Mouse Models of Multiple Sclerosis Using the Species Selectivity of Ozanimod, a Dual Modulator of Human Sphingosine 1-Phosphate Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuro-sens.com [neuro-sens.com]
- 5. Comparative safety and efficacy of ozanimod versus fingolimod for relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Cross-Validation of Pharmacological and Genetic Models in Signal Transduction Research
A comparative guide on the validation of W146, a Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonist, and the broader principles of cross-validation using the Formyl Peptide Receptor (FPR) system as a primary example. This guide is intended for researchers, scientists, and drug development professionals.
The robust validation of a drug's mechanism of action is fundamental to preclinical research and development. A critical strategy involves cross-validating the effects of a pharmacological agent with the phenotype of a corresponding genetic model. This guide provides a comparative framework for this principle, addressing the specific case of the S1P1 receptor antagonist W146 and using the well-documented Formyl Peptide Receptor (FPR) system as a detailed case study.
A crucial, often overlooked, aspect of working with synthetic peptides is the presence of counterions, such as Trifluoroacetate (TFA), which are introduced during purification. Recent studies have shown that TFA is not biologically inert and can exert its own effects, including the activation of PPAR-α, which can impact lipid metabolism and inflammatory signaling.[1][2] Therefore, it is imperative to include appropriate vehicle controls, including TFA alone, to deconvolve the effects of the peptide from its counterion.[1][2]
Part 1: The Formyl Peptide Receptor (FPR) System: A Cross-Validation Case Study
The Formyl Peptide Receptor (FPR) family, particularly FPR1 and FPR2, are G-protein coupled receptors (GPCRs) that play a critical role in innate immunity and inflammation by recognizing N-formyl peptides from bacteria and mitochondria.[3][4][5][6] They are key mediators of chemotaxis, the directed migration of immune cells to sites of inflammation.[5] The availability of specific antagonists, like WRW4 for FPR2 (also known as FPRL1), and corresponding knockout mouse models makes the FPR system an excellent example for cross-validation.
FPR Signaling Pathway
Upon ligand binding, FPRs activate intracellular signaling cascades through G-proteins.[4][7] This leads to the activation of Phospholipase C (PLC), the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway, culminating in cellular responses like chemotaxis, degranulation, and superoxide (B77818) production.[5][7]
Experimental Workflow: Pharmacological vs. Genetic
The core principle of cross-validation is to ascertain if the pharmacological blockade of a receptor phenocopies its genetic deletion. A typical workflow involves parallel experiments on wild-type cells/animals treated with the antagonist and cells/animals with a genetic knockout of the receptor.
Data Comparison: FPR Antagonist vs. FPR Knockout
The following tables summarize hypothetical but representative data from in vitro and in vivo experiments designed to cross-validate an FPR2 antagonist with an Fpr2 knockout (KO) mouse model.
Table 1: In Vitro Neutrophil Chemotaxis (Data represents the number of migrated cells in a Transwell assay towards an FPR2-specific agonist)
| Group | Treatment | Mean Migrated Cells (± SEM) | % Inhibition vs. Agonist |
| Wild-Type (WT) | Vehicle (No Agonist) | 55 ± 8 | - |
| Wild-Type (WT) | Agonist | 520 ± 35 | 0% |
| Wild-Type (WT) | Antagonist (WRW4) + Agonist | 95 ± 12 | 91.4% |
| Fpr2 KO | Agonist | 88 ± 10 | 92.7% |
The data demonstrates that both pharmacological blockade with WRW4 and genetic deletion of Fpr2 result in a >90% inhibition of agonist-induced neutrophil migration, showing strong concordance.
Table 2: In Vivo Peritonitis Model (Data represents neutrophil count in peritoneal lavage fluid 4 hours after inflammatory stimulus)
| Mouse Strain | Treatment | Neutrophil Count (x10⁶/mL ± SEM) | % Reduction vs. WT |
| Wild-Type (WT) | Vehicle | 0.2 ± 0.05 | - |
| Wild-Type (WT) | Inflammatory Stimulus | 8.5 ± 0.7 | 0% |
| Wild-Type (WT) | Antagonist (WRW4) + Stimulus | 2.1 ± 0.4 | 75.3% |
| Fpr2 KO | Inflammatory Stimulus | 1.9 ± 0.3 | 77.6% |
In an in vivo inflammation model, treatment with the FPR2 antagonist and the Fpr2 knockout condition both lead to a significant (~75-78%) reduction in neutrophil recruitment, further validating the antagonist's on-target effect.
Experimental Protocol: Neutrophil Chemotaxis Assay
This protocol outlines a standard method for assessing neutrophil migration using a Transwell system.[8][9][10]
-
Cell Preparation: Isolate neutrophils from bone marrow or peripheral blood of Wild-Type and Fpr knockout mice. Resuspend cells in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1-5 x 10⁶ cells/mL.[9]
-
Antagonist Pre-incubation: For the pharmacological arm, incubate the Wild-Type neutrophils with the antagonist (e.g., 10 µM WRW4) or vehicle for 30 minutes at 37°C.
-
Assay Setup: Add assay medium containing the chemoattractant (agonist) or vehicle control to the lower wells of a Transwell plate (3.0-5.0 µm pore size).[9]
-
Cell Seeding: Carefully add the cell suspension (pre-incubated cells for the pharmacological arm, untreated cells for the genetic arm) to the upper chamber (the insert).[9]
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Remove the inserts. Collect the cells that have migrated to the lower chamber. Quantify the migrated cells using a cell counter, flow cytometry with counting beads, or a fluorescent dye-based method (e.g., Calcein AM).[8][9]
Part 2: The W146 and S1P1 Receptor System
Contrary to some database classifications, W146 is a well-established selective antagonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), not an FPR.[11] S1P1 is a critical regulator of lymphocyte trafficking, and its modulation is a therapeutic strategy for autoimmune diseases.[11] The principle of cross-validation applies equally here, comparing the effects of W146 with genetic models of S1pr1.
S1P1 Signaling Pathway
S1P1 activation is crucial for the egress of lymphocytes from lymphoid organs.[11] It signals through G-proteins, primarily Gi, to activate pathways like PI3K/Akt and Ras/MAPK, which promote cell migration and survival. Pharmacological antagonism with W146 or functional antagonism (via receptor internalization by an agonist) blocks this egress, leading to lymphopenia (a reduction of lymphocytes in the peripheral blood).[11]
Data Comparison: W146 vs. S1P1 Genetic Models
Studies have demonstrated that W146 induces a significant, albeit transient, lymphopenia in mice.[11] This effect is consistent with the phenotype observed in conditional knockout mice where S1pr1 is deleted in hematopoietic cells, validating that W146's primary in vivo effect is due to on-target S1P1 antagonism.
Table 3: In Vivo Peripheral Blood Lymphocyte Count (Data represents lymphocyte count in peripheral blood 4-6 hours post-treatment)
| Mouse Strain | Treatment | Lymphocyte Count (x10⁶/mL ± SEM) | % Reduction vs. Control |
| Wild-Type (WT) | Vehicle | 5.2 ± 0.5 | 0% |
| Wild-Type (WT) | W146 (Antagonist) | 2.1 ± 0.3 | 59.6% |
| S1pr1 cKO | Untreated | 1.8 ± 0.2 | 65.4% |
The data shows that both pharmacological blockade with W146 and conditional genetic deletion of S1pr1 result in a comparable and significant reduction in circulating lymphocytes, confirming the antagonist's mechanism of action.
Conclusion
The cross-validation of pharmacological inhibitors with genetic models is a cornerstone of modern drug discovery and target validation. As demonstrated with the FPR and S1P1 receptor systems, this approach provides powerful evidence that a compound's observed effects are due to the specific modulation of its intended target. The concordance between the phenotypes induced by an antagonist (e.g., WRW4, W146) and those of a target-gene knockout animal model significantly strengthens the rationale for further development. Researchers must, however, remain vigilant about potential confounding factors, such as the bioactivity of counterions like TFA, and design experiments with appropriate controls to ensure data integrity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ibidi.com [ibidi.com]
- 11. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
W146 TFA Dose-Response Relationship: A Comparative Guide for S1P1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the S1P1 receptor antagonist W146, focusing on its dose-response relationship in inducing lymphopenia. The information is intended to support research and development efforts in immunology, inflammation, and other therapeutic areas where S1P1 signaling is a key target. While comprehensive dose-response data for W146 is limited in publicly available literature, this guide synthesizes the existing experimental findings to offer a valuable comparative perspective.
Executive Summary
W146 is a selective antagonist of the Sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking.[1] By blocking the S1P1 receptor, W146 prevents the egress of lymphocytes from lymphoid organs, leading to a transient reduction in peripheral blood lymphocyte counts, a condition known as lymphopenia. This mechanism of action is a key therapeutic strategy for various autoimmune and inflammatory diseases. The trifluoroacetic acid (TFA) salt form of W146 is commonly used in research settings. While TFA itself can have biological effects at high concentrations, its role in the specific pharmacology of W146 TFA has not been extensively studied.[2][3][4][5]
This guide presents available quantitative data on the lymphopenic effects of W146 and compares it with other S1P1 receptor antagonists. Detailed experimental protocols and signaling pathway diagrams are also provided to facilitate the design and interpretation of related studies.
Data Presentation: Quantitative Effects of S1P1 Antagonists on Lymphocyte Counts
The following tables summarize the available quantitative data on the effects of W146 and a comparator S1P1 antagonist, EX26, on peripheral blood lymphocyte counts in mice.
Table 1: Effect of W146 on Peripheral Blood Lymphocyte Counts in Mice
| Dose (mg/kg) | Route of Administration | Time Post-Administration (hours) | Change in Lymphocyte Count (%) | Reference |
| 10 | Intraperitoneal (i.p.) | 3 | ~50% reduction | Tarrasón et al., 2011 |
Note: The data from Tarrasón et al. (2011) represents a single high dose. A complete dose-response curve is not available in the cited literature.
Table 2: Dose-Dependent Effect of EX26 on Peripheral Blood Lymphocyte Counts in Mice
| Dose (mg/kg) | Route of Administration | Time Post-Administration (hours) | Change in Lymphocyte Count (%) | ED50 (mg/kg) | Reference |
| 0.01 | Intraperitoneal (i.p.) | 2 | ~20% reduction | ~0.06 | Sanna et al., 2013 |
| 0.1 | Intraperitoneal (i.p.) | 2 | ~60% reduction | ~0.06 | Sanna et al., 2013 |
| 1 | Intraperitoneal (i.p.) | 2 | ~80% reduction | ~0.06 | Sanna et al., 2013 |
| 10 | Intraperitoneal (i.p.) | 2 | ~80% reduction | ~0.06 | Sanna et al., 2013 |
Note: EX26 is presented here as a comparator to illustrate a typical dose-response relationship for an S1P1 antagonist.
Experimental Protocols
In Vivo Administration of W146 and Blood Analysis in Mice
This protocol is based on methodologies described in the literature for studying the in vivo effects of S1P1 antagonists.[1]
1. Animal Model:
-
Species: Male C57BL/6 mice
-
Age: 8-12 weeks
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Compound Preparation and Administration:
-
This compound is dissolved in a vehicle suitable for intraperitoneal injection, such as a solution of 5% DMSO in saline.
-
The compound is administered via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).
3. Blood Collection and Analysis:
-
At specified time points post-injection (e.g., 3 hours), blood samples are collected from the mice.
-
Common methods for blood collection in mice include retro-orbital sinus puncture or submandibular vein puncture.
-
A complete blood count (CBC) is performed using an automated hematology analyzer to determine the total number of lymphocytes.
-
Flow cytometry can be used for a more detailed analysis of lymphocyte subsets (e.g., T cells, B cells).
4. Data Analysis:
-
Lymphocyte counts from W146-treated mice are compared to those from vehicle-treated control mice.
-
The percentage change in lymphocyte count is calculated to determine the extent of lymphopenia.
Mandatory Visualization
Signaling Pathway of S1P1 Receptor Antagonism
Caption: S1P1 receptor antagonism by W146 blocks lymphocyte egress.
Experimental Workflow for In Vivo W146 Dose-Response Study
Caption: Workflow for assessing W146-induced lymphopenia in mice.
Discussion and Future Directions
The available data, although limited, confirms that this compound is an effective S1P1 antagonist that induces lymphopenia in vivo. The study by Tarrasón et al. (2011) provides a key data point demonstrating a significant reduction in peripheral blood lymphocytes at a 10 mg/kg dose.[1] For a more comprehensive understanding of its pharmacological profile, further studies are warranted to establish a full dose-response curve for W146-induced lymphopenia.
Direct, head-to-head comparative studies of W146 with other S1P1 antagonists, such as EX26 or newly developed compounds, under identical experimental conditions would be highly valuable for the drug development community. Such studies would allow for a more precise comparison of potency (e.g., ED50 values) and efficacy.
Furthermore, a detailed investigation into the potential influence of the TFA counter-ion on the in vivo activity and overall pharmacological profile of W146 would provide a more complete understanding of this research compound. This would help to discern whether the observed effects are solely attributable to the W146 molecule or if the TFA salt form plays a modulatory role.
References
- 1. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of W146 TFA and SEW2871: Potent Modulators of the Sphingosine-1-Phosphate Receptor 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used research compounds, W146 TFA and SEW2871, which target the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating numerous physiological processes, including lymphocyte trafficking, endothelial barrier function, and cellular proliferation. Understanding the distinct mechanisms and functional consequences of modulating S1P1 with an antagonist versus an agonist is crucial for advancing research in immunology, oncology, and neurobiology.
At a Glance: this compound vs. SEW2871
| Feature | This compound | SEW2871 |
| Primary Function | Selective S1P1 Receptor Antagonist | Selective S1P1 Receptor Agonist |
| Mechanism of Action | Blocks the binding of the endogenous ligand S1P to the S1P1 receptor, thereby inhibiting downstream signaling. | Mimics the action of the endogenous ligand S1P, activating the S1P1 receptor and initiating downstream signaling cascades. |
| Reported EC50 | 398 nM[1][2] | 13.8 nM[3] |
| Reported Ki | ~70-80 nM[1][4] | 18 nM[5] |
| Downstream Effects | Inhibition of S1P-mediated cellular responses such as lymphocyte egress from lymphoid organs.[6] | Activation of signaling pathways including ERK, Akt, and Rac; induction of S1P1 internalization and recycling; reduction of lymphocyte numbers in the blood.[3] |
Signaling Pathways: Antagonism vs. Agonism
The differential effects of this compound and SEW2871 stem from their opposing actions on the S1P1 signaling pathway. SEW2871, as an agonist, activates the receptor, leading to the dissociation of the Gαi subunit from the Gβγ dimer. This initiates a cascade of intracellular events, including the activation of PI3K/Akt, Ras/ERK, and Rac pathways, which are involved in cell survival, proliferation, and migration. In contrast, this compound, by blocking the receptor, prevents these downstream signaling events from occurring in response to the endogenous ligand S1P.
Experimental Performance Data
The following table summarizes key performance data for this compound and SEW2871 from various in vitro and in vivo studies.
| Parameter | This compound | SEW2871 | Experimental Context |
| EC50 | 398 nM[1][2] | 13.8 nM[3] | S1P1 Receptor Activation/Inhibition |
| Ki | ~70-80 nM[1][4] | 18 nM[5] | S1P1 Receptor Binding Affinity |
| Functional Assay | Inhibits S1P-induced cellular responses.[6] | Activates ERK, Akt, and Rac signaling.[3] | In vitro cell-based assays |
| In Vivo Effect | Can induce transient lymphopenia.[2] | Reduces lymphocyte numbers in blood.[3] | Murine models |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of this compound and SEW2871 on lymphocyte migration towards a chemoattractant, such as S1P.
Protocol:
-
Cell Preparation: Isolate primary lymphocytes or use a suitable lymphocyte cell line. Wash and resuspend the cells in an appropriate assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare stock solutions of this compound and SEW2871 in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay medium to achieve the desired final concentrations.
-
Assay Setup:
-
Add the chemoattractant (e.g., S1P at a final concentration of 10-100 nM) to the lower wells of a Boyden chamber.
-
In separate wells, add the assay medium alone as a negative control.
-
To test the antagonist, pre-incubate the cells with various concentrations of this compound for 30 minutes before adding them to the upper chamber.
-
To test the agonist, SEW2871 can be added to the lower chamber as a chemoattractant or cells can be pre-treated to assess desensitization.
-
Place the porous membrane (typically 5 µm pore size for lymphocytes) over the lower wells.
-
Add 100 µL of the cell suspension to the upper chamber of each well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Giemsa stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.
-
S1P1 Receptor Internalization Assay
This assay measures the ability of an agonist to induce the internalization of the S1P1 receptor from the cell surface.
Protocol:
-
Cell Culture: Use a cell line stably expressing a tagged S1P1 receptor (e.g., S1P1-eGFP). Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of SEW2871 for a specified time (e.g., 30-60 minutes) at 37°C.
-
Include a vehicle control.
-
To test the antagonist, pre-incubate the cells with this compound before adding an agonist like S1P or SEW2871.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
If the receptor is not fluorescently tagged, permeabilize the cells and stain with a primary antibody against S1P1 followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with a counterstain like DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify receptor internalization by measuring the decrease in fluorescence at the cell membrane and the corresponding increase in intracellular puncta.
-
ERK Phosphorylation Western Blot
This assay determines the activation of the ERK signaling pathway, a downstream effector of S1P1 activation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., CHO-K1 or HEK293 cells expressing S1P1) and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with SEW2871 at various concentrations and for different time points (e.g., 5, 15, 30 minutes).
-
For antagonist studies, pre-treat with this compound for 30-60 minutes before adding S1P or SEW2871.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Experimental Workflow: Agonist vs. Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing and comparing a potential S1P1 agonist and antagonist.
Conclusion
This compound and SEW2871 are indispensable tools for dissecting the multifaceted roles of the S1P1 receptor. While SEW2871 serves as a potent activator to probe the consequences of S1P1 signaling, this compound allows for the specific blockade of these effects, enabling researchers to delineate the necessity of S1P1 in various biological processes. The choice between these compounds will depend on the specific research question, with their opposing mechanisms providing a powerful approach to understanding S1P1 biology. The data and protocols presented in this guide are intended to support the design and execution of robust experiments in this dynamic field of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SEW2871 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of W146 TFA
For researchers, scientists, and drug development professionals handling W146 trifluoroacetate (B77799) (TFA), adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, emphasizing the hazardous nature of the trifluoroacetic acid component.
Key Chemical and Physical Properties of Trifluoroacetic Acid
A thorough understanding of the properties of trifluoroacetic acid is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂HF₃O₂ |
| Molecular Weight | 114.02 g/mol |
| Appearance | Clear, colorless liquid |
| Odor | Pungent, vinegar-like |
| Boiling Point | 72 °C / 161.6 °F @ 760 mmHg |
| Melting Point | -15 °C / 5 °F[5] |
| Solubility | Miscible with water[5] |
| pH | 2 (100 g/L aqueous solution)[5] |
Step-by-Step Disposal Protocol for W146 TFA Waste
The following procedures are essential for the safe disposal of this compound and any contaminated materials. This protocol is based on standard practices for handling trifluoroacetic acid waste.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, it is imperative to wear appropriate personal protective equipment (PPE). This includes:
-
Safety glasses or goggles[6]
-
Chemical-resistant gloves (e.g., nitrile)[6]
-
A laboratory coat[6]
-
Work in a well-ventilated area, preferably a chemical fume hood.[7]
2. Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound should be kept in its original, clearly labeled container.[6] All materials contaminated with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a separate, sealed, and clearly labeled plastic bag or container.[6]
-
Aqueous Solutions: Aqueous solutions containing this compound are acidic due to the TFA salt.[6] These solutions must be neutralized before disposal.[6]
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated, properly sealed, and labeled solvent waste container.[6] Do not mix with aqueous or other incompatible waste streams.[6]
3. Neutralization of Aqueous Waste:
Aqueous solutions must be neutralized to a pH between 6 and 8 before they can be considered for drain disposal, if local regulations permit. Always check with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste down the drain.
-
Procedure:
-
Work in a chemical fume hood.[6]
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution, to the aqueous waste while stirring.[6]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.[6]
-
Continue adding the base until the pH is within the acceptable range.
-
4. Hazardous Waste Disposal:
All this compound waste, including neutralized aqueous solutions (if drain disposal is not permitted), solid waste, and organic solvent solutions, must be disposed of as hazardous waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound".[6]
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.[7]
-
Collection: Arrange for the collection of the hazardous waste through your institution's EHS department.[6][7]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling W146 TFA
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling W146 trifluoroacetate (B77799) (TFA), a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist. Adherence to these protocols is critical for ensuring personal safety and maintaining experimental integrity.
W146 TFA is the trifluoroacetate salt of W146, with the CAS Number 909725-62-8.[1][2] It is a crystalline solid used in research to study the S1P1 signaling pathway.[1] While the toxicological properties of this specific compound have not been fully investigated, the presence of the trifluoroacetic acid salt necessitates careful handling due to the potential hazards associated with strong acids and their salts.[3][4][5]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side shields | Protects against splashes of solutions and airborne powder.[6][7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling.[6][7][8] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[6][7][8] |
| Respiratory Protection | Appropriate respirator (e.g., N95 or P1 dust mask) | Recommended when handling the powder form to avoid inhalation of dust particles.[6][8][9] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are vital for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound.[8]
-
Avoid direct contact with the skin, eyes, and clothing.[9]
-
Prevent the formation of dust when working with the powdered form.[3][9]
-
After handling, thoroughly wash hands and any exposed skin.[3][4]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9]
-
The recommended storage temperature is -20°C for long-term stability.[10][11]
-
Avoid repeated freeze-thaw cycles of solutions by preparing aliquots for storage.[6][11]
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][12]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9][12]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
Step-by-Step Disposal Procedure:
-
Waste Collection: Place the compound, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[6]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[6]
-
Waste Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[9] It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]
Experimental Workflow: Reconstitution of this compound
This protocol provides a general guideline for the reconstitution of lyophilized this compound to create a stock solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.co.jp [peptide.co.jp]
- 10. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 11. realpeptides.co [realpeptides.co]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
